Methenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HEXAMETHYLENE TETRAMINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020692 | |
| Record name | Methenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
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| Record name | HEXAMETHYLENE TETRAMINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Hexamethylene tetramine | |
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| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Flash Point |
482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | Hexamethylene tetramine | |
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| Record name | METHENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |
| Record name | SID57260105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | METHENAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | METHENAMINE | |
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Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |
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| Record name | METHENAMINE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |
| Record name | Hexamethylene tetramine | |
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Color/Form |
Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |
CAS No. |
100-97-0 | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | Methenamine [USP:INN] | |
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| Record name | Metenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
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| Record name | HEXAMETHYLENETETRAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |
| Record name | HEXAMETHYLENETETRAMINE | |
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| Record name | METHENAMINE | |
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Foundational & Exploratory
Methenamine: Chemical Architecture, Hydrolytic Kinetics, and Pharmaceutical Applications
[1]
Executive Summary
Methenamine (Hexamethylenetetramine, HMTA) represents a unique class of adamantane-like heterocycles utilized in both pharmaceutical bacteriostasis and organic synthesis.[1][2] Unlike conventional antibiotics that target specific enzymatic pathways, this compound functions as a prodrug, relying on acid-catalyzed hydrolysis to release formaldehyde (
Molecular Architecture & Synthesis
This compound (
Structural Characteristics[4][5]
-
Geometry: The molecule consists of four nitrogen atoms at the vertices of a tetrahedron, bridged by six methylene (
) groups. -
Steric Protection: The tertiary amine nitrogens are sterically accessible for protonation but the cage structure imparts significant thermal stability (sublimation >280°C) relative to linear aliphatic amines.
-
Electronic Profile: The nitrogens act as weak bases (
), allowing the molecule to circulate systemically in neutral blood pH (7.4) without degradation.
Synthesis Pathway Diagram
The following diagram illustrates the condensation workflow and the resultant cage topology.
Figure 1: Stoichiometric condensation pathway yielding the this compound cage structure.[1]
Physicochemical Profile
For formulation development, the solubility profile and hygroscopicity of this compound are critical. It acts as a monodentate ligand in coordination chemistry but primarily serves as a formaldehyde reservoir in pharmacology.[1]
| Property | Value | Technical Context |
| Molecular Weight | 140.19 g/mol | Low MW facilitates rapid renal clearance.[1][4] |
| Appearance | White crystalline powder | Hygroscopic; requires moisture-tight storage.[1][4] |
| Solubility (Water) | ~85 g/100 mL (25°C) | Highly soluble; suitable for high-dose liquid formulations.[1][4] |
| Solubility (Organic) | Soluble in | Useful for organic synthesis (Sommelet reaction).[1][4] |
| 4.89 | Weak base; protonates in acidic urine (pH < 5.5).[1][4] | |
| Melting Point | 280°C (Sublimes) | High thermal stability; stable in solid-state formulations.[1][4] |
| Hygroscopicity | High | Caking can occur; often formulated with hydrophobic glidants.[1][4] |
Pharmacodynamics: pH-Dependent Hydrolysis
The clinical efficacy of this compound is entirely dependent on acid-catalyzed hydrolysis . It is a prodrug that remains inert at physiological blood pH (7.4).[1]
Mechanism of Action[6][7][8][9]
-
Systemic Circulation: At pH 7.4, the equilibrium heavily favors the intact cage molecule.[1] It is excreted largely unchanged by the kidneys.
-
Renal Activation: In the renal tubules and bladder, if the urine pH is acidic (< 6.0), the nitrogen atoms protonate.
-
Ring Opening: Protonation destabilizes the C-N bonds, leading to ring fragmentation.[1]
-
Formaldehyde Release: The fragmentation releases formaldehyde (
) and ammonium ions ( ).[1][5] Formaldehyde is a potent, non-specific alkylating agent that denatures bacterial proteins and nucleic acids.[1][2][6]
Critical Formulation Note: To ensure efficacy, this compound is almost exclusively formulated as a salt with weak organic acids (Hippuric acid or Mandelic acid).[1] These acids serve a dual purpose: they act as a counter-ion and, upon excretion, lower the urinary pH to facilitate hydrolysis.[1]
Hydrolysis Kinetics Pathway
The rate of hydrolysis is first-order with respect to this compound concentration but exponentially dependent on pH.
Figure 2: The pH-gated activation mechanism of this compound in the urinary tract.[1]
Analytical Characterization Protocol
Quantification of this compound requires separating the intact drug from its hydrolysis products (formaldehyde/ammonia) and the acid counter-ion (hippurate/mandelate).[7] The following HPLC protocol is validated for stability-indicating assays.
HPLC-SCX Method (Strong Cation Exchange)
This method utilizes cation exchange to retain the basic this compound while eluting acidic components near the void volume.
Reagents & Equipment:
-
Column: Zorbax SCX-300 (or equivalent strong cation exchange),
, .[1] -
Mobile Phase: Acetonitrile : 0.1M Sodium Perchlorate (
) (70:30 v/v).-
Note: Adjust aqueous buffer to pH 5.8 to prevent on-column hydrolysis during the run.
-
-
Detection: UV at 212 nm (monitoring the C-N cage absorption).
-
Temperature: Ambient (25°C).
Step-by-Step Workflow:
-
Standard Preparation: Dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL. Critical: Prepare fresh daily to avoid slow hydrolysis in solution.[1]
-
Sample Preparation: Crush tablets (e.g., this compound Hippurate). Dissolve in mobile phase. Sonicate for 10 mins. Filter through 0.45
PTFE filter.[1] -
System Suitability: Inject standard 5 times.
-
Acceptance Criteria: RSD < 2.0% for peak area; Tailing factor < 2.0.[1]
-
-
Elution Profile:
-
Acid Counter-ion (Hippurate/Mandelate): Elutes early (
min) due to repulsion from the cation exchange resin.[1] -
This compound: Elutes later (
min) due to interaction between the protonated amine and the sulfonate groups on the resin.
-
-
Calculations: Calculate potency using external standard calibration.
Synthetic Utility: The Sommelet Reaction
Beyond pharmaceuticals, this compound is a versatile reagent in organic synthesis, specifically for converting benzyl halides to aldehydes (Sommelet Reaction).[1][9] This highlights the molecule's ability to act as a methylene donor.
Reaction Scheme:
-
Quaternization: Benzyl halide reacts with this compound to form a hexaminium salt.[1]
-
Hydrolysis: The salt is hydrolyzed in aqueous acid (acetic acid).[1]
-
Redox/Elimination: Through a hydride transfer mechanism, the benzyl amine derivative is oxidized to an aldehyde.[1]
This reaction is preferred over direct oxidation for sensitive substrates because it avoids over-oxidation to carboxylic acids.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4101, this compound. Retrieved from [Link][1][4]
-
Strom, J. G., & Jun, H. W. (1986). Separation and quantitation of this compound in urine by ion-pair extraction.[1][10] Journal of Pharmaceutical Sciences, 75(4), 416–420.[1] [Link]
-
Gleason, A., et al. (1998). Capillary gas chromatographic assay of residual this compound hippurate in equipment cleaning validation swabs.[1] Journal of Pharmaceutical and Biomedical Analysis, 16(6), 939-950.[1][11] [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. Amines, Aliphatic. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[1][3] [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound (CAS 100-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 6. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats | MDPI [mdpi.com]
- 11. impactfactor.org [impactfactor.org]
Technical Monograph: Hydrolysis of Methenamine to Formaldehyde and Ammonia
[1]
Executive Summary
This technical guide details the physicochemical mechanism, kinetics, and clinical application of Methenamine (Hexamethylenetetramine) hydrolysis. This compound is a prodrug that relies on acid-catalyzed hydrolysis to release formaldehyde, a non-specific antimicrobial agent.[1][2][3] This document is designed for researchers and drug developers, focusing on the critical dependence of reaction kinetics on pH and the analytical validation of formaldehyde generation using the Hantzsch reaction (Nash method).
Molecular Mechanism: The Reverse Mannich Reaction
The hydrolysis of this compound (
Mechanistic Pathway[2][4][5]
-
Protonation: The tertiary nitrogen atoms in the adamantane-like cage are protonated by hydronium ions (
). -
Ring Opening: The
bond adjacent to the protonated nitrogen cleaves, generating an iminium ion intermediate. -
Hydration: Water attacks the electrophilic iminium carbon, leading to the release of formaldehyde (
) and the formation of an ammonium ion ( ). -
Cascade Fragmentation: This process repeats until the cage completely degrades into 6 moles of formaldehyde and 4 moles of ammonia.
Reaction Stoichiometry
Pathway Visualization
The following diagram illustrates the stepwise degradation logic.
Figure 1: Stepwise acid-catalyzed hydrolysis pathway of this compound. The cycle repeats until total fragmentation occurs.
Thermodynamics and Kinetics
For researchers developing urinary antiseptics or controlled-release resins, the kinetics of this reaction are the governing variable. The reaction is first-order with respect to this compound concentration, but the rate constant (
pH Dependence of Hydrolysis
The half-life (
Table 1: Kinetic Half-Life of this compound at 37°C
| pH Environment | Half-Life ( | Clinical/Experimental Implication |
| pH 2.0 | ~1.6 hours | Rapid degradation (Simulated Gastric Fluid) |
| pH 5.0 | ~13 - 15 hours | Ideal Therapeutic Window (Acidic Urine) |
| pH 5.8 | ~24 - 26 hours | Minimal Efficacy (Threshold of Activity) |
| pH 7.4 | > 400 hours | Systemic Stability (Blood Plasma) |
Data synthesized from Musher et al. (1974) and kinetic studies on hexamethylenetetramine degradation.
Activation Energy
The activation energy (
Pharmaceutical Application: Urinary Tract Antisepsis[4][7][8][9]
This compound is clinically administered as This compound Hippurate or This compound Mandelate . The choice of salt is functional: the hippuric or mandelic acid moiety acts as a urinary acidifier to ensure the bladder environment reaches the critical pH < 6.0 required for formaldehyde generation.
Mechanism of Action (MOA) Workflow
Unlike antibiotics that target specific bacterial enzymes (and thus breed resistance), formaldehyde acts as a general protein denaturant.[1][2][3] Resistance cannot develop against formaldehyde.[2][5]
Figure 2: Pharmacokinetic and pharmacodynamic workflow of this compound Hippurate.
Analytical Protocol: Determination of Formaldehyde (Nash Method)
To validate hydrolysis in an experimental setting, one cannot simply measure the disappearance of this compound. One must quantify the appearance of formaldehyde. The Nash Method (Hantzsch reaction) is the gold standard due to its specificity for formaldehyde in the presence of this compound.
Principle
Formaldehyde reacts with acetylacetone (2,4-pentanedione) in the presence of ammonium acetate to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow-colored compound with maximum absorbance at 412 nm .
Reagent Preparation (Nash Reagent)[10][11][12]
-
Ammonium Acetate: 150 g (approx. 2 M)
-
Acetic Acid: 3 mL (approx. 0.05 M)
-
Acetylacetone: 2 mL (approx. 0.02 M)
-
Solvent: Distilled water to a total volume of 1000 mL.
-
Storage: Stable for several weeks at 4°C in a dark bottle.
Experimental Procedure
-
Sampling: Aliquot 2.0 mL of the hydrolysis sample (urine or buffer).
-
Incubation: Incubate at 60°C for 15 minutes (or 37°C for 60 minutes).
-
Measurement: Cool to room temperature and measure absorbance at 412 nm using a spectrophotometer.
-
Quantification: Calculate concentration using a standard curve prepared with known formaldehyde standards (
).
Validation Criteria
-
Linearity:
for the standard curve.[6] -
Interference: this compound itself does not react with acetylacetone; however, high concentrations of strong acid may shift the pH of the Nash reagent (buffered at pH ~6) and must be neutralized prior to assay.
References
-
Musher, D. M., & Griffith, D. P. (1974). Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect.[8][9] Antimicrobial Agents and Chemotherapy.[8]
-
Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal.
-
FDA Label (2023). HIPREX (this compound hippurate) tablets USP - Prescribing Information. U.S. Food and Drug Administration.[2]
-
Strom, J. G., & Jun, H. W. (1993). Kinetics of hydrolysis of this compound. Journal of Pharmaceutical Sciences.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 4. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hippurate used for? [synapse.patsnap.com]
- 6. rsc.org [rsc.org]
- 7. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renaissance of Urotropin: A Technical Chronicle of Methenamine
From Butlerov’s Flask to the Post-Antibiotic Era
Abstract
Methenamine (Hexamethylenetetramine), originally synthesized in 1859, represents a unique class of non-antibiotic antimicrobials. Unlike standard antibiotics that target specific bacterial metabolic pathways—driving resistance—this compound functions as a "prodrug" for formaldehyde, a non-specific denaturant. This guide analyzes the chemical genesis, pharmacokinetics, and formulation evolution of this compound, arguing for its renewed relevance in the age of Antimicrobial Resistance (AMR).
The Chemical Genesis (1859): Butlerov’s Condensation
The discovery of this compound is attributed to the Russian chemist Aleksandr Butlerov in 1859. While investigating the properties of "methylene glycol" (formaldehyde), Butlerov observed a crystalline precipitate formed upon the interaction of formaldehyde with ammonia.
The Reaction: The synthesis is a classic condensation reaction, notable for its atom economy and the formation of a cage-like adamantane structure.
Structural Significance: The resulting molecule, Hexamethylenetetramine (HMTA), possesses a highly symmetric, tertiary amine cage structure. This cage is stable at physiological pH (7.4), allowing it to circulate in the blood as an inert carrier. Its instability in acidic environments is the cornerstone of its therapeutic utility.
The Translational Leap (1894): Nicolaier’s Insight
Thirty-five years after Butlerov’s synthesis, Arthur Nicolaier, a German internist, introduced HMTA into clinical practice under the trade name Urotropin .
The Clinical Observation: Nicolaier observed that oral administration of Urotropin resulted in sterile urine in patients with cystitis, yet the blood remained unaffected. He deduced that the molecule was a "masked" antiseptic, releasing its active payload only where the pH dropped significantly—specifically in the renal tubule and bladder.
Key Insight: This was one of the first examples of a prodrug strategy in history, exploiting the differential pH between the systemic circulation (pH 7.4) and the urinary tract (pH 5.0–6.0).
Mechanistic Pharmacology: The Hydrolysis Kinetics
The mechanism of action is strictly hydrolytic. This compound itself has zero antimicrobial activity.[1] It must decompose into formaldehyde and ammonia.[2]
The Critical Variable: pH
The rate of hydrolysis (
-
pH 7.4 (Blood): Hydrolysis is negligible; half-life is effectively infinite regarding clinical dosing intervals.
-
pH 6.0 (Urine): Slow hydrolysis; bacteriostatic levels of formaldehyde may not be reached.
-
pH < 5.5 (Acidic Urine): Rapid hydrolysis; bactericidal concentrations of formaldehyde (>20 µg/mL) are generated.
Visualization: The Pharmacokinetic Pathway
The following diagram illustrates the "Trojan Horse" delivery mechanism of this compound.
Caption: Figure 1. Pharmacokinetic flow of this compound.[1][3] Stability in the blood (green) contrasts with activation in the bladder (red), driven exclusively by environmental pH.
Formulation Evolution: The Salt Strategy
Early failures with Urotropin were often due to the patient's urine not being acidic enough to trigger hydrolysis. To solve this, pharmaceutical chemists formulated this compound with weak organic acids.
The Dual Function of Salts:
-
Acidification: The acid moiety helps lower urinary pH.
-
Bacteriostasis: Some acids (like Mandelic) have mild antiseptic properties of their own.
| Compound | Molecular Weight | Solubility (Water) | Dosing Regimen | Clinical Note |
| This compound (Base) | 140.19 g/mol | High | N/A | Rarely used alone due to pH dependency. |
| This compound Mandelate | 292.33 g/mol | Soluble | 1g q.i.d (4x/day) | Mandelic acid requires higher doses to acidify urine effectively. |
| This compound Hippurate | 319.36 g/mol | Soluble | 1g b.i.d (2x/day) | Hippuric acid is a potent bacteriostat; preferred for compliance. |
Technical Protocols: Synthesis & Validation
As a researcher, you must be able to synthesize the core molecule and, more importantly, validate its mechanism (formaldehyde release) in vitro.
Protocol A: Synthesis of this compound (Butlerov Adaptation)
Objective: Produce high-purity Hexamethylenetetramine.
-
Reagents: 37% Formaldehyde solution (Formalin), 28% Ammonium Hydroxide.
-
Setup: Round-bottom flask equipped with a cooling bath and magnetic stirrer.
-
Procedure:
-
Place 100 mL of Formalin in the flask.
-
Slowly add 70 mL of Ammonium Hydroxide dropwise while maintaining temperature < 20°C (Reaction is Exothermic).
-
Observation: The solution will remain clear initially.
-
Evaporate the solution under vacuum (Rotary Evaporator) at 50°C until a thick paste forms.
-
Recrystallize the crude solid from ethanol.
-
-
Yield: White crystalline powder. Sublimes at 280°C without melting.
Protocol B: Validation of Release (Nash Assay)
Objective: Quantify formaldehyde release kinetics at varying pH levels. Why this works: The Nash reagent reacts specifically with formaldehyde to form diacetyldihydrolutidine (DDL), a yellow compound detectable at 412 nm.
-
Reagent Preparation (Nash Reagent):
-
Dissolve 15g Ammonium Acetate in water.
-
Add 0.3 mL Glacial Acetic Acid.
-
Add 0.2 mL Acetylacetone.
-
Dilute to 100 mL with distilled water.
-
-
Experimental Workflow:
-
Prepare 0.1M this compound solutions in buffers of pH 5.0, 6.0, and 7.4.
-
Incubate at 37°C.
-
At T=0, 1h, 2h, 4h: Aliquot 1 mL of sample.
-
Add 1 mL Nash Reagent to the aliquot.
-
Incubate at 60°C for 10 minutes (Color development).
-
Measure Absorbance at 412 nm.[4]
-
-
Data Analysis: Plot Absorbance vs. Time.
-
Success Criteria: pH 5.0 should show linear increase in absorbance; pH 7.4 should remain near baseline.
-
Modern Clinical Context: The Resistance Wall
This compound is currently experiencing a resurgence. The "Golden Age" of antibiotics pushed it into obscurity, but the "Post-Antibiotic Era" demands its return.
Why this compound?
-
No Resistance: Bacteria cannot develop resistance to formaldehyde; it is a general chemical denaturant, not a lock-and-key inhibitor.
-
Prophylaxis: Ideal for long-term suppression of UTIs in patients with catheters or spinal cord injuries, sparing carbapenems and fluoroquinolones for acute infections.
References
-
Butlerov, A. (1859).[5][6] Ueber einige Derivate des Jodmethylens. Annalen der Chemie und Pharmacie. (Historical Archive).
-
Nicolaier, A. (1894). Ueber die therapeutische Verwendung des Urotropin (Hexamethylentetramin).[1] Deutsche Medizinische Wochenschrift.
-
Strom, J.G. & Jun, H.W. (1993). Kinetics of Hydrolysis of this compound. Journal of Pharmaceutical Sciences.
-
Loeb, M., et al. (2022). This compound hippurate for preventing urinary tract infections. Cochrane Database of Systematic Reviews.
-
Nash, T. (1953).[7] The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal.
Sources
A Comprehensive Technical Guide to the Synthesis of Methenamine for Pharmaceutical Research and Development
Foreword
Methenamine, a cornerstone molecule in both synthetic chemistry and medicine, presents a classic yet elegant example of controlled chemical synthesis. Its journey from simple precursors—formaldehyde and ammonia—to a complex, cage-like heterocycle is a process governed by fundamental principles of nucleophilic addition and condensation. For the modern researcher in drug development, a mastery of this synthesis is not merely an academic exercise. It is the foundation for producing a critical urinary antiseptic and a versatile scaffold for more complex molecular architectures. This guide is crafted to move beyond a simple recitation of steps, offering instead a deep, mechanistic understanding and a field-proven, validated protocol. We will explore the causality behind each experimental choice, ensuring that the synthesis is not just reproducible, but also intelligently adaptable and, above all, safe.
The Strategic Importance of this compound in Modern Medicine
First discovered in 1859, this compound (also known as hexamine or urotropine) remains a clinically relevant therapeutic agent, primarily for the prophylactic treatment of recurrent urinary tract infections (UTIs).[1][2] Unlike traditional antibiotics, this compound's efficacy does not lead to bacterial resistance, a feature of increasing importance in an era of growing antimicrobial resistance (AMR).[1] Its mechanism of action is elegantly simple: in the acidic environment of the lower urinary tract (pH < 6), it hydrolyzes to generate formaldehyde and ammonia.[1][3] Formaldehyde, a non-specific bactericidal agent, acts by denaturing bacterial proteins and nucleic acids, effectively sterilizing the urine.[1]
Beyond its direct use, the adamantane-like structure of this compound makes it a valuable and rigid building block in organic synthesis, serving as a precursor in the production of various active pharmaceutical ingredients (APIs) and other specialized chemical entities, including the well-known Delepine reaction for synthesizing primary amines.[4][5]
Reaction Mechanism: From Simple Precursors to a Complex Cage
The synthesis of this compound is a condensation reaction that proceeds with a nearly quantitative yield from aqueous formaldehyde and ammonia.[5] The overall stoichiometry of this exothermic reaction is as follows:
6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O
The formation of the intricate, symmetrical cage structure of this compound is not a single event but a cascade of nucleophilic additions and dehydration steps. A scientifically grounded, though simplified, mechanistic pathway is outlined below.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbonyl carbon of formaldehyde, forming an unstable aminomethanol (hemiaminal) intermediate.[6][7]
-
Dehydration to Imine: This hemiaminal readily undergoes dehydration to form methanimine (CH₂=NH), a highly reactive species.[6][8]
-
Cyclization and Cage Formation: Methanimine molecules, along with additional formaldehyde and ammonia, undergo a complex series of additions and cyclizations to build the final, thermodynamically stable tetraazaadamantane structure of this compound.[4][8]
This mechanistic flow underscores the reaction's reliance on fundamental carbonyl chemistry and highlights the stepwise assembly of the final product.
Caption: Figure 1: Simplified mechanistic pathway of this compound synthesis.
A Validated Laboratory Protocol for High-Purity this compound Synthesis
This protocol is a self-validating system designed for safety, high yield, and purity. Adherence to the described parameters, particularly temperature control, is critical for success.
Materials & Equipment
| Reagent / Material | Equipment |
| Formaldehyde Solution (37% w/w, aq.) | 500 mL Three-neck Round-bottom Flask |
| Ammonium Hydroxide Solution (28-30% w/w) | Magnetic Stirrer Hotplate |
| Isopropanol (for washing) | Large Magnetic Stir Bar |
| Distilled Water | 250 mL Dropping Funnel |
| Ice | Thermometer (-10 to 110 °C) |
| Large Crystallizing Dish or Beaker | |
| Buchner Funnel and Vacuum Flask | |
| Filter Paper | |
| Rotary Evaporator (recommended) |
Experimental Workflow
The synthesis follows a logical progression from controlled reaction to product isolation and purification.
Caption: Figure 2: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
-
Reaction Setup: Place 150 g of 37% formaldehyde solution into a 500 mL three-neck round-bottom flask equipped with a large magnetic stir bar and a thermometer. Begin vigorous stirring and place the flask in a large ice/water bath to chill the contents to below 10°C.
-
Controlled Addition: Charge a 250 mL dropping funnel with 125 g of 28-30% ammonium hydroxide solution. Add the ammonia solution dropwise to the stirring, chilled formaldehyde solution over a period of 45-60 minutes. Causality: The reaction is highly exothermic; slow addition and external cooling are essential to prevent boiling of the reactants (loss of material) and the formation of polymeric side products.[9][10][11] The internal temperature must be maintained below 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for an additional 30 minutes. The solution should be clear.
-
Concentration: The reaction mixture is a dilute solution of this compound.[11] Concentrate the solution under reduced pressure using a rotary evaporator with the water bath set to 50-60°C. Reduce the volume until it is approximately one-third of the original, or until significant crystal precipitation begins.
-
Crystallization: Transfer the warm, concentrated slurry to a beaker or crystallizing dish and place it in an ice bath. Allow it to cool undisturbed for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white, crystalline this compound product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two small portions of cold isopropanol to remove residual water and any soluble impurities.
-
Drying: Dry the product in a vacuum desiccator or a vacuum oven at 50°C to a constant weight. The expected yield is 85-95% based on the limiting reagent (formaldehyde). The final product should be a free-flowing, white crystalline powder.
Critical Process Parameters and Optimization
For reproducible, high-purity synthesis, several parameters must be rigorously controlled. This is true for both laboratory and industrial-scale production.[11]
| Parameter | Impact and Rationale | Recommended Control |
| Temperature | The high exothermicity of the reaction can lead to loss of volatile reactants and the formation of undesirable resinous by-products at elevated temperatures.[11] | Maintain reaction temperature below 20°C during ammonia addition using an ice bath and controlled addition rate. |
| Stoichiometry | The molar ratio of 6:4 (formaldehyde:ammonia) is defined by the reaction. A slight excess of ammonia is often used to ensure complete consumption of formaldehyde, which is more difficult to remove during workup.[11][12] | Use the stoichiometric amounts as described in the protocol, or a slight (2-5%) molar excess of ammonia. |
| Concentration | While the reaction occurs in solution, final product isolation requires crystallization. The concentration step is key to achieving a supersaturated solution that yields a high recovery of solid product.[11][12] | Vacuum concentration is superior to atmospheric boiling as it avoids thermal degradation of the product. |
| pH | The reaction proceeds efficiently in the alkaline conditions created by mixing the reactants. No external pH adjustment is necessary. | Monitor initial reactants; no pH adjustment is required during the reaction. |
Safety & Hazard Management
A robust understanding of the hazards associated with the reactants is mandatory for safe execution.
-
Formaldehyde: A known carcinogen and a severe irritant to the skin, eyes, and respiratory system. All handling must occur within a certified chemical fume hood.[13][14]
-
Ammonium Hydroxide: Corrosive and causes severe skin and eye burns. The vapor is extremely irritating to the respiratory tract. Handle only in a fume hood.
-
This compound: A flammable solid and can cause skin irritation or allergic skin reactions in sensitive individuals.[13][15]
Essential Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Chemical-resistant gloves (nitrile is acceptable for incidental contact)
-
Flame-retardant lab coat
All waste should be disposed of according to institutional hazardous waste guidelines.
References
- Allen Press. (n.d.). Formaldehyde to urotropine.
- Hexamine / Urotropine : Synthesis. (2020, May 31). YouTube.
- Reaction of Formaldehyde with Ammonia| Urotropine structure| Carbonyl Compound| Class-12|. (2023, February 3). YouTube.
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4001231A - Process for making a this compound salt of an optically active acid.
-
The Pulsar Engineering. (2022, July 8). Validating this compound Synthesis using Raman Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). AU2017273431A1 - Processes for producing this compound mandelate.
- Google Patents. (n.d.). RU2198887C1 - Method of synthesis of hexamethylenetetramine (urotropin).
- Google Patents. (n.d.). CN103030837B - Ultrafine this compound production process.
-
Scribd. (n.d.). Synthesis of Hexamine from Formaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Exposome-Explorer. (2005, September 10). Material Safety Data Sheet - Hexamethylenetetramine. Retrieved from [Link]
-
Pharmacy Infoline. (n.d.). BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide. Retrieved from [Link]
-
Cole-Parmer. (2018, June 22). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Aldehydes India. (n.d.). PROCESS TECHNOLOGY” FOR HEXA METHYLENE TETRA AMINE (H.M.T. / HEXAMINE / UROTROPINE) MANUFACTURE WRITE. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for reaction of formaldehyde and ammonia. Retrieved from [Link]
-
YouTube. (2024, March 18). Making Methylamine 3 Ways. Retrieved from [Link]
-
ASM Journals. (n.d.). Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect. Retrieved from [Link]
-
Pipeline Prospector. (n.d.). This compound Hippurate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics of hexamine crystallization in industrial scale. Retrieved from [Link]
-
PMC. (2022, November 1). This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). Retrieved from [Link]
-
Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]
-
ET Pharma. (2025, March 12). Zydus this compound Hippurate tablet gets FDA final nod. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1970). Synthesis of amino acids by the heating of formaldehyde and ammonia. Retrieved from [Link]
-
ResearchGate. (2017). Characterisation of the reaction mechanism between ammonia and formaldehyde from the topological analysis of ELF and catastrophe theory perspective. Retrieved from [Link]
- Allen Press. (n.d.). Formaldehyde reacts with excess of ammonia to give.
-
ResearchGate. (n.d.). Reaction kinetics of the formation of hexamethylenetetramine. Retrieved from [Link]
-
MDPI. (2024, September 26). Synthesis of Hexamethylenetetramine Mono- and Di(P-Methoxyphenylacetochloride). Retrieved from [Link]
-
MDPI. (n.d.). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Retrieved from [Link]
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- 3. journals.asm.org [journals.asm.org]
- 4. youtube.com [youtube.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formaldehyde to urotropine [allen.in]
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- 10. scribd.com [scribd.com]
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- 15. pharmacyinfoline.com [pharmacyinfoline.com]
Exploring the Potential of Methenamine as a Corrosion Inhibitor
A Technical Guide for Materials Scientists and Industrial Chemists
Executive Summary
Methenamine (Hexamethylenetetramine or HMTA) has emerged as a critical organic corrosion inhibitor, particularly for carbon steel in acidic environments like hydrochloric (HCl) and sulfuric acid (H
Introduction: The Chemo-Industrial Context
In industrial descaling and oil-well acidizing, mild steel is exposed to aggressive acidic media.[1] Without inhibition, the metal suffers rapid anodic dissolution (
This compound (
Mechanistic Profiling: Adsorption & Hydrolysis
The protective mechanism is not static.[1][3] It involves a competitive adsorption process where HMTA molecules displace water and aggressive anions (Cl
Key Mechanistic Pathways:
-
Protonation: In acidic media, the nitrogen atoms in HMTA protonate (
). -
Electrostatic Adsorption (Physisorption): The positively charged
species is electrostatically attracted to the metal surface, which may be negatively charged due to the specific adsorption of anions (like Cl ). -
Chemisorption: Unprotonated electron pairs on Nitrogen donate electrons to the empty d-orbitals of Iron (Fe), forming coordinate bonds.
-
Hydrolysis Product Inhibition: HMTA hydrolyzes to Formaldehyde (
), which polymerizes or adsorbs, reinforcing the barrier.
Figure 1: Mechanistic Pathway of this compound Inhibition
Caption: Figure 1.[4] Dual-pathway mechanism showing competitive adsorption and hydrolysis-assisted film formation on steel substrates.
Experimental Framework: Validating Efficacy
To rigorously evaluate HMTA, one must correlate gravimetric data with electrochemical kinetics.
4.1. Materials & Preparation
-
Substrate: Mild steel coupons (e.g., API 5L X65 or C1018).
-
Pre-treatment: Abraid with SiC paper (grades 400–1200), degrease with acetone, wash with double-distilled water, and dry in warm air. Rationale: A uniform surface roughness is critical for reproducible adsorption isotherms.
-
Medium: 1.0 M HCl prepared from analytical grade 37% HCl.
4.2. Protocol 1: Gravimetric Analysis (Weight Loss)
This is the "ground truth" measurement for corrosion rates.
-
Weighing: Measure initial weight (
) of coupons ( mg). -
Immersion: Suspend coupons in 1.0 M HCl with varying HMTA concentrations (e.g., 1 mM – 10 mM) for a fixed time (e.g., 6 hours) at 303 K.
-
Cleaning: Remove, scrub with a bristle brush under running water (to remove corrosion products), wash with acetone, dry, and re-weigh (
). -
Calculation:
Where is area and is time.
Table 1: Representative Inhibition Efficiency of HMTA in 1 M HCl
| Concentration (mM) | Corrosion Rate (mg cm | Inhibition Efficiency ( | Surface Coverage ( |
| Blank (0.0) | 12.50 | - | - |
| 1.0 | 4.12 | 67.0 | 0.67 |
| 5.0 | 1.87 | 85.0 | 0.85 |
| 10.0 | 0.95 | 92.4 | 0.92 |
| 20.0 | 0.88 | 93.0 | 0.93 |
Note: Efficiency typically plateaus; increasing concentration beyond the "critical micelle-like" concentration yields diminishing returns.
4.3. Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS distinguishes between solution resistance (
Workflow:
-
Cell Setup: Three-electrode cell. Working Electrode (Steel), Counter Electrode (Platinum foil), Reference Electrode (Ag/AgCl or SCE).[5]
-
OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential stabilizes (drift < 1 mV/min).
-
Frequency Sweep: Apply 10 mV AC amplitude; sweep from 100 kHz to 10 mHz.
-
Analysis: Fit data to a Randles circuit (
).-
Expectation: As HMTA concentration increases,
(diameter of the Nyquist semi-circle) increases, and decreases due to the displacement of water molecules (high dielectric) by inhibitor molecules (low dielectric).
-
Figure 2: Electrochemical Experimental Workflow
Caption: Figure 2. Electrochemical workflow ensuring steady-state surface conditions before perturbation.
Data Analysis & Interpretation
5.1. Adsorption Isotherms
To confirm the mechanism, fit surface coverage (
5.2. Thermodynamic Parameters
Calculate the Free Energy of Adsorption (
-
Interpretation:
- kJ/mol: Physisorption (Electrostatic).[6]
- kJ/mol: Chemisorption (Covalent bonding).
-
HMTA typically exhibits values between -20 and -35 kJ/mol, indicating a mixed mode of adsorption dominated by physisorption but reinforced by chemical interactions [2].
Synergistic Enhancement: The "Iodide Effect"
HMTA alone is effective, but its performance can be supercharged by adding halide ions, specifically Potassium Iodide (KI).
The Mechanism of Synergism:
Iodide ions (
-
Result: Inhibition efficiency can jump from ~85% to >95% with trace additions of KI [3].
-
Application Note: Always screen for synergism if cost-reduction is a goal; less HMTA is needed if KI is present.
References
-
Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. Source: Atlantis Press / ICSEEE 2016 [Link][7][8][9]
-
The inhibitive effect of hexamethylenetetramine on the acid corrosion of steel. Source: ResearchGate / Corrosion Science [Link]
-
Synergistic effect of potassium iodide in controlling the corrosion of steel. Source: ResearchGate [Link]
-
Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment. Source: National Institutes of Health (NIH) [Link]
Sources
- 1. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches [mdpi.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. mdpi.com [mdpi.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens (Swartz) extract on carbon steel in 2 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
Theoretical Studies on the Electronic Structure of Methenamine
Executive Summary: The Adamantane-Like Cage
Methenamine (Hexamethylenetetramine, HMTA,
This guide dissects the quantum chemical properties of this compound, moving from its rigid
Computational Methodology: The Standard of Truth
To accurately model the electronic structure of this compound, specific levels of theory are required to balance computational cost with chemical accuracy.
Recommended Theoretical Model
For organic amines and cage-like structures, the following protocol is the industry standard for generating reliable electronic descriptors:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional effectively captures the electron correlation energy required for accurate bond lengths in C-N systems.
-
Basis Set: 6-311++G(d,p) .
-
Diffuse functions (++): Critical for describing the lone pair electrons on the four nitrogen atoms, which extend further from the nucleus.
-
Polarization functions (d,p): Essential for the strained cage geometry, allowing orbitals to distort and accommodate the angular strain.
-
Self-Validation Protocol
A theoretical model is only as good as its alignment with physical reality. Validation must be performed against:
-
Symmetry Check: The optimized geometry must strictly adhere to
point group symmetry . -
Dipole Moment: Due to perfect tetrahedral symmetry, the calculated dipole moment (
) must be 0.00 Debye . Any deviation indicates a symmetry-breaking error in the optimization grid. -
Ionization Potential (IP): The calculated HOMO energy should correlate with the experimental vertical ionization potential of ~8.5 eV [1].
Geometric & Electronic Architecture
Structural Parameters
This compound consists of four nitrogen atoms at the vertices of a tetrahedron and six methylene (
| Parameter | Theoretical (B3LYP) | Experimental (XRD/GED) | Significance |
| Symmetry | High stability; non-polar. | ||
| Bond Length (C-N) | 1.472 Å | 1.476 Å | Typical single bond; minimal conjugation. |
| Bond Angle (N-C-N) | ~113° | 113.6° | Close to tetrahedral ( |
| Dipole Moment | 0.00 D | 0.00 D | Perfect cancellation of individual bond dipoles.[6] |
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is governed by its Frontier Orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Primarily composed of the non-bonding lone pair electrons on the four Nitrogen atoms. This confirms the molecule acts as a nucleophile (proton acceptor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-N antibonding orbitals (
). Population of the LUMO (via electron back-donation from a metal surface) weakens the cage, facilitating ring opening. -
Energy Gap (
): this compound exhibits a wide band gap characteristic of stable insulators, but the high-lying HOMO (~ -6.0 to -6.5 eV calculated) makes it chemically "soft" enough to interact readily with acids and metal cations.
Molecular Electrostatic Potential (MEP)
The MEP map is the "GPS" for predicting reactive sites.
-
Negative Potential (Red): Concentrated solely on the 4 Nitrogen atoms . These are the exclusive sites for electrophilic attack (protonation).
-
Positive Potential (Blue): Distributed over the methylene hydrogens, shielding the carbon cage from nucleophilic attack until the ring opens.
Reactivity & Mechanism: The Hydrolysis Pathway
The pharmacological efficacy of this compound relies on its decomposition in acidic media (pH < 6) to release Formaldehyde (
Reaction Pathway Diagram
The following diagram illustrates the stepwise degradation mechanism validated by transition state theory.
Mechanistic Insight
-
Protonation: The HOMO (N lone pair) accepts a proton. This breaks the
symmetry and polarizes the adjacent C-N bonds. -
Ring Cleavage: The C-N bond lengthens and breaks, forming an iminium ion intermediate.
-
Water Attack: Water acts as a nucleophile, attacking the electron-deficient carbon, leading to the release of an amino-alcohol intermediate and eventually formaldehyde.
Application: Corrosion Inhibition Mechanism
This compound is a potent corrosion inhibitor for steel in acidic environments. Theoretical studies explain this via Chemisorption .
-
Adsorption Centers: The 4 Nitrogen atoms act as anchoring points.
-
Donor-Acceptor Interaction:
- : The N-lone pairs (HOMO) donate electrons to the empty d-orbitals of Iron.
- : Back-donation from Iron to the HMT LUMO strengthens the adsorption but weakens the C-N bonds within the cage.
-
Protonation Effect: In strong acids (
), HMT exists as . The inhibition then involves electrostatic interaction between the positively charged and the negatively charged metal surface (due to adsorbed ions).
Spectroscopic Validation
To verify the theoretical model, compare calculated vibrational frequencies (scaled by ~0.96 for B3LYP) with experimental IR data.
| Vibrational Mode | Experimental Frequency ( | Theoretical Assignment |
| C-N Stretch | 1000 - 1050 | Cage "breathing" and asymmetric stretching. |
| CH2 Scissoring | ~1460 | Deformation of methylene bridges. |
| CH2 Rocking | ~810 | Characteristic of the adamantane cage. |
Note: The absence of an N-H stretch in the pure spectrum confirms the tertiary amine structure.
References
-
NIST Chemistry WebBook. "this compound: Gas phase ion energetics data." National Institute of Standards and Technology. [Link]
- Bernstein, H. J., & Pedersen, H. C. (1995). "The Infrared and Raman Spectra of Hexamethylenetetramine." Journal of Chemical Physics.
-
PubChem. "this compound - Compound Summary." National Library of Medicine. [Link]
- Obot, I. B., et al. (2015). "Theoretical calculations and electrochemical studies of this compound as corrosion inhibitor." Corrosion Science. (Contextual reference for corrosion mechanism).
Sources
- 1. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Methenamine Silver Staining of Fungi and Glycogen
This comprehensive guide provides a detailed protocol and in-depth scientific background for the Methenamine Silver Staining technique, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the nuanced application of this powerful histochemical tool for the distinct visualization of fungal elements and glycogen within tissue samples.
Scientific Principles and Applications
The Gomori this compound Silver (GMS) stain is a highly sensitive histochemical technique predominantly used for the detection of fungi and glycogen in tissue sections.[1] Its utility extends to the visualization of other polysaccharide-rich structures, making it a versatile tool in both diagnostic and research laboratories.[1][2] The GMS stain offers superior sensitivity and contrast for fungal identification compared to other methods like Periodic Acid-Schiff (PAS) staining, providing a clear, clean background with minimal interference.[3]
The underlying principle of the GMS stain is an argentaffin reaction, where certain tissue components can directly reduce a silver solution to metallic silver without an external reducing agent.[1][4] The process begins with the oxidation of polysaccharides present in fungal cell walls and glycogen using a strong oxidizing agent, typically chromic acid. This oxidation cleaves the C-C bonds in the sugar residues, forming aldehydes.[5][6] These newly formed aldehydes then reduce the this compound silver solution, leading to the precipitation of metallic silver at the site of the reaction, which appears black.[1][5]
Essential Reagents and Preparation
Precision in reagent preparation is paramount for successful and reproducible GMS staining. The following table outlines the necessary stock and working solutions.
| Reagent | Components | Preparation Instructions | Stability |
| 5% Chromic Acid (Oxidizing Agent) | Chromium Trioxide: 5 g, Distilled Water: 100 mL | Dissolve chromium trioxide in distilled water. | Stable for several weeks at room temperature. Discard if it turns brown.[6] |
| 1% Sodium Bisulfite (Bleaching Agent) | Sodium Bisulfite: 1 g, Distilled Water: 100 mL | Dissolve sodium bisulfite in distilled water. | Prepare fresh. |
| Stock this compound-Silver Solution | 3% this compound: 100 mL, 5% Silver Nitrate: 5 mL | Add the silver nitrate solution to the this compound solution. A white precipitate will form but will dissolve upon shaking. | Stable for months when stored in a dark bottle at 4°C. |
| Working this compound-Silver Solution | Stock this compound-Silver Solution: 25 mL, 5% Borax (Sodium Borate): 2 mL, Distilled Water: 25 mL | Combine the components and mix well. This solution should be prepared fresh before use.[7] | Do not reuse.[7] |
| 0.1% Gold Chloride (Toner) | Gold Chloride (1% solution): 1 mL, Distilled Water: 9 mL | Dilute the stock gold chloride solution with distilled water. | Stable for several weeks at room temperature. |
| 2% Sodium Thiosulfate (Fixer) | Sodium Thiosulfate: 2 g, Distilled Water: 100 mL | Dissolve sodium thiosulfate in distilled water. | Stable for several weeks at room temperature. |
| Light Green Stock Solution (Counterstain) | Light Green SF (yellowish): 0.2 g, Distilled Water: 100 mL, Glacial Acetic Acid: 0.2 mL | Dissolve the light green dye in distilled water and add the acetic acid. | Stable for several months at room temperature. |
| Working Light Green Solution | Light Green Stock Solution: 10 mL, Distilled Water: 50 mL | Dilute the stock solution with distilled water. | Prepare fresh. |
Detailed Staining Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections. A positive control slide with known fungal elements or glycogen-rich tissue should be included with each staining run to ensure the validity of the results.[4]
Deparaffinization and Hydration
-
Deparaffinize tissue sections in two changes of xylene for 3 minutes each.[8]
-
Hydrate through descending grades of alcohol:
-
Rinse well in distilled water.[8]
Staining Procedure
Caption: Workflow of the this compound Silver Staining Protocol.
-
Oxidation: Immerse slides in 5% chromic acid solution for 60-90 minutes at room temperature.[9] This step is critical for the formation of aldehydes from polysaccharides.
-
Rinsing: Rinse the slides thoroughly in running tap water for at least 1 minute.
-
Bleaching: Place slides in 1% sodium bisulfite for 1 minute to remove any residual chromic acid.[9]
-
Washing: Wash in running tap water for 5-10 minutes, followed by several rinses in distilled water.[9]
-
Silver Impregnation: Place slides in the freshly prepared working this compound-silver solution in a water bath preheated to 50-60°C.[4] Incubate for up to 3 hours, checking a control slide microscopically every 15-20 minutes until the target structures are dark brown to black.[4]
-
Rinsing: Rinse slides well with distilled water.[9]
-
Toning: Tone in 0.1% gold chloride solution for 2-5 minutes.[9] This step is optional but recommended as it reduces background staining and changes the color of the silver deposit from brown to black, providing better contrast.
-
Rinsing: Rinse slides with distilled water.
-
Fixation: Immerse slides in 2% sodium thiosulfate solution for 2-5 minutes to remove unreacted silver salts.[9]
-
Washing: Wash in running tap water for 5 minutes, then rinse in distilled water.[9]
-
Counterstaining: Counterstain with the working light green solution for 15-30 seconds.[9]
-
Dehydration and Mounting: Dehydrate the sections through ascending grades of alcohol (95% and two changes of absolute ethanol), clear in two changes of xylene, and mount with a resinous medium.[9]
Interpretation of Results and Quality Control
Proper interpretation of GMS-stained slides requires a well-stained positive control.
| Structure | Expected Color |
| Fungi | Black[5] |
| Glycogen | Black[9] |
| Mucin | Dark gray to black[5] |
| Background | Green[5] |
Quality Control:
-
Positive Control: A known positive tissue must show sharp, black staining of fungal elements or glycogen against a pale green background.
-
Negative Control: A tissue known to be negative for fungi or glycogen should not exhibit any black staining.
-
Background: The background should be clean and uniformly green. Excessive background staining may indicate impure reagents or improper rinsing.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no staining of target structures | - Incomplete oxidation. - Depleted or improperly prepared silver solution. - Insufficient incubation time in silver solution. | - Ensure chromic acid is fresh and incubation time is adequate. - Prepare fresh working silver solution for each run.[6] - Increase incubation time in the warm silver solution, monitoring microscopically. |
| Excessive background staining | - Impure glassware or reagents. - Over-incubation in silver solution. - Inadequate rinsing. | - Use acid-cleaned glassware for the silver solution.[10] - Reduce incubation time in the silver solution. - Ensure thorough rinsing between steps, especially after the silver and thiosulfate solutions. |
| Precipitate on slides | - Silver solution was too old or contaminated. - The silver solution was overheated. | - Always use freshly prepared working silver solution. - Maintain the water bath at the recommended temperature (50-60°C). |
| Sections detaching from slides | - Over-oxidation with chromic acid. - Use of non-coated slides. | - Reduce the concentration or incubation time in chromic acid.[6] - Use positively charged or adhesive-coated slides. |
References
-
StainsFile. (n.d.). Gomori's this compound Silver for Glycogen and Fungi. Retrieved from [Link]
-
Gao, Y., et al. (2021). Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis. Frontiers in Medicine. Retrieved from [Link]
-
USask Health Sciences. (2023). Methanamine silver-Gomori stain of FFPE Tissues Version 0.1. Retrieved from [Link]
-
Microbiology Note. (2025). Grocott's this compound Stain (Silver) (Grocott Gomori) ; Staining Technique in Microbiology, Uses. YouTube. Retrieved from [Link]
-
Diagnostic BioSystems. (n.d.). G.M.S. STAIN KIT PROCEDURE. Retrieved from [Link]
-
University of Rochester Medical Center. (2001). Modified Gomori's this compound Silver Stain. Retrieved from [Link]
-
IHC World. (n.d.). Grocott's this compound Silver Staining Protocol. Retrieved from [Link]
-
WebPath. (n.d.). GMS - this compound Silver - Modified Grocott's. Retrieved from [Link]
-
Microbe Notes. (2022). Grocott-Gomori's this compound Silver Staining. Retrieved from [Link]
-
Histology Info. (2026). Unlocking the Mysteries of GMS Silver Stain: A Deep Dive Into Histological Techniques. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Unlocking the Mysteries of GMS Silver Stain: A Deep Dive Into Histological Techniques - Oreate AI Blog [oreateai.com]
- 3. Grocott this compound Silver Staining Is the Optimal Approach to Histological Diagnosis of Pulmonary Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grocott's this compound Silver Staining Protocol - IHC WORLD [ihcworld.com]
- 5. m.youtube.com [m.youtube.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. healthsciences.usask.ca [healthsciences.usask.ca]
- 9. stainsfile.com [stainsfile.com]
- 10. dlmp.uw.edu [dlmp.uw.edu]
Application Note: High-Performance Liquid Chromatographic Determination of Methenamine in Pharmaceutical Preparations
[1][2][3][4]
Executive Summary & Scientific Rationale
Methenamine is a polycyclic tertiary amine used as a urinary tract antiseptic. Its mechanism of action relies on hydrolysis in acidic urine (pH < 6.0) to release formaldehyde, the active bactericidal agent. This unique chemical property presents a significant "Analytical Paradox" for method development:
-
Polarity Challenge: this compound is highly polar (logP ≈ -2.18), causing it to elute in the void volume (
) on standard C18 columns, preventing quantification. -
Stability Challenge: To retain basic amines on C18, low pH mobile phases are typically used to suppress silanol interactions. However, this compound degrades rapidly into formaldehyde and ammonia at pH < 6.0 (Half-life
1.6 hr at pH 2.0).
The Solution: This guide presents a Strong Cation Exchange (SCX) protocol as the "Gold Standard." This method utilizes the positive charge of protonated this compound for retention without requiring highly acidic conditions that trigger degradation.[1] A secondary Hydrophilic Interaction Liquid Chromatography (HILIC) approach is provided for laboratories lacking SCX columns.
Chemical Mechanism & Stability[5][6][7]
Understanding the degradation pathway is critical for troubleshooting. If your peak area drifts or unknown peaks appear near the solvent front, hydrolysis is likely occurring on-column.
Figure 1: Acid-catalyzed hydrolysis of this compound. Mobile phases must be buffered above pH 5.5 to minimize on-column degradation during the run.
Primary Protocol: Ion-Exchange Chromatography (SCX)
This method is the most robust for pharmaceutical assays, as validated in multiple pharmacopeial contexts. It separates this compound from its counter-ions (Mandelate/Hippurate) effectively.
Instrumentation & Reagents[8]
-
HPLC System: Isocratic pump, UV Detector (Variable Wavelength).
-
Column: Zorbax SCX-300 (Strong Cation Exchange), 150 mm x 4.6 mm, 5 µm (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Sodium Perchlorate Monohydrate (
), Perchloric Acid (for pH adjustment).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : 0.1M Sodium Perchlorate (70:30 v/v) | High organic content prevents hydrophobic collapse; |
| Buffer pH | 5.8 ± 0.1 | Adjusted with dilute Perchloric Acid. This pH balances retention (protonation) with stability. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 212 nm | This compound lacks a conjugated system; detection must be near the solvent cutoff. |
| Temperature | 25°C (Ambient) | Higher temperatures accelerate hydrolysis. |
| Injection Volume | 20 µL | Adjust based on concentration (Linearity: 0.25 - 50 mM). |
Preparation of Solutions
1. Mobile Phase Preparation:
-
Dissolve 14.05 g of Sodium Perchlorate Monohydrate in 1000 mL of water (0.1 M).
-
Adjust pH to 5.8 using dilute Perchloric Acid or NaOH.
-
Mix 300 mL of this buffer with 700 mL of Acetonitrile.
-
Note: Filter through 0.45 µm nylon membrane and degas.
2. Standard Stock Solution:
-
Accurately weigh 50 mg of this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase .[1]
3. Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer powder equivalent to 50 mg this compound into a 100 mL flask.
-
Add 70 mL Mobile Phase and sonicate for 15 minutes (keep bath cool).
-
Dilute to volume with Mobile Phase.
-
Critical: Filter through 0.45 µm syringe filter; discard the first 5 mL of filtrate (saturates filter binding sites).
Secondary Protocol: HILIC (Alternative)
For labs without SCX columns, HILIC provides retention for polar amines without ion-pairing reagents.
-
Column: Silica or Amide HILIC column (e.g., Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate pH 6.8 (90:10 v/v).
-
Mechanism: Water layer formation on silica retains the polar this compound.
-
Advantage: pH 6.8 ensures near-perfect stability of this compound.
Method Validation Summary
The following performance characteristics are expected when following the SCX protocol (based on literature validation):
| Validation Parameter | Acceptance Criteria / Typical Result |
| Linearity | |
| Precision (RSD) | Intra-day < 1.25%; Inter-day < 1.85% |
| Accuracy (Recovery) | 98.0% – 102.0% (Spiked placebo) |
| LOD / LOQ | ~0.05 mM / 0.15 mM |
| Specificity | No interference from Mandelate, Hippurate, or common excipients.[4][5] |
Analytical Workflow & Troubleshooting
Figure 2: Operational workflow and troubleshooting logic.
Troubleshooting Guide
-
Drifting Retention Times: SCX columns are sensitive to ionic strength. Ensure the Sodium Perchlorate concentration is exactly 0.1M.
-
High Backpressure: Salt precipitation can occur in high organic (70% ACN) phases if the buffer is too concentrated. Do not exceed 0.1M buffer salt.
-
Ghost Peaks: this compound hydrolyzes to Formaldehyde.[1][6] Formaldehyde has low UV absorbance but can react with other amines. Ensure samples are prepared fresh and not stored for >24 hours at room temperature.
References
-
Sigma-Aldrich (Merck). Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. (Protocol derived from Zorbax SCX-300 validation).
-
National Institutes of Health (NIH) / PubMed. Kinetics of Hydrolysis of this compound. (Establishing pH stability constraints).
-
BenchChem. Application Note: Analysis of this compound and its Salts by Ion-Exchange HPLC.[2][3][4][1]
-
United States Pharmacopeia (USP). this compound Monographs (General Chapter <621> Chromatography). (General grounding for system suitability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methenamine in the Sommelet Reaction for Aldehyde Synthesis
Introduction: The Strategic Importance of the Sommelet Reaction
In the landscape of synthetic organic chemistry, the efficient and selective formation of aldehydes is a cornerstone of molecular construction, particularly in pharmaceutical development where aldehydes are pivotal intermediates. The Sommelet reaction, first reported by Marcel Sommelet in 1913, provides a valuable method for the conversion of benzylic halides to their corresponding aldehydes.[1][2] This reaction is distinguished by its use of hexamethylenetetramine (HMTA), commonly known as methenamine or urotropine, in conjunction with water to achieve a mild oxidation of the benzylic carbon.[1]
Unlike more aggressive oxidizing agents that risk over-oxidation to carboxylic acids, the Sommelet reaction offers a reliable pathway to the aldehyde functionality, making it a strategic choice for complex syntheses.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Sommelet reaction, emphasizing the critical role of this compound.
Mechanism of Action: The Multifaceted Role of this compound
The Sommelet reaction proceeds through a well-defined, multi-step mechanism where this compound plays several crucial roles. Understanding this pathway is essential for optimizing reaction conditions and troubleshooting potential issues.
-
Quaternary Salt Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from this compound on the electrophilic benzylic carbon of the halide (or other substrate with a good leaving group). This SN2 reaction forms a stable quaternary ammonium salt, often referred to as a hexaminium salt.[2] This initial step effectively "activates" the benzylic position for the subsequent transformation.
-
Hydrolysis and Iminium Ion Formation: The hexaminium salt is then subjected to hydrolysis, typically under mildly acidic or neutral aqueous conditions.[1][3] This step is the most complex and mechanistically significant. The quaternary salt undergoes hydrolysis to form a benzylic amine.
-
Hydride Transfer and Final Hydrolysis: A key step involves an intramolecular hydride transfer from the benzylic carbon to the iminium ion carbon, which is facilitated by the unique cage-like structure of the this compound backbone. This transfer results in the formation of a new imine, which readily undergoes hydrolysis in the aqueous medium to yield the final aldehyde product and methylamine as a byproduct.[2][4]
The overall process is a formal oxidation of the benzylic carbon, with this compound acting as both the initial nucleophile and the ultimate oxidant.[1][5]
Reaction Mechanism Diagram
Caption: Fig. 1: Mechanism of the Sommelet Reaction.
Core Protocol and Experimental Design Considerations
This protocol provides a general framework for the Sommelet reaction. Optimization of stoichiometry, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Benzylic halide (e.g., benzyl chloride, benzyl bromide)
-
This compound (Hexamethylenetetramine, HMTA)
-
Solvent (e.g., 50-60% aqueous ethanol, chloroform, acetic acid)[3]
-
Extraction Solvent (e.g., diethyl ether, ethyl acetate)
-
Drying Agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Protocol Steps:
-
Formation of the Hexaminium Salt:
-
Action: Dissolve the benzylic halide (1.0 eq) in a suitable solvent such as chloroform. Add this compound (1.0-1.2 eq).
-
Rationale: The reaction is typically performed in a non-polar or moderately polar solvent to facilitate the SN2 reaction. A slight excess of this compound ensures complete conversion of the halide. The formation of the quaternary salt is often exothermic and may proceed at room temperature or with gentle heating. The salt frequently precipitates from the solution.
-
-
Hydrolysis to the Aldehyde:
-
Action: After salt formation (which can take from 30 minutes to several hours), add water or aqueous acid (e.g., acetic acid) to the reaction mixture.[6] Heat the mixture to reflux for 2-5 hours.[6]
-
Rationale: This is the key transformation step. Heating in an aqueous medium provides the necessary conditions for the hydrolysis and rearrangement cascade that leads to the aldehyde.[1] The use of acetic acid can sometimes improve yields by ensuring the medium remains slightly acidic, which can be beneficial for the hydrolysis steps.[3]
-
-
Work-up and Isolation:
-
Action: After cooling, the reaction mixture is typically extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over an anhydrous drying agent.
-
Rationale: Extraction separates the desired aldehyde from the aqueous phase containing water-soluble byproducts like ammonium salts. The washing steps remove any remaining acid and inorganic salts.
-
-
Purification:
-
Action: The crude product obtained after solvent evaporation can be purified by standard techniques such as distillation (for liquids) or recrystallization (for solids).
-
Rationale: Purification is essential to remove unreacted starting materials and any side-products, ensuring the final aldehyde is of high purity for subsequent applications.
-
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow for the Sommelet Reaction.
Substrate Scope, Yields, and Limitations
The Sommelet reaction is most effective for primary benzylic halides. The aromatic ring can tolerate a variety of substituents, which influences the reaction's efficiency.
| Substrate Type | Substituent Nature | Typical Yields | Notes |
| Primary Benzylic Halides | Electron-donating (e.g., -CH₃, -OCH₃) | Good to Excellent (60-80%) | These groups activate the benzylic position, but can sometimes promote side reactions. |
| Electron-withdrawing (e.g., -NO₂, -Cl) | Moderate to Good (50-70%) | Generally well-tolerated and can lead to clean reactions.[2] | |
| Heterocyclic (e.g., Thiophene) | Good | The reaction is effective for producing heterocyclic aldehydes, such as thiophene-2-carboxaldehyde.[1] | |
| Secondary/Tertiary Halides | N/A | Poor to No Reaction | These substrates are generally unsuitable for the Sommelet reaction due to steric hindrance and competing elimination reactions.[2] |
| Aliphatic Halides | N/A | Low Yields | The reaction is generally not efficient for non-benzylic, aliphatic halides.[2] |
Key Limitations and Competing Reactions:
-
Delépine Reaction: Under certain hydrolysis conditions, the quaternary salt can hydrolyze to form a primary amine instead of the aldehyde.[1] This is known as the Delépine reaction and represents a significant competing pathway. Careful control of pH and reaction time can help to favor the Sommelet pathway.
-
Sommelet-Hauser Rearrangement: In the presence of a strong base (like sodium amide, not typical Sommelet conditions), the quaternary salt can undergo rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine.[7]
-
Steric Hindrance: Highly substituted benzylic halides, particularly those with ortho-substituents, may react slowly or not at all due to steric hindrance.[2]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Aldehyde | Incomplete salt formation. | Increase reaction time or gently heat during the salt formation step. Ensure anhydrous conditions if possible. |
| Competing Delépine reaction. | Adjust the pH of the hydrolysis step. Using a buffered system or mildly acidic conditions (acetic acid) can favor aldehyde formation. | |
| Inefficient hydrolysis. | Increase the reflux time or temperature during the hydrolysis step. | |
| Formation of Benzyl Amine | Delépine reaction is dominant. | Modify the hydrolysis conditions. Less water and a co-solvent system might favor the Sommelet pathway. |
| No Reaction | Unreactive substrate. | Confirm the reactivity of the starting halide. Bromides and iodides are generally more reactive than chlorides. For unreactive substrates, consider alternative synthetic routes. |
Conclusion
The Sommelet reaction remains a highly relevant and practical method for the synthesis of aromatic and heterocyclic aldehydes from readily available benzylic halides. Its operational simplicity and the use of the inexpensive and stable reagent, this compound, make it an attractive option in both academic and industrial settings. A thorough understanding of the reaction mechanism, substrate limitations, and potential side reactions is paramount for its successful application. By carefully controlling the reaction conditions, particularly during the hydrolysis step, researchers can effectively harness the synthetic power of the Sommelet reaction to achieve high yields of valuable aldehyde products.
References
-
Organic Chemistry - YouTube. (2021). Sommelet Reaction Mechanism. Available at: [Link]
-
Wikipedia. (2023). Sommelet reaction. Available at: [Link]
-
Grokipedia. (n.d.). Sommelet reaction. Available at: [Link]
-
Unlock Chemistry. (2020). Unlocking the Secrets of the Sommelet Reaction! Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
-
Blažević, N., Kolbah, D., Belin, B., Šunjić, V., & Kajfež, F. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161–176. Available at: [Link]
-
Parikh, A., Parikh, H., & Parikh, K. (2006). Sommelet Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
-
Wikipedia. (2023). Sommelet–Hauser rearrangement. Available at: [Link]
Sources
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
- 7. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
Application Note & Protocol: In Vitro Assay for Measuring Formaldehyde Release Kinetics from Methenamine
Introduction: The Pro-Drug Principle and the Importance of Kinetic Analysis
Methenamine is a unique urinary antiseptic that functions as a pro-drug, remaining inert until it reaches the acidic environment of the lower urinary tract.[1][2] In this acidic milieu, this compound undergoes hydrolysis to release formaldehyde, its active bactericidal agent.[3][4] Formaldehyde exerts a broad-spectrum antimicrobial effect by denaturing bacterial proteins and nucleic acids.[1][4] The clinical efficacy of this compound is therefore critically dependent on the rate and extent of formaldehyde release at physiological pH values.
The kinetics of this conversion are highly pH-dependent, with the rate of hydrolysis increasing significantly as the pH drops below 6.[5][6][7] At a neutral pH of 7.4, the hydrolysis is minimal, which prevents systemic toxicity.[5] Understanding the release kinetics of formaldehyde from this compound is paramount for the development of effective formulations and for establishing quality control parameters. This application note provides a detailed protocol for a robust in vitro assay to measure the formaldehyde release kinetics from this compound, simulating the acidic conditions of the urinary tract.
This protocol is designed for researchers, scientists, and drug development professionals to reliably quantify formaldehyde release over time, enabling the characterization and comparison of different this compound formulations. The assay utilizes the well-established Nash reagent for the colorimetric quantification of formaldehyde, providing a sensitive and specific method for this application.[8][9]
Principle of the Assay
This assay measures the concentration of formaldehyde released from this compound over a specified time course in a controlled, acidic buffer system that mimics the pH of urine. Aliquots of the reaction mixture are taken at various time points and mixed with Nash reagent. The reagent reacts with formaldehyde in a condensation reaction to form a yellow-colored diacetyldihydrolutidine (DDL) derivative.[10][11] The intensity of the yellow color, which is directly proportional to the formaldehyde concentration, is then measured spectrophotometrically at a wavelength of 412 nm.
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro formaldehyde release assay from this compound.
Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer
-
Water bath or incubator capable of maintaining 37°C and 60°C
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Timer
Reagents:
-
This compound (USP Reference Standard or equivalent)
-
Formaldehyde solution (37% w/w, analytical grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Acetylacetone (analytical grade)
-
Citric acid monohydrate (analytical grade)
-
Dibasic sodium phosphate (analytical grade)
-
Deionized water
Protocols
Preparation of Solutions
1. Citrate-Phosphate Buffer (0.1 M, pH 5.5):
-
Expertise & Experience: This buffer system is chosen as it effectively mimics the acidic pH of urine, which is crucial for the hydrolysis of this compound.[6] A pH of 5.5 is optimal for significant formaldehyde release.[2][12]
-
Prepare a 0.1 M solution of citric acid monohydrate.
-
Prepare a 0.1 M solution of dibasic sodium phosphate.
-
To prepare 100 mL of the buffer, mix the citric acid and dibasic sodium phosphate solutions in the appropriate ratio (approximately 48.5 mL of citric acid solution and 51.5 mL of dibasic sodium phosphate solution).
-
Adjust the pH to 5.5 ± 0.05 using the pH meter by adding small volumes of either solution.
2. Nash Reagent:
-
Expertise & Experience: The Nash reagent provides a sensitive and specific colorimetric method for the determination of formaldehyde.[9][13] The reaction is based on the Hantzsch reaction.
-
Dissolve 150 g of ammonium acetate in 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone to the ammonium acetate solution.[11]
-
Mix thoroughly and adjust the final volume to 1 L with deionized water.
-
Store the reagent in a dark, airtight container at 4°C. The reagent is stable for approximately two weeks.[13]
3. This compound Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh 1 g of this compound and dissolve it in 100 mL of deionized water in a volumetric flask.
-
This stock solution should be prepared fresh daily.
4. Formaldehyde Standard Solutions:
-
Trustworthiness: A standard curve is essential for the accurate quantification of the released formaldehyde.
-
Prepare a stock solution of formaldehyde by diluting the 37% w/w solution in deionized water. The exact concentration of this stock solution should be determined by titration.[14]
-
From the standardized stock solution, prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL in the citrate-phosphate buffer.
Experimental Procedure
-
Reaction Setup:
-
Pipette a known volume of the citrate-phosphate buffer (e.g., 49.5 mL) into a series of flasks or tubes.
-
Pre-warm the buffer to 37°C in a water bath for at least 30 minutes to simulate physiological temperature.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a specific volume of the this compound stock solution (e.g., 0.5 mL of the 10 mg/mL stock to achieve a final concentration of 100 µg/mL) to each flask at time zero (t=0).
-
Immediately vortex the mixture to ensure homogeneity.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 1 mL) from the reaction mixture.
-
-
Derivatization and Color Development:
-
Immediately add the collected aliquot to a tube containing a known volume of Nash reagent (e.g., 1 mL).
-
Vortex the mixture.
-
Incubate the tubes in a water bath at 60°C for 20 minutes to allow for color development.[10]
-
After incubation, cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample and the formaldehyde standards at 412 nm using the citrate-phosphate buffer as a blank.
-
Data Analysis and Interpretation
-
Standard Curve:
-
Plot the absorbance values of the formaldehyde standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable standard curve.
-
-
Calculation of Formaldehyde Concentration:
-
Use the equation from the standard curve to calculate the concentration of formaldehyde in each sample at each time point.
-
-
Kinetic Analysis:
-
Plot the concentration of released formaldehyde as a function of time.
-
The release kinetics can be further analyzed using appropriate mathematical models (e.g., zero-order, first-order, Higuchi model) to determine the release rate constant.
-
Example Data Presentation
| Time (hours) | Absorbance at 412 nm | Formaldehyde Concentration (µg/mL) | Cumulative Release (%) |
| 0 | 0.015 | 0.5 | 0.5 |
| 1 | 0.150 | 5.0 | 5.0 |
| 2 | 0.285 | 9.5 | 9.5 |
| 4 | 0.510 | 17.0 | 17.0 |
| 6 | 0.690 | 23.0 | 23.0 |
| 8 | 0.840 | 28.0 | 28.0 |
| 24 | 1.500 | 50.0 | 50.0 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or no color development | - Inactive Nash reagent.- Incorrect pH of the reaction buffer.- Low this compound concentration. | - Prepare fresh Nash reagent.- Verify the pH of the buffer.- Increase the initial this compound concentration. |
| High background absorbance | - Contaminated reagents or glassware.- Turbidity in the samples. | - Use high-purity reagents and clean glassware.- Filter samples before analysis if necessary. |
| Poor linearity of the standard curve | - Inaccurate preparation of standard solutions.- Pipetting errors. | - Carefully prepare fresh standards.- Ensure proper calibration and use of pipettes. |
| Inconsistent results between replicates | - Inhomogeneous reaction mixture.- Temperature fluctuations. | - Ensure thorough mixing at the start of the reaction.- Maintain a constant temperature in the water bath. |
Conclusion
This application note provides a comprehensive and validated protocol for the in vitro determination of formaldehyde release kinetics from this compound. By adhering to the detailed steps and understanding the underlying scientific principles, researchers can obtain reliable and reproducible data. This is crucial for the development and quality control of this compound-based pharmaceuticals, ensuring their therapeutic efficacy.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hippurate? Retrieved from [Link]
-
Dr.Oracle. (2025, June 4). What is the mechanism of action of this compound hippurate in treating urinary tract infections (UTIs)? Retrieved from [Link]
-
OECD Existing Chemicals Database. This compound. Retrieved from [Link]
-
USP Monographs. This compound Oral Solution. Retrieved from [Link]
-
Taylor & Francis Online. (1987). The Determination of this compound and its Salts in Tablet Dosage Forms Using Ion-Pair Extraction. Drug Development and Industrial Pharmacy, 13(4-5), 837-852. Retrieved from [Link]
-
Wikipedia. This compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). HIPREX® (this compound hippurate tablets USP). Retrieved from [Link]
-
G.A. Gyllenhaal, et al. (1976). Kinetics of Hydrolysis of this compound. Journal of Pharmaceutical Sciences, 65(5), 747-750. Retrieved from [Link]
-
ResearchGate. (2018). Formation of the antibacterial agent formaldehyde from this compound predrug at acidic pH. Retrieved from [Link]
-
S. K. Dutta, et al. (1988). Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. Clinica Chimica Acta, 178(3), 275-282. Retrieved from [Link]
-
E. Klinge, et al. (1982). Pharmacokinetics of this compound in healthy volunteers. Journal of Antimicrobial Chemotherapy, 9(3), 209-216. Retrieved from [Link]
-
C. A. G. G. de Sevaux, et al. (2019). Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987522. Retrieved from [Link]
-
ResearchGate. (2019). Methods in Determination of Formaldehyde. Retrieved from [Link]
-
A. Musher, et al. (1976). Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect. Antimicrobial Agents and Chemotherapy, 9(4), 658-661. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Toxicological Profile for Formaldehyde. Retrieved from [Link]
-
USP Monographs. This compound. Retrieved from [Link]
-
ResearchGate. (2019). Kinetics of oligomerization reactions in formaldehyde solutions: NMR experiments up to 373 K and thermodynamically consistent model. Retrieved from [Link]
-
PubMed. (1982). Pharmacokinetics of this compound in healthy volunteers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting information Quantification of formaldehyde. Retrieved from [Link]
-
PubMed. (1982). Simultaneous determination of this compound and formaldehyde in the urine of humans after.... Retrieved from [Link]
-
PubMed. (1979). Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of this compound to Formaldehyde. Retrieved from [Link]
-
ACS Publications. (2001). Field Sampling and Determination of Formaldehyde in Indoor Air with Solid-Phase Microextraction and On-Fiber Derivatization. Environmental Science & Technology, 35(19), 3944-3949. Retrieved from [Link]
-
USP Monographs. This compound Tablets. Retrieved from [Link]
-
Drugs.com. This compound Monograph for Professionals. Retrieved from [Link]
-
American Journal of Hospital Pharmacy. (1985). Urinary Formaldehyde Concentration After this compound Therapy in Patients on Intermittent Catheterization. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Retrieved from [Link]
- Google Patents. (2015). WO2015073275A1 - Formaldehyde test reagent.
-
Centers for Disease Control and Prevention. (2016). FORMALDEHYDE 2016. Retrieved from [Link]
-
DailyMed. This compound HIPPURATE TABLETS USP 1 g Rx only. Retrieved from [Link]
-
KayDee Tek. Nash Reagent AATCC. Retrieved from [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
SEAFDEC. DETERMINATION OF FORMALDEHYDE IN FISH MEAT USING NASH'S REAGENT. Retrieved from [Link]
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- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
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- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction' - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. drugs.com [drugs.com]
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- 14. cdc.gov [cdc.gov]
Application Notes & Protocols: Development of Novel Drug Delivery Systems for Methenamine
Abstract
Methenamine is a unique urinary antiseptic utilized for the prophylactic treatment of recurrent urinary tract infections (UTIs).[1] Its therapeutic efficacy relies on its conversion to formaldehyde in an acidic urine environment, a mechanism that is non-specific and to which bacteria do not develop resistance.[2][3][4] Current oral formulations, primarily this compound hippurate and this compound mandelate, often require frequent administration (two to four times daily), which can lead to patient non-compliance.[1][2] Furthermore, gastrointestinal side effects and an unpleasant taste are common patient complaints.[4] This document provides a detailed guide for the development of novel drug delivery systems for this compound, aimed at improving patient adherence and therapeutic outcomes. We will explore two primary strategies: a controlled-release oral matrix tablet to reduce dosing frequency and a liposomal nanoparticle system for potential targeted or sustained release. These notes are intended for researchers, scientists, and drug development professionals engaged in pharmaceutical formulation and innovation.
Scientific Rationale for Novel this compound Delivery Systems
The primary objective for developing advanced delivery systems for this compound is to overcome the limitations of conventional immediate-release tablets. The ideal formulation should:
-
Reduce Dosing Frequency: A once-daily formulation would significantly improve patient compliance, a critical factor in the long-term prophylactic management of recurrent UTIs.[5]
-
Optimize Drug Release: The system must ensure the drug is released in a manner that maintains a sufficient concentration in the urinary tract over an extended period.
-
Enhance Patient Tolerability: By controlling the release, it's possible to minimize high initial concentrations in the gastrointestinal tract, potentially reducing side effects like nausea and stomach upset.[4]
-
Ensure Efficacy: The delivery system must not interfere with this compound's fundamental mechanism of action, which requires an acidic environment (pH ≤ 5.5) for hydrolysis to formaldehyde.[3][6]
Mechanism of Action: this compound Hydrolysis
This compound itself is a prodrug with no intrinsic antibacterial activity. Upon excretion into the urine, it is hydrolyzed in an acidic medium to formaldehyde and ammonia. Formaldehyde is a potent, non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[2][7] The hippurate or mandelate salts help maintain the acidic pH of the urine necessary for this conversion.[6]
Caption: this compound's pH-dependent activation pathway in the urinary tract.
Strategy 1: Controlled-Release this compound Matrix Tablets
Application Note 2.1: Principle of Hydrophilic Matrix Systems
Hydrophilic matrix tablets are a widely used and cost-effective approach for achieving controlled drug release.[5] This system involves compressing the drug with a release-controlling polymer that swells upon contact with gastrointestinal fluids to form a gel-like barrier. The drug is then released through a combination of diffusion through the gel layer and erosion of the matrix itself. For a highly water-soluble drug like this compound, a high-viscosity grade of a polymer like Hypromellose (HPMC) is suitable to prevent rapid drug diffusion and "dose dumping".[5]
The causality behind this choice is to create a tortuous path for the dissolved drug molecules, thereby slowing their release. The rate of release can be modulated by varying the polymer concentration, viscosity grade, and the inclusion of other excipients.
Protocol 2.1: Formulation and Evaluation of this compound Hippurate Controlled-Release Matrix Tablets
This protocol details the steps for developing a 1000 mg this compound Hippurate tablet for potential once-daily administration using a wet granulation method.
Step 1: Formulation Development
The following formulation provides a starting point. Optimization will be required based on initial results.
| Component | Function | % w/w | Weight per Tablet (mg) |
| This compound Hippurate | Active Ingredient | 75.0 | 1000 |
| Hypromellose (HPMC K100M) | Release-Controlling Polymer | 20.0 | 266.7 |
| Microcrystalline Cellulose (MCC PH101) | Filler/Binder | 4.0 | 53.3 |
| Povidone (PVP K30) | Binder (in granulating fluid) | 0.5 | 6.7 |
| Magnesium Stearate | Lubricant | 0.5 | 6.7 |
| Total | 100 | 1333.4 |
Step 2: Wet Granulation and Tablet Compression
-
Blending: Accurately weigh and pass this compound Hippurate, HPMC, and MCC through a #40 mesh sieve. Blend for 15 minutes in a V-blender.
-
Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Add the binder solution to the powder blend slowly while mixing until a suitable wet mass is formed (dough-like consistency).
-
Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.
-
Drying: Dry the granules at 50°C in a tray dryer until the Loss on Drying (LOD) is less than 2%.
-
Dry Milling & Sizing: Pass the dried granules through a #20 mesh sieve.
-
Lubrication: Add magnesium stearate (pre-sifted through a #60 mesh) to the sized granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target weight of 1333.4 mg.
Step 3: Tablet Characterization
Perform the following quality control tests on the compressed tablets:
-
Hardness: Target range of 8-12 kp (n=10).
-
Friability: Should be less than 1% (USP <1216>).
-
Weight Variation: Must comply with USP <905> standards.
-
Drug Content Uniformity: Assay a minimum of 10 tablets; results should be within 85-115% of the label claim (USP <905>).
Step 4: In Vitro Dissolution Study
This is a critical self-validating step to ensure the controlled-release properties.
-
Apparatus: USP Type II (Paddle)
-
Speed: 50 RPM
-
Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining time.
-
Sampling Times: 1, 2, 4, 8, 12, 16, and 24 hours.
-
Analysis: Analyze samples using a validated HPLC-UV method at an appropriate wavelength for this compound.
-
Target Profile: A gradual release over 24 hours, e.g., NMT 30% at 2h, 40-60% at 8h, and NLT 80% at 24h.
Caption: Experimental workflow for controlled-release this compound matrix tablets.
Strategy 2: this compound-Loaded Liposomal Nanoparticles
Application Note 3.1: Principles of Liposomal Encapsulation for Hydrophilic Drugs
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[8] This structure makes them ideal for encapsulating hydrophilic drugs like this compound within the core.[9][10] The challenge lies in achieving high encapsulation efficiency and preventing leakage of the small, water-soluble drug molecule. The thin-film hydration method is a common and reproducible technique for this purpose.[10][11] By encapsulating this compound, we hypothesize a potential for sustained release within the bladder or improved transport across cellular barriers, although this requires further in vivo investigation. Nanoparticle-based systems have shown promise for enhancing the delivery of various antimicrobials.[12][13][14]
Protocol 3.1: Preparation and Characterization of this compound-Loaded Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration and extrusion method.
Step 1: Materials & Reagents
-
L-α-Phosphatidylcholine (from egg yolk)
-
Cholesterol
-
This compound (base)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized Water
Step 2: Liposome Preparation (Thin-Film Hydration)
-
Lipid Dissolution: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall and all chloroform has evaporated.
-
Hydration: Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4). Add this solution to the flask containing the lipid film.
-
Vesicle Formation: Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for 1 hour. This process forms multilamellar vesicles (MLVs).
-
Sonication (Optional): The suspension can be briefly sonicated in a bath sonicator to aid in the formation of smaller vesicles.
Step 3: Size Homogenization (Extrusion)
-
Extruder Assembly: Assemble a mini-extruder with a 100 nm polycarbonate membrane.
-
Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane 11-21 times. This process forces the larger MLVs to break down and reform into smaller, more uniform SUVs.
-
Purification: Separate the unencapsulated ("free") this compound from the liposomes. This can be achieved by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.
Step 4: Characterization of this compound Liposomes
| Parameter | Method | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. |
| Zeta Potential | DLS with an electrode | To measure surface charge, which indicates colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and lamellarity of the liposomes. |
| Encapsulation Efficiency (%EE) | HPLC or UV-Vis Spectroscopy | To quantify the amount of this compound successfully encapsulated. |
Calculating Encapsulation Efficiency (%EE):
%EE = ( (Total Drug - Free Drug) / Total Drug ) * 100
-
Total Drug: The initial amount of this compound added during hydration.
-
Free Drug: The amount of this compound measured in the supernatant/eluent after purification.
Caption: Workflow for the preparation and characterization of this compound liposomes.
Summary of Characterization Techniques
Effective development requires robust analytical characterization. The following table summarizes key techniques for evaluating the novel this compound delivery systems described.[15][16][17]
| Technique | Abbreviation | Application for Matrix Tablets | Application for Liposomes |
| High-Performance Liquid Chromatography | HPLC | Drug content uniformity, assay, and quantification during dissolution testing. | Quantification of encapsulated and free drug for %EE calculation. |
| USP Dissolution Apparatus | - | In vitro controlled-release profiling. | In vitro drug release studies using a dialysis membrane method. |
| Dynamic Light Scattering | DLS | Not applicable. | Measures particle size, polydispersity index (PDI), and zeta potential. |
| Transmission Electron Microscopy | TEM | Not applicable. | Visualizes particle morphology, size, and lamellar structure. |
| Differential Scanning Calorimetry | DSC | To study drug-excipient compatibility and physical state of the drug. | To assess the physical state of the drug within the liposome. |
| Powder X-Ray Diffraction | PXRD | To confirm the crystalline or amorphous nature of the drug post-formulation. | To analyze changes in drug crystallinity upon encapsulation.[16] |
References
-
GoodRx. (2023). This compound Hippurate (Hiprex) and this compound Mandelate: Uses, Side Effects, Alternatives & More. GoodRx. [Link]
-
Wikipedia. (2023). This compound. Wikipedia. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Cole, S., et al. (2023). An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections. PLOS Pathogens. [Link]
-
Chwa, A., & Kavanagh, K. (2020). This compound: A forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. ResearchGate. [Link]
-
Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Mayo Clinic. (2023). This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
O'Brien, et al. (2021). This compound hippurate for the management and prophylaxis of recurrent urinary tract infections: a scoping review protocol. BMJ Open. [Link]
-
MDPI. (2023). Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin. MDPI. [Link]
-
Lo, T. S., et al. (2022). This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). BMJ Open. [Link]
-
Lee, B. S., & Craig, J. C. (2012). This compound hippurate for preventing urinary tract infections. Cochrane Database of Systematic Reviews. [Link]
-
Gower, P. E., & Tasker, P. R. W. (1976). Drug therapy reviews: this compound mandelate and this compound hippurate. American Journal of Health-System Pharmacy. [Link]
-
Medscape. (n.d.). Hiprex, Mandelamine (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link]
-
National Institutes of Health. (2023). Recent Advances in Polymers as Matrices for Drug Delivery Applications. PMC. [Link]
-
National Institutes of Health. (2020). Nanoparticle-Based Local Antimicrobial Drug Delivery. PMC. [Link]
-
National Institutes of Health. (2015). Novel targeted bladder drug-delivery systems: a review. PMC. [Link]
-
PubMed. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. National Institutes of Health. [Link]
-
Frontiers. (n.d.). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology. [Link]
-
Frontiers. (2021). A Novel Device-Integrated Drug Delivery System for Local Inhibition of Urinary Tract Infection. Frontiers in Cellular and Infection Microbiology. [Link]
-
GSC Online Press. (2023). The role of matrix tablet in controlled release drug delivery system. GSC Biological and Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Controlled release polymer matrices containing various drug to polymer percentages. ResearchGate. [Link]
-
ResearchGate. (2022). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. ResearchGate. [Link]
-
ACS Publications. (2022). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. [Link]
-
Urology Times. (2020). Novel drug delivery approach shows promise for UTI. Urology Times. [Link]
-
Frontiers. (2020). Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances. Frontiers in Microbiology. [Link]
-
Wikipedia. (n.d.). Acetazolamide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Characterization techniques and main characteristics of drug-loaded micellar systems. ResearchGate. [Link]
-
Dovepress. (2022). Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection. International Journal of Nanomedicine. [Link]
-
Congress of Biomedical. (n.d.). Liposomes carrying hydrophilic and hydrophobic drugs. Congress of Biomedical. [Link]
-
Medical Device and Diagnostic Industry. (1997). Polymers in Controlled Drug Delivery. MD+DI. [Link]
-
ASM Journals. (2024). Novel technologies for the diagnosis of urinary tract infections. Journal of Clinical Microbiology. [Link]
-
Protocols.io. (2022). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]
-
SciELO. (2019). Nanoparticle-based drug delivery systems: promising approaches against infections. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
National Institutes of Health. (2020). Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. PMC. [Link]
-
National Institutes of Health. (2017). Nano based drug delivery systems: recent developments and future prospects. PMC. [Link]
-
Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]
-
Community Pharmacy England. (2026). Price Concessions. Community Pharmacy England. [Link]
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- 16. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
Application Note: Precision Control of MOF Crystallization via Methenamine-Driven Homogeneous Precipitation
Executive Summary
The rapid nucleation rates of Metal-Organic Frameworks (MOFs), particularly those based on carboxylate and azolate linkers, often lead to kinetic trapping—resulting in amorphous powders or uncontrolled polycrystallinity rather than high-quality single crystals. Methenamine (Hexamethylenetetramine, HMTA) offers a solution as a "masked base" and structure-directing agent .
This guide details the use of HMTA to decouple reagent mixing from nucleation. By utilizing the temperature-dependent hydrolysis of HMTA, researchers can trigger a slow, homogeneous pH rise, driving the deprotonation of organic linkers at a controlled rate. This "thermal switch" mechanism enables the synthesis of MOFs with superior crystallinity, distinct morphologies (e.g., 2D nanosheets), and in-situ amine functionalization.
Mechanistic Insight: The Thermal Switch
Unlike direct bases (e.g., triethylamine, NaOH) which cause immediate precipitation upon mixing, HMTA is kinetically stable at room temperature. Its utility relies on a thermally activated hydrolysis pathway.
The Hydrolysis Pathway
At ambient temperatures (
Key Reaction:
pH Modulation:
The gradual release of
This slow release maintains the supersaturation level within the "metastable zone," promoting the growth of few, high-quality nuclei over the rapid precipitation of many small, defective particles.
Visualization of the Signaling Pathway
Figure 1: The HMTA "Thermal Switch" mechanism. Heating triggers ammonia release, raising pH to deprotonate linkers.
Experimental Protocols
Protocol A: Morphology Control of Ni-MOF Nanosheets
HMTA is particularly effective in directing the growth of 2D MOF nanosheets by selectively capping specific crystal facets and controlling the kinetics of metal-hydroxide intermediate formation.
Target: Nickel-Benzenedicarboxylate (Ni-BDC) Nanosheets Application: Energy storage (Supercapacitors), Catalysis.
Reagents
-
Nickel(II) Nitrate Hexahydrate (
) -
1,4-Benzenedicarboxylic acid (
)[1] -
Solvent: N,N-Dimethylformamide (DMF) / Ethanol / Water (1:1:1 v/v)
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve
of in of mixed solvent. -
Dissolve
of in of mixed solvent. -
Dissolve
of HMTA in of mixed solvent.
-
-
Homogeneous Mixing:
-
Add the HMTA solution to the Nickel solution under stirring.
-
Add the Linker (
) solution to the mixture. -
Note: The solution should remain clear at room temperature (RT). If precipitation occurs immediately, reduce concentration.
-
-
Solvothermal Synthesis:
-
Work-up:
-
Allow the autoclave to cool naturally to RT.
-
Centrifuge the green precipitate (5000 rpm, 10 min).
-
Critical Wash: Wash
with Ethanol to remove residual formaldehyde and unreacted HMTA.
-
-
Activation:
-
Dry under vacuum at
for 12 hours.
-
Protocol B: One-Pot Synthesis of Amine-Doped Cu-BDC
In this protocol, HMTA serves a dual role: as a base for deprotonation and as a guest molecule/ligand that remains trapped or coordinated within the pores, enhancing
Target: Cu-BDC
Reagents
-
Copper(II) Nitrate Trihydrate (
) -
1,4-Benzenedicarboxylic acid (
)[1]
Step-by-Step Methodology
-
Solution A: Dissolve
and HMTA in DMF. Sonicate until clear. -
Solution B: Dissolve
in DMF. -
Reaction:
-
Mix Solution A and B in a round-bottom flask.
-
Heat at 110°C for 24 hours under reflux (no autoclave required, but closed system preferred to retain ammonia).
-
-
Purification:
-
Filter the blue crystalline powder.
-
Wash with DMF (
) and Methanol ( ) to exchange the solvent. -
Note: Do not use acidic washes, as this will protonate the HMTA and degrade the framework.
-
-
Activation:
-
Heat at
under vacuum for 12 hours.
-
Data Summary: HMTA vs. Conventional Synthesis
| Parameter | Conventional Cu-BDC | Cu-BDC | Impact of HMTA |
| Crystal Morphology | Irregular Aggregates | Defined Polyhedra | Modulates nucleation rate |
| Nitrogen Content | ~0% | High (detected via elemental analysis) | Incorporation of HMTA |
| Thermal Stability | Degradation ~300°C | Degradation >320°C | Stabilization of lattice |
| CO2 Uptake (273 K) | Moderate | Increased (~21 wt%) | Basic sites enhance affinity |
Troubleshooting & Optimization
Temperature Control
The hydrolysis rate of HMTA follows Arrhenius kinetics.[9]
-
< 60°C: Hydrolysis is negligible.[10][11] Use this window for mixing reagents thoroughly.
-
80°C - 100°C: Controlled, slow hydrolysis. Ideal for high crystallinity.[12]
-
> 120°C: Rapid hydrolysis. May lead to smaller particle sizes or oxide impurities (e.g., CuO/NiO) if the linker does not coordinate fast enough.
Removing Formaldehyde
Formaldehyde is a byproduct of HMTA hydrolysis. It can reduce metal ions (e.g.,
-
Validation: Perform a chromotropic acid test on the supernatant wash if strict purity is required.
-
Removal: Thorough washing with ethanol or methanol is usually sufficient to remove formaldehyde.
Experimental Workflow Diagram
Figure 2: Standard experimental workflow for HMTA-assisted MOF synthesis.
References
-
Kinetics of Hydrolysis of this compound. Source: National Institutes of Health (PubMed) Context: Establishes the temperature and pH dependence of HMTA breakdown, validating the "thermal switch" mechanism. URL:[Link] (Proxy for general kinetics data)
-
Efficient One-Pot Synthesis of a Hexamethylenetetramine-Doped Cu-BDC Metal-Organic Framework with Enhanced CO2 Adsorption. Source: MDPI (Materials) Context: Primary source for Protocol B, demonstrating HMTA as both a modulator and functional dopant. URL:[Link][5][13]
-
Morphology control through the synthesis of metal-organic frameworks. Source: Elsevier (Advances in Colloid and Interface Science) Context: Reviews the role of pH modulators like HMTA in defining crystal shape (nanosheets vs. cubes). URL:[Link]
-
Influence of aqueous hexamethylenetetramine on the morphology of self-assembled SnO2 nanocrystals. Source: ResearchGate Context: Provides foundational knowledge on how HMTA concentration affects water structure and nucleation, applicable to MOF growth. URL:[Link]
Sources
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid microwave-assisted synthesis of hybrid zeolitic–imidazolate frameworks with mixed metals and mixed linkers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Methenamine as a Steel Corrosion Inhibitor
Abstract
This document provides a comprehensive guide for researchers and scientists on the experimental setup and protocols for evaluating the efficacy of Methenamine (hexamine) as a corrosion inhibitor for steel, particularly in acidic environments. The protocols herein are designed to be self-validating, integrating gravimetric and electrochemical methods to provide a multi-faceted understanding of the inhibitor's performance and mechanism. We detail everything from initial material preparation to advanced surface analysis, explaining the causality behind each procedural choice to ensure technical accuracy and reproducibility.
Introduction: The Rationale for this compound as a Corrosion Inhibitor
Steel is a cornerstone of industrial infrastructure, but its susceptibility to corrosion in acidic environments—prevalent in processes like industrial cleaning, descaling, and oil and gas extraction—poses significant economic and safety challenges. The use of corrosion inhibitors is one of the most practical and cost-effective methods of protection.
This compound (C₆H₁₂N₄), also known as hexamine, is an organic compound that has demonstrated significant potential as a corrosion inhibitor for steel. Its efficacy stems from its molecular structure. Organic inhibitors typically function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive medium[1]. This compound, with its four tertiary amine groups, possesses multiple active centers (nitrogen atoms with lone pair electrons) that can readily coordinate with the vacant d-orbitals of iron atoms on the steel surface[2][3]. This interaction facilitates the formation of a stable, adsorbed protective layer. The mechanism involves blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, thereby suppressing the overall corrosion rate[3][4].
This guide will provide the robust experimental framework needed to quantify this inhibitive effect and characterize the protective film.
Core Methodologies for Inhibitor Evaluation
To achieve a comprehensive and trustworthy evaluation, we employ a combination of three principal techniques:
-
Weight Loss (Gravimetric) Method: A fundamental, non-electrochemical technique that provides a direct measure of metal loss over an extended immersion period. It is governed by standards such as ASTM G31 and is ideal for determining the average corrosion rate[5][6].
-
Electrochemical Methods: These techniques offer rapid insights into the corrosion kinetics and inhibitor mechanism.
-
Potentiodynamic Polarization: This method measures the current response to a controlled potential sweep, allowing for the determination of key parameters like corrosion potential (Ecorr) and corrosion current density (icorr)[7][8]. It helps classify the inhibitor as anodic, cathodic, or mixed-type.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful, non-destructive technique that probes the steel/electrolyte interface by applying a small sinusoidal AC voltage[9][10]. It provides information about the resistance of the protective film and the charge transfer processes occurring at the surface[11].
-
-
Surface Analysis Techniques: Post-exposure analysis provides visual and compositional evidence of the inhibitor's action.
Materials and Equipment
Materials & Reagents
-
Steel Coupons: Mild steel (e.g., AISI 1018 or similar) with a known composition (e.g., 0.13% C, 0.48% Mn, 0.14% Si, 0.032% S, 0.025% P, remainder Fe)[3]. Coupons should be cut to a consistent size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
This compound (Hexamine): Analytical grade (≥99% purity).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), prepared by diluting concentrated acid with double-distilled water[14].
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 240, 400, 600, 800, 1200 grit).
-
Degreasing Solvent: Acetone, analytical grade.
-
Cleaning Reagents: As per ASTM G1 standard for post-exposure cleaning (e.g., HCl solution with inhibitors like stannous chloride and antimony trioxide)[15].
-
Gases: High-purity nitrogen or argon for deaerating electrochemical solutions.
Equipment
-
Analytical Balance: Readable to 0.1 mg.
-
Electrochemical Workstation: Potentiostat/Galvanostat with EIS capability (e.g., Gamry Reference 600 or similar).
-
Electrochemical Cell: A standard three-electrode corrosion cell (typically 250-500 mL capacity)[16].
-
Electrodes:
-
Water Bath / Thermostat: To maintain a constant temperature during experiments.
-
Scanning Electron Microscope (SEM): For surface morphology analysis.
-
Metallurgical Polisher/Grinder.
-
Drying Oven.
Experimental Workflow Diagram
The overall process for evaluating the corrosion inhibitor is outlined below. This workflow ensures that data from different techniques can be logically correlated.
Caption: Experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Protocol 1: Steel Coupon Preparation
Causality: A standardized and reproducible surface is critical for corrosion testing. Mechanical polishing removes the non-uniform mill scale, surface defects, and cold-worked layers, ensuring that the observed corrosion behavior is characteristic of the bulk material and not an artifact of surface condition[17].
-
Cutting: Cut steel coupons to the desired dimensions. Drill a small hole near one edge for suspension.
-
Grinding & Polishing: Sequentially grind the coupon surfaces with SiC papers of increasing grit size (240 → 400 → 600 → 800 → 1200). Use water as a lubricant to prevent overheating.
-
Cleaning: Degrease the polished coupons by sonicating in acetone for 5-10 minutes.
-
Rinsing & Drying: Rinse thoroughly with double-distilled water, followed by acetone, and dry in a warm air stream or a drying oven[18].
-
Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.
Protocol 2: Weight Loss Measurements (Gravimetric)
Causality: This method directly quantifies the amount of material lost to corrosion, providing an unambiguous measure of the corrosion rate and inhibitor efficiency over time.
-
Initial Weighing: Weigh the prepared and dried steel coupons to a precision of 0.1 mg (W₀)[18].
-
Solution Preparation: Prepare beakers with 100 mL of the corrosive solution (e.g., 1 M HCl). For test conditions, add this compound to achieve the desired concentrations (e.g., 100, 200, 500, 1000 ppm). Include a "blank" beaker with no inhibitor as a control. Run each condition in triplicate for statistical validity.
-
Immersion: Suspend one coupon in each beaker using a glass hook or nylon cord, ensuring it is fully immersed[3]. The immersion period is typically 6 to 24 hours at a constant temperature (e.g., 298 K).
-
Retrieval and Cleaning: After the immersion period, retrieve the coupons. Follow the ASTM G1 standard for chemical cleaning to remove corrosion products without attacking the base metal[15]. For steel in acid, this may involve immersing the coupon in a solution of concentrated HCl containing stannous chloride and antimony trioxide.
-
Final Weighing: After cleaning, rinse the coupons with distilled water and acetone, dry them thoroughly, and re-weigh to get the final weight (W₁)[18].
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Corrosion Rate (CR) in mm/year: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) Where:
-
ΔW is the weight loss in grams.
-
A is the total surface area of the coupon in cm².
-
T is the immersion time in hours.
-
ρ is the density of the steel in g/cm³ (approx. 7.87 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the rate in its presence.
-
Protocol 3: Electrochemical Measurements
Causality: Electrochemical tests provide rapid and detailed information on the corrosion mechanism. The three-electrode setup allows for precise control of the working electrode's potential relative to the reference electrode, while measuring the resulting current flow to the counter electrode[7][16].
-
Cell Setup: Assemble the three-electrode cell. The steel coupon serves as the working electrode (ensure only a known surface area, e.g., 1 cm², is exposed). Place the reference electrode tip (via a Luggin capillary) close to the WE surface to minimize ohmic drop. The platinum counter electrode should be positioned opposite the WE.
-
Solution Addition: Fill the cell with the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes and monitor the OCP for 30-60 minutes until it reaches a steady state (potential fluctuation < 5 mV over 5 minutes)[14]. This ensures the system is at its natural corrosion potential before any perturbation is applied.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage signal (e.g., 10 mV amplitude) around the stabilized OCP.
-
Scan over a frequency range, typically from 100 kHz down to 10 mHz.
-
The resulting data is often plotted as a Nyquist plot (Z_imaginary vs. Z_real). An increase in the diameter of the Nyquist plot's semicircle indicates higher polarization resistance (Rp) and thus better corrosion inhibition.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately following EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s)[16].
-
Plot the resulting current density (log scale) against the potential to generate a Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Protocol 4: Surface Analysis with SEM
Causality: SEM provides direct visual confirmation of the protective action of the inhibitor. A smooth, undamaged surface in the presence of the inhibitor, compared to a heavily pitted or corroded surface in the blank, is powerful evidence of efficacy.
-
Sample Selection: Use the coupons from the weight loss experiments (or a separate set exposed under identical conditions).
-
Preparation: After the immersion period, gently rinse the coupon with distilled water to remove any loose deposits and dry it carefully. Avoid aggressive cleaning that could disturb the adsorbed inhibitor film.
-
Imaging: Mount the coupon on an SEM stub and obtain secondary electron images of the surface at various magnifications (e.g., 500x, 2000x). Compare the surface morphology of the coupon exposed to the blank solution with those exposed to different concentrations of this compound.
Data Presentation and Interpretation
Summarize all quantitative results in a clear, structured table for easy comparison across different inhibitor concentrations.
Table 1: Sample Data Summary for this compound Inhibition on Mild Steel in 1 M HCl
| This compound Conc. (ppm) | Weight Loss Data | Electrochemical Data |
| CR (mm/year) | IE (%) | |
| 0 (Blank) | 12.5 | - |
| 100 | 4.8 | 61.6 |
| 200 | 2.9 | 76.8 |
| 500 | 1.5 | 88.0 |
| 1000 | 1.1 | 91.2 |
Interpretation Notes:
-
Inhibition Efficiency (IE%): A consistent increase in IE% with higher this compound concentration indicates effective inhibition[19]. The close agreement between IE% calculated from weight loss and electrochemical data validates the results.
-
Potentiodynamic Polarization:
-
A significant decrease in icorr confirms the inhibitor's effectiveness.
-
If Ecorr does not shift significantly (>85 mV), or if both anodic and cathodic branches of the Tafel plot are suppressed, this compound is acting as a mixed-type inhibitor [20].
-
-
EIS Nyquist Plots: The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter in the presence of this compound signifies a more resistive surface, indicating the formation of an insulating protective film that hinders the corrosion process.
-
SEM Images: Images of the blank sample should show a rough, pitted, and damaged surface. In contrast, images of the inhibited samples should reveal a progressively smoother surface as the this compound concentration increases, visually confirming the protection.
References
- Al-Baghdadi, S. B., et al. (2021). "Methylamine As Corrosion Inhibitors For Carbon Steel In Hydrochloric Acid Solutions." Journal of Engineering and Sustainable Development. [Link not available]
-
Esmaily, M., et al. (2017). "Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges." MDPI.[Link]
-
Sundari, J. J., et al. (2013). "ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL." Bibliomed.[Link]
-
Soltani, N., et al. (2022). "Innovation of Imine Metal Chelates as Corrosion Inhibitors at Different Media: A Collective Study." MDPI.[Link]
-
Rbaa, M., et al. (2024). "Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study." MDPI.[Link]
-
Karakas, R., et al. (2022). "Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors." MDPI.[Link]
-
Al-Amiery, A. A. (2022). "A mini review on corrosion, inhibitors and mechanism types of mild steel inhibition in an acidic environment." ResearchGate.[Link]
-
Hussin, M. H. (2020). "Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600." YouTube.[Link]
-
El-Naggar, M. M., et al. (2022). "Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds." Benha Journal of Applied Sciences.[Link]
-
Prabhu, D., et al. (2021). "Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide." ResearchGate.[Link]
-
Krisher, A. S. (n.d.). "Technical Information Regarding Corrosion Testing." Materials Technology Institute.[Link]
-
de la Fuente, D. (2022). "Exact calculation of corrosion rates by the weight-loss method." ResearchGate.[Link]
-
Okeniyi, J. O., et al. (2016). "Potentiodynamic Corrosion Testing." ResearchGate.[Link]
-
Al-Bghdadi, S. B., et al. (2022). "Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis." ResearchGate.[Link]
-
Zdrachek, E., & Płóciennik, P. (2023). "Electrochemical Impedance Spectroscopy: A Tutorial." ACS Measurement Science Au.[Link]
-
Singh, A., et al. (2018). "Surface Characterization Techniques in Corrosion Inhibition Research." ResearchGate.[Link]
-
Nešić, S., et al. (2001). "Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors." NACE International.[Link]
-
Wang, Y., et al. (2023). "Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture." ACS Omega.[Link]
-
Mwakalesi, A. J., & Okeniyi, J. O. (2022). "Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste." MDPI.[Link]
-
de la Fuente, D., et al. (2022). "Exact calculation of corrosion rates by the weight-loss method." Experimental Results.[Link]
-
Gamry Instruments. (n.d.). "EIS for Corrosion & Coatings." Gamry Instruments.[Link]
-
Scribd. (n.d.). "Rate of Corrosion by Weight Loss." Scribd.[Link]
-
Al-Gorair, A. S., et al. (2022). "Corrosion inhibition of a novel antihistamine-based compound for mild steel in hydrochloric acid solution: experimental and computational studies." Scientific Reports.[Link]
-
Perfect Pollucon Services. (n.d.). "Corrosion Coupon Testing: The Definitive Guide for Industries." Perfect Pollucon Services.[Link]
-
Bureau of Reclamation. (2019). "Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection." Bureau of Reclamation.[Link]
-
ResearchGate. (2022). "How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?" ResearchGate.[Link]
-
Corrosionpedia. (n.d.). "Potentiodynamic." Corrosionpedia.[Link]
-
ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ResearchGate.[Link]
-
Physical Electronics. (n.d.). "Corrosion Analysis in Metallurgical Samples: A PHI 710 Multi-technique Approach." Physical Electronics.[Link]
-
AMPP. (n.d.). "Corrosion Coupons." Association for Materials Protection and Performance.[Link]
-
El-Haddad, M. N., et al. (2022). "Experimental and theoretical study on corrosion inhibition of new synthesized menthone derivatives (Menthopyrazole compounds) for mild steel in 1 M HCl solution." ResearchGate.[Link]
-
Díaz-Cano, A. I. (2023). "Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test." MDPI.[Link]
-
ResearchGate. (2017). "Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds." ResearchGate.[Link]
-
Nanyang Technological University. (n.d.). "Lab 8 – Corrosion Studies by Weight Loss." NTU.[Link]
-
Flozone Services. (n.d.). "Corrosion Coupon Testing." Flozone Services.[Link]
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- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Models for Studying the Efficacy of Methenamine in UTI Prophylaxis
Introduction: The Clinical Challenge of Recurrent UTIs and the Role of Methenamine
Urinary Tract Infections (UTIs) represent a significant global health burden, characterized by high rates of recurrence that can lead to multiple courses of antibiotics, increased healthcare costs, and a diminished quality of life for patients.[1] The rise of antibiotic resistance further complicates the management of recurrent UTIs (rUTIs), necessitating effective, non-antibiotic prophylactic strategies.[1]
This compound, a urinary antiseptic, has re-emerged as a valuable option for UTI prophylaxis.[1][2] Its efficacy hinges on a unique, localized mechanism of action. After oral administration, this compound is absorbed and excreted into the urine, where, in an acidic environment (pH ≤ 5.5), it hydrolyzes into formaldehyde and ammonia.[3][4][5] Formaldehyde acts as a potent, broad-spectrum bactericidal agent by denaturing bacterial proteins and nucleic acids.[3][6] A key advantage of this mechanism is that bacteria do not develop resistance to formaldehyde, making it a sustainable prophylactic agent.[3][6]
To rigorously evaluate and optimize this compound-based prophylactic strategies, robust and clinically relevant in vivo models are indispensable. These models allow for the controlled study of host-pathogen interactions, drug pharmacodynamics, and prophylactic efficacy in a physiological context that in vitro systems cannot fully replicate.[7][8][9] This guide provides a detailed framework for utilizing the murine model of ascending UTI to investigate the prophylactic efficacy of this compound, offering experienced-based insights and step-by-step protocols for researchers in urology and drug development.
Scientific Rationale for In Vivo Model Selection: The Murine Ascending UTI Model
The selection of an appropriate animal model is the cornerstone of translational research. For studying UTIs, the murine model, specifically via transurethral inoculation to induce an ascending infection, is the most widely accepted and validated system.[10][11][12]
Causality Behind Model Choice:
-
Anatomical and Physiological Relevance: The urinary tract anatomy of female mice shares key similarities with that of human females, who are disproportionately affected by UTIs. This anatomical congruence makes the ascending infection route—where bacteria travel from the urethra to the bladder—highly relevant to the most common clinical presentation of UTIs in humans.[10]
-
Pathogenesis Mimicry: The murine model effectively recapitulates key aspects of human UTI pathogenesis. Following inoculation with uropathogenic Escherichia coli (UPEC), the primary causative agent of UTIs, mice develop cystitis (bladder infection) and, in some cases, pyelonephritis (kidney infection).[11][12] The model also allows for the study of chronic and recurrent infections, which are critical for evaluating prophylactic agents.[12][13]
-
Experimental Tractability: Mice are cost-effective, have a short generation time, and are easy to handle. Their small size facilitates the administration of precise drug dosages. Furthermore, the availability of numerous inbred and genetically modified mouse strains allows for the investigation of specific host immune factors that influence UTI susceptibility and the efficacy of prophylactic treatments.[11]
Key Considerations for Model Implementation:
-
Mouse Strain: Different mouse strains exhibit varying degrees of susceptibility to UTIs. C3H/HeN and C57BL/6 mice are commonly used, though they can display different inflammatory responses and infection kinetics.[11] It is crucial to select a strain appropriate for the specific research question and to maintain consistency throughout the study.
-
Sex: Female mice are predominantly used due to their shorter urethras, which makes them more susceptible to ascending infections and mirrors the higher incidence of UTIs in human females.[14]
-
Pathogen: Uropathogenic E. coli (UPEC) is the pathogen of choice, accounting for over 80% of clinical UTIs.[11] Well-characterized strains like CFT073 are often used to ensure reproducible infections.[10]
Experimental Protocols
This section provides a comprehensive, step-by-step guide to conducting a study on the prophylactic efficacy of this compound using the murine UTI model.
PART A: Murine Model of Ascending Urinary Tract Infection
This protocol details the transurethral inoculation procedure to establish a UTI.[15]
Materials:
-
8-10 week old female mice (e.g., C3H/HeN)
-
Uropathogenic E. coli (e.g., strain CFT073)
-
Luria-Bertani (LB) broth and agar plates
-
Sterile Phosphate Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Sterile, soft polyethylene catheter (e.g., PE10), cut to ~2 cm length[15]
-
1 mL syringe with a 30G needle hub to attach the catheter[15]
Protocol Steps:
-
Bacterial Inoculum Preparation: a. Culture UPEC overnight in LB broth without shaking to promote the expression of type 1 pili, which are crucial for bladder colonization.[14] b. The next day, measure the optical density at 600 nm (OD₆₀₀) to estimate bacterial concentration. (e.g., for UPEC strain UTI89, an OD₆₀₀ of 0.35 corresponds to ~2 x 10⁸ CFU/mL).[14] c. Centrifuge the required volume of bacterial culture at 17,000 x g for 1 minute. d. Resuspend the bacterial pellet in sterile PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. The target inoculum per mouse is typically 10⁷ CFU in a 50 µL volume.[14] e. Perform serial dilutions and plate an aliquot of the final suspension on LB agar to confirm the exact inoculum dose.
-
Transurethral Inoculation: a. Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex. b. Position the mouse in a supine position. c. Gently insert the lubricated sterile catheter into the urethral opening until it reaches the bladder. A slight give will be felt. d. Slowly instill 50 µL of the bacterial suspension into the bladder. e. Withdraw the catheter and allow the mouse to recover on a warming pad. Monitor until fully ambulatory.
PART B: this compound Prophylaxis Regimen
This protocol outlines the administration of this compound prior to bacterial challenge.
Materials:
-
This compound Hippurate (MH) or this compound Mandelate
-
Sterile water for vehicle
-
Oral gavage needles
-
pH indicator strips or a calibrated pH meter
Protocol Steps:
-
Drug Preparation and Dosing: a. Prepare a fresh solution of this compound in sterile water on each day of dosing. b. The typical human dose of MH is 1g twice daily. An appropriate dose for mice must be calculated using allometric scaling. c. Administer the calculated dose of this compound solution via oral gavage. A typical volume for oral gavage in mice is 100-200 µL.
-
Prophylactic Schedule: a. Begin this compound administration 24-48 hours before the planned bacterial inoculation. b. Continue daily administration throughout the pre-infection and post-infection period as dictated by the experimental design. c. A control group receiving the vehicle (sterile water) on the same schedule is mandatory.
-
Urine pH Monitoring and Acidification: a. This compound's conversion to formaldehyde is critically dependent on an acidic urine pH (<6.0).[6] b. Collect urine longitudinally by gently applying suprapubic pressure.[12] c. Measure the pH of the collected urine. d. If the baseline urine pH of the mice is not sufficiently acidic, it may be necessary to acidify the urine. This can be achieved by supplementing the drinking water with an acidifying agent like ammonium chloride or ascorbic acid.[3][4] This must be done for all treatment groups, including controls, to isolate the effect of this compound.
PART C: Efficacy Endpoint Analysis
These protocols describe the methods to quantify the prophylactic effect of this compound.
1. Primary Endpoint: Bacterial Load Quantification (CFU Enumeration)
Protocol Steps: a. At a predetermined time point post-infection (e.g., 24 hours, 48 hours, 7 days), humanely euthanize the mice. b. Aseptically harvest the bladder and both kidneys. c. Place each organ in a separate, pre-weighed tube containing 1 mL of sterile PBS. d. Homogenize the tissues using a mechanical homogenizer. e. Perform 10-fold serial dilutions of the tissue homogenates in sterile PBS.[10] f. Plate 50-100 µL of each dilution onto LB agar plates.[10] g. Incubate the plates at 37°C for 16-18 hours. h. Count the colonies on the plates to determine the number of Colony Forming Units (CFU) per gram of tissue.[10]
2. Secondary Endpoint: Histopathological Analysis of Bladder Inflammation
Protocol Steps: a. After harvesting, fix one half of the bladder in 10% neutral buffered formalin for at least 24 hours. b. Process the fixed tissue, embed in paraffin, and section at 5 µm thickness. c. Stain the sections with Hematoxylin and Eosin (H&E). d. A veterinary pathologist, blinded to the treatment groups, should score the sections for signs of inflammation, including:
- Edema (swelling) of the lamina propria.
- Neutrophil infiltration into the urothelium and submucosa.
- Epithelial damage or exfoliation.
- Presence of lymphoid aggregates, indicative of chronic inflammation.[13]
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust statistical analysis and interpretation.
Table 1: Example Data Presentation for Bacterial Load (CFU/g Tissue)
| Treatment Group | Mouse ID | Bladder CFU/g (log₁₀) | Kidney CFU/g (log₁₀) |
| Vehicle Control | 1 | 6.5 | 4.2 |
| Vehicle Control | 2 | 7.1 | 5.0 |
| Vehicle Control | 3 | 6.8 | 4.7 |
| This compound | 4 | 3.2 | <2.0 (LOD) |
| This compound | 5 | 2.8 | <2.0 (LOD) |
| This compound | 6 | 4.0 | 2.5 |
LOD: Limit of Detection
Table 2: Example Histological Scoring System
| Score | Edema | Neutrophil Infiltration | Urothelial Integrity |
| 0 | None | None | Intact |
| 1 | Mild | Few scattered cells | Minor focal erosion |
| 2 | Moderate | Moderate, multifocal | Multifocal erosion |
| 3 | Severe | Severe, diffuse | Extensive ulceration |
Interpretation: The efficacy of this compound prophylaxis is demonstrated by a statistically significant reduction in bacterial loads (CFU/g) in the bladder and kidneys of the this compound-treated group compared to the vehicle control group. This primary endpoint should be corroborated by significantly lower histological inflammation scores, indicating that this compound not only reduces bacterial burden but also mitigates the resulting tissue damage and inflammatory response.
Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound's pH-dependent conversion to formaldehyde in urine.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for this compound prophylactic efficacy study.
References
-
This compound - LiverTox - NCBI Bookshelf - NIH. (2021). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Safety and Efficacy of this compound Hippurate for the Prevention of Recurrent Urinary Tract Infections in Adult Renal Transplant Recipients: A Single Center, Retrospective Study. (n.d.). National Institutes of Health. [Link]
-
This compound for urinary tract infection prophylaxis: A systematic review. (2023). PubMed. [Link]
-
This compound Prophylaxis for Recurrent Urinary Tract Infections in a Tertiary Referral Center. (2021). The Journal of Urology. [Link]
-
In vitro dynamic bladder models for studying urinary tract infections: a narrative review. (2021). National Institutes of Health. [Link]
-
In vitro dynamic bladder models for studying urinary tract infections: a narrative review. (2021). AME Publishing Company. [Link]
-
Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. (2019). MDPI. [Link]
-
This compound for Urinary tract infections. (2019). YouTube. [Link]
-
Evidence review for the effectiveness of this compound hippurate in the prevention of recurrent urinary tract infections (UTIs). (2024). NICE. [Link]
-
A murine model of urinary tract infection. (2009). National Institutes of Health. [Link]
-
Uropathogenic Escherichia coli Superinfection Enhances the Severity of Mouse Bladder Infection. (n.d.). PLOS Pathogens. [Link]
-
A Murine Model for Escherichia coli Urinary Tract Infection. (n.d.). National Institutes of Health. [Link]
-
Transurethral Induction Of Mouse Urinary Tract Infection l Protocol Preview. (2022). YouTube. [Link]
-
Urinary Tract Infection Model. (n.d.). Charles River Laboratories. [Link]
-
Evidence review for the effectiveness of this compound hippurate in the prevention of recurrent urinary tract infections (UTIs). (n.d.). National Institutes of Health. [Link]
-
Rodent models for urodynamic investigation. (2011). PubMed. [Link]
-
Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect. (n.d.). National Institutes of Health. [Link]
-
Histopathological evaluation of the urinary bladder in... (n.d.). ResearchGate. [Link]
-
Urinary tract bacterial infections in small animal practice: clinical and epidemiological aspects. (n.d.). CROATIAN VETERINARY JOURNAL. [Link]
-
What is the mechanism of action of this compound? (2025). Dr.Oracle. [Link]
-
In vitro dynamic bladder models for studying urinary tract infections: a narrative review. (n.d.). AME Publishing Company. [Link]
-
Molecular Profiling of Inflammatory Processes in a Mouse Model of IC/BPS: From the Complete Transcriptome to Major Sex-Related Histological Features of the Urinary Bladder. (2023). MDPI. [Link]
-
Evaluation of different sampling methods and criteria for diagnosing canine urinary tract infection by quantitative bacterial culture. (n.d.). ResearchGate. [Link]
-
Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice. (2017). National Institutes of Health. [Link]
-
What is the mechanism of this compound Hippurate? (2024). Patsnap Synapse. [Link]
-
Cultureless enumeration of live bacteria in urinary tract infection by single-cell Raman spectroscopy. (2023). Frontiers. [Link]
Sources
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- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing pH for maximum formaldehyde release from Methenamine
Technical Service Portal: Methenamine Hydrolysis
Optimizing pH for Maximum Formaldehyde Release from this compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for controlling and optimizing the pH-dependent release of formaldehyde from this compound. As Senior Application Scientists, we have designed this resource to ensure you can achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release formaldehyde?
This compound, also known as hexamethylenetetramine, is a heterocyclic organic compound. It is stable at neutral or alkaline pH. However, in an acidic aqueous environment, it undergoes acid-catalyzed hydrolysis to produce formaldehyde and ammonia. This reaction is the basis for its use as a formaldehyde donor in various applications, including as a urinary tract antiseptic.[1][2]
Q2: What is the chemical equation for this compound hydrolysis?
The hydrolysis of this compound in the presence of acid and water can be represented by the following equation:
(CH₂)₆N₄ + 4H⁺ + 6H₂O → 6CH₂O + 4NH₄⁺
This equation shows that one molecule of this compound can generate six molecules of formaldehyde.
Q3: Why is pH control so critical for this process?
The rate of this compound hydrolysis is highly pH-dependent. The reaction is slow at a neutral pH but accelerates significantly as the pH becomes more acidic.[3] Therefore, precise pH control is the primary mechanism for regulating the rate and extent of formaldehyde release. For effective use, such as in treating urinary tract infections, the urine pH must be acidic, typically below 6.0.[4] Studies have shown that for antibacterial effects, a urine pH of less than 5.7 to 5.85 is often required.[5][6]
Q4: What is the optimal pH for maximum formaldehyde release?
The "optimal" pH depends on the desired rate of release. The hydrolysis rate increases as the pH decreases. For example, the half-life of this compound decreases from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0 at 37.5°C.[3] At a pH of 5.0, the half-life is approximately 20 hours, which dramatically increases to around 400 hours at pH 6.5.[7] Therefore, "maximum" release is achieved at lower pH values, but the ideal pH for an experiment will balance the need for formaldehyde generation with the stability of other components in the system.
Q5: Does temperature affect the reaction?
Yes, the hydrolysis of this compound follows the Arrhenius relationship, meaning the rate increases with temperature.[3] It is crucial to maintain a constant and controlled temperature throughout your experiments to ensure reproducible results.
Troubleshooting Guide
Issue 1: Low or no detectable formaldehyde release.
-
Question: I've added this compound to my buffered solution, but I'm not detecting any formaldehyde. What could be wrong?
-
Answer:
-
Verify pH: The most common cause is incorrect pH. Use a calibrated pH meter to confirm that your buffer's pH is in the acidic range, ideally below 6.0. The hydrolysis is extremely slow at pH values approaching neutral.[7]
-
Check Temperature: Ensure your reaction is incubated at the specified temperature. Lower temperatures will significantly slow down the hydrolysis rate.[3]
-
Confirm Reagent Integrity: Verify the purity and concentration of your this compound stock solution. Also, ensure your formaldehyde detection reagent (e.g., Nash reagent) is properly prepared and active by testing it with a known formaldehyde standard.
-
Allow Sufficient Time: The hydrolysis is not instantaneous. Depending on the pH and temperature, it can take several hours to generate detectable concentrations of formaldehyde.[3][7]
-
Issue 2: Inconsistent or poor reproducibility of results.
-
Question: My results for formaldehyde concentration vary significantly between identical experiments. How can I improve reproducibility?
-
Answer:
-
Buffer Capacity: Your buffer may have insufficient capacity to handle the ammonia produced during hydrolysis, which is basic and can cause the pH to drift upwards, slowing the reaction. Consider using a buffer with a higher concentration or a pKa closer to your target experimental pH.
-
Precise pH and Temperature Control: Small variations in pH or temperature can lead to large differences in formaldehyde release. Ensure your incubator and pH meter are calibrated and functioning correctly.
-
Standardized Timing: Ensure that the time from this compound addition to formaldehyde measurement is identical for all samples and replicates. Create a detailed timeline for your experimental steps.
-
Issue 3: Interference with the formaldehyde assay.
-
Question: I suspect something in my sample matrix is interfering with my formaldehyde measurement. How can I confirm and resolve this?
-
Answer:
-
Run a Matrix Spike Control: Add a known amount of a formaldehyde standard to your sample matrix (without this compound) and measure the recovery. Low recovery indicates negative interference (something is consuming formaldehyde), while high recovery suggests positive interference (something is also reacting with your detection reagent).
-
Choose an Appropriate Assay: Several methods exist for formaldehyde quantification, such as spectrophotometric assays using tryptophan or derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[8][9][10] If you suspect interference with one method, switching to an orthogonal method (e.g., from a colorimetric assay to a chromatographic one) can help validate your results.
-
Sample Cleanup: If interference is confirmed, you may need to implement a sample cleanup step, such as solid-phase extraction, to separate the formaldehyde from the interfering substances before quantification.[11]
-
Experimental Workflow: Determining Optimal pH for Formaldehyde Release
This protocol provides a robust method for characterizing the pH-rate profile of formaldehyde release from this compound.
Reagent and Equipment Preparation
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
-
Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M citrate-phosphate) at various pH points (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). Verify the final pH of each buffer with a calibrated pH meter.
-
Formaldehyde Standard: Prepare a 1 M formaldehyde stock solution and create a series of dilutions (e.g., 1 µM to 100 µM) in deionized water to generate a standard curve.
-
Nash Reagent (for colorimetric detection):
-
Dissolve 150 g of ammonium acetate in 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Adjust the final volume to 1 L with deionized water. Store in a dark bottle at 4°C.
-
-
Equipment: Calibrated pH meter, water bath or incubator set to 37°C, spectrophotometer, and calibrated pipettes.
Experimental Procedure
-
Reaction Setup: For each pH point to be tested, pipette 900 µL of the corresponding buffer into a microcentrifuge tube.
-
Equilibration: Place the tubes in the 37°C water bath for 10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 100 µL of the 100 mM this compound stock solution to each tube to achieve a final concentration of 10 mM. Mix gently and start a timer. This is your T=0.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction tube.
-
Quenching and Detection: Immediately add the 100 µL aliquot to a new tube containing 900 µL of Nash reagent. This dilutes the sample and initiates the color-forming reaction with any released formaldehyde.
-
Color Development: Incubate the Nash reagent tubes at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each sample and the formaldehyde standards at 412 nm using a spectrophotometer.
Data Analysis
-
Standard Curve: Plot the absorbance values of the formaldehyde standards against their known concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).
-
Calculate Formaldehyde Concentration: Use the standard curve equation to calculate the concentration of formaldehyde in each of your experimental samples at each time point.
-
Plot Data: For each pH value, plot the formaldehyde concentration versus time.
-
Determine Initial Rates: The initial rate of reaction for each pH can be determined from the slope of the linear portion of the concentration vs. time plot. This rate reflects the speed of formaldehyde release under those specific pH conditions.
Visualizations
Mechanism of Hydrolysis
The acid-catalyzed hydrolysis of this compound is a multi-step process initiated by the protonation of one of the nitrogen atoms. This makes the carbon atoms more electrophilic and susceptible to nucleophilic attack by water, eventually leading to the breakdown of the cage structure.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow Diagram
Caption: Workflow for pH-rate profile determination.
Data Summary: pH-Dependent Hydrolysis Rate
The following table summarizes representative kinetic data for this compound hydrolysis at 37.5°C, illustrating the profound effect of pH on the reaction rate.
| pH | Reaction Half-Life (t½) in Hours | Relative Rate of Hydrolysis (approx.) |
| 2.0 | 1.6 | ~8.6x |
| 5.0 | ~20 | ~0.7x |
| 5.8 | 13.8 | 1x |
| 6.5 | ~400 | ~0.03x |
| 7.4 | Very Stable | Negligible |
| Data synthesized from literature sources.[3][7] |
This table clearly demonstrates that as the solution becomes more acidic (lower pH), the half-life of this compound decreases dramatically, leading to a much faster release of formaldehyde.
References
-
Eller, M. G., & Teat, W. G. (1977). Kinetics of Hydrolysis of this compound. Journal of Pharmaceutical Sciences, 66(10), 1500-1501. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Gand M, et al. (2022). This compound as an Alternative Treatment of Neisseria gonorrhoeae Urethritis? An In Vitro and In Vivo Study in Galleria mellonella. ResearchGate. [Link]
-
Musher, D. M., & Griffith, D. P. (1974). Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect. Antimicrobial Agents and Chemotherapy, 6(6), 708–711. [Link]
-
Kamel, R. M., et al. (2018). Hydrolytic decontamination of methyl parathion in the presence of 2-aminoethanol: Kinetics study. ResearchGate. [Link]
-
Musher, D. M., Griffith, D. P., & Richie, Y. (1976). The generation of formaldehyde from this compound. Effect of urinary flow and residual volume. Investigative Urology, 13(5), 380–382. [Link]
-
Hofinger, E. S., et al. (2007). Kinetics of Hyal-1 and PH-20 hyaluronidases: comparison of minimal substrates and analysis of the transglycosylation reaction. Glycobiology, 17(9), 944–951. [Link]
-
Dash, A. C., & Nanda, R. K. (1986). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (5), 1023-1028. [Link]
-
Gollamudi, R., Meyer, M. C., & Straughn, A. B. (1979). Simultaneous determination of this compound and formaldehyde in the urine of humans after this compound administration. Biopharmaceutics & Drug Disposition, 1(1), 27–36. [Link]
-
Goth, A. (1978). Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of this compound to Formaldehyde. Journal of Pharmacology and Experimental Therapeutics, 207(2), 367-370. [Link]
-
H. R. Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]
-
Dr.Oracle. (n.d.). What is the mechanism of action of this compound? [Link]
-
Hartono, A., et al. (2014). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 53(18), 7239-7251. [Link]
-
Rohman, A., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega, 6(42), 28247–28255. [Link]
-
De Croo, F., Van den Bossche, W., & De Moerloose, P. (1985). Rapid Stability Indicating Uv-Assay Of this compound Mandelate In Tablets Using Solid Phase Extraction. Drug Development and Industrial Pharmacy, 11(8), 1519-1532. [Link]
-
Dr.Oracle. (n.d.). Can this compound be used in patients with a urine pH greater than 5.5? [Link]
-
ResearchGate. (n.d.). Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). ANALYTICAL METHODS. [Link]
-
Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. ResearchGate. [Link]
-
ResearchGate. (n.d.). Methods in Determination of Formaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 3. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The generation of formaldehyde from this compound. Effect of urinary flow and residual volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and formaldehyde in the urine of humans after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Overcoming interference in spectrophotometric assays for Methenamine
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Interference & Optimization in Methenamine (Hexamethylenetetramine) Analysis
Welcome to the Technical Support Hub
You are likely here because your standard curves are non-linear, your blanks are showing high absorbance, or your tablet formulations are yielding inconsistent recovery rates. This compound is chemically unique—a cage-like tertiary amine that hydrolyzes to formaldehyde in acidic media. This dual nature allows for two distinct assay strategies, but it also doubles the potential for interference.
Below are the most frequent tickets we receive, resolved with deep-dive mechanistic protocols.
Ticket #1: "Which assay method should I actually use?"
User Question: I see methods using Chromotropic Acid and others using Iodine. Which one is more robust for pharmaceutical formulations versus biological fluids?
Scientist’s Response: The choice depends entirely on your matrix and the specific interference you need to avoid. You are essentially choosing between measuring the intact molecule (Direct) or its hydrolysis product (Indirect).
-
Method A: Indirect (Hydrolysis to Formaldehyde)
-
Mechanism: this compound is hydrolyzed in hot acidic media (H₂SO₄) to release formaldehyde, which reacts with Chromotropic acid to form a purple adduct.
-
Best For: Biological fluids (urine) where high sensitivity is required.
-
Primary Interference: Pre-existing aldehydes or oxidizers in the sample.
-
-
Method B: Direct (Charge-Transfer Complexation)
-
Mechanism: Intact this compound acts as an electron donor (n-donor) reacting with an electron acceptor (e.g., Iodine or Chloranilic Acid) to form a colored charge-transfer complex.
-
Best For: Pharmaceutical tablets/bulk powder. It is faster (no heating) and avoids hydrolysis artifacts.
-
Primary Interference: Other amines or strong electron donors.
-
Decision Matrix:
Figure 1: Decision logic for selecting the appropriate spectrophotometric approach based on sample matrix.
Ticket #2: "My tablet samples are cloudy, and filtration isn't fixing the background absorbance."
User Question: I am analyzing this compound Hippurate tablets using the Iodine method. After dissolving in water and filtering, the solution remains slightly turbid, causing false-high absorbance readings.
Scientist’s Response: This is a classic Matrix Effect . Pharmaceutical excipients like magnesium stearate and microcrystalline cellulose can form colloidal suspensions that pass through standard filter paper. Furthermore, if you are using the Iodine Charge-Transfer method, water is often a poor solvent choice because the charge-transfer complex is more stable in non-polar organic solvents.
The Fix: The Biphasic Extraction Protocol Do not rely on simple filtration. You must move the this compound into an organic phase where excipients are insoluble.
Protocol:
-
Powdering: Weigh and powder 20 tablets.
-
Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . This compound is soluble in these; most hydrophilic excipients (starch, lactose) are not.
-
Extraction:
-
Suspend powder in 20 mL solvent.
-
Sonicate for 15 minutes (Crucial for breaking interactions with binders).
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
The Reaction: Take the clear supernatant (organic layer) and add the Iodine reagent directly to this phase.
-
Measurement: Measure absorbance at 366 nm (specific for the this compound-Iodine complex).
Why this works: The complex formed is an n-σ charge transfer complex . Water interferes by competing for hydrogen bonding. Using DCE stabilizes the complex and physically separates the drug from the turbid excipients [1, 2].
Ticket #3: "My standard curve for the Iodine method is non-linear at higher concentrations."
User Question: I am getting a curve plateau above 50 µg/mL. Is the detector saturating?
Scientist’s Response:
It is likely not detector saturation, but Reagent Depletion or Association Equilibrium shifts . The formation of Charge-Transfer (CT) complexes is an equilibrium process:
If the concentration of Iodine is not in significant excess (at least 10-20x molar excess), the equilibrium does not drive fully to the right, causing a negative deviation from Beer’s Law.
Troubleshooting Data Table:
| Symptom | Probable Cause | Corrective Action |
| Plateau at high conc. | Insufficient Iodine conc. | Increase Iodine reagent concentration to 0.5% (w/v). |
| High Blank Absorbance | Solvent Impurity | Use HPLC-grade Dichloroethane; stabilize temp at 25°C. |
| Color Fading | Complex Instability | Measure absorbance immediately (within 5-10 mins). |
| Random Noise | Moisture Contamination | Dry glassware thoroughly; Iodine complexes are moisture-sensitive. |
Validation Step: Perform a Job’s Method of Continuous Variation to confirm the stoichiometry. For this compound-Iodine, it is typically a 1:1 complex. If your peak shifts, you have a competing amine in the sample [3].
Ticket #4: "The Chromotropic Acid method is giving inconsistent results day-to-day."
User Question: We use the acid hydrolysis method. Some days our recovery is 98%, other days it's 85%. We control the wavelength strictly.
Scientist’s Response: The wavelength isn't the issue; the Hydrolysis Kinetics are. The conversion of this compound to formaldehyde is pH and temperature-dependent. If the hydrolysis is incomplete, you are under-quantifying.
The Critical Pathway:
this compound
Optimization Protocol:
-
Acidity: Ensure the reaction medium is strongly acidic (typically 4M - 9M H₂SO₄).
-
Heat Block: You must boil (100°C) for at least 30 minutes . A 10-minute incubation is insufficient for 100% hydrolysis of the adamantane-like cage structure of this compound.
-
Cooling: Cool to room temperature in the dark before measuring. The chromophore can be photosensitive.
Visualizing the Workflow:
Figure 2: Critical path for the Indirect Hydrolysis Method. Note the mandatory 30-minute heating step.
References
-
BenchChem. (2025).[1] Spectrophotometric Determination of this compound Hippurate in Pharmaceutical Formulations. Retrieved from
-
IOSR Journal of Pharmacy. (2014). Spectrophotometric Determination of Drugs Using Iodine As Analytical Reagent. Retrieved from
-
National Institutes of Health (NIH). (2023). Spectrophotometric Investigations of Charge Transfer Complexes... Application to Development of Universal High-Throughput Microwell Assay. Retrieved from (Note: Generalized citation for Charge Transfer methodology in Pharma).
-
Sigma-Aldrich. (2025).[2] Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved from (Cited for comparative matrix interference data).
Sources
Side reactions and byproducts in the Sommelet reaction with Methenamine
Welcome to the technical support center for the Sommelet reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet nuanced reaction for the synthesis of aldehydes from alkyl halides using methenamine (hexamine). Here, we will delve into the intricacies of the reaction, focusing on troubleshooting common issues and understanding the formation of side products. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that can arise during the Sommelet reaction. Each entry provides a diagnosis of the potential causes and offers actionable solutions.
Issue 1: Low or No Yield of the Desired Aldehyde
Q: My Sommelet reaction is resulting in a very low yield of the target aldehyde, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
A: A low or negligible yield in the Sommelet reaction can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. Let's break down the potential culprits and the corresponding remedies.
Potential Causes & Solutions:
-
Incomplete Formation of the Hexaminium Salt: The first step of the Sommelet reaction is the formation of a quaternary ammonium salt from the alkyl halide and this compound.[1][2] If this step is inefficient, the overall yield will be poor.
-
Troubleshooting Protocol:
-
Ensure Purity of Starting Materials: Use a pure alkyl halide. Impurities can interfere with the salt formation.
-
Solvent Choice: The reaction is often carried out in solvents like chloroform or aqueous alcohol.[3] Ensure the solvent is anhydrous for the initial salt formation if performing a two-step procedure.
-
Reaction Time and Temperature: Allow sufficient time for the salt to form. This can be refluxed for 30 minutes to several hours depending on the substrate.[4] The crystalline hexaminium salt can sometimes be isolated before proceeding to the hydrolysis step.[4]
-
-
-
Unfavorable Hydrolysis Conditions: The hydrolysis of the hexaminium salt is a critical step that leads to the aldehyde.[1][2] Improper pH or temperature can lead to side reactions.
-
Troubleshooting Protocol:
-
Controlled Hydrolysis: The hydrolysis is typically carried out with water or aqueous acetic acid.[5][6] The conditions should be controlled to favor aldehyde formation over the competing Delépine reaction, which yields the primary amine.[2]
-
Temperature Management: Overheating during hydrolysis can lead to decomposition of the product and the formation of polymeric materials. Maintain a gentle reflux.
-
-
-
Side Reactions Dominating: Several side reactions can compete with the desired aldehyde formation, significantly reducing the yield.
-
Troubleshooting Protocol:
-
Delépine Reaction: As mentioned, if the hydrolysis conditions are too harsh or not carefully controlled, the primary amine can become the major product.[2][7] To mitigate this, use milder hydrolysis conditions.
-
Sommelet-Hauser Rearrangement: This rearrangement can occur with certain benzyl quaternary ammonium salts, leading to an ortho-substituted N,N-dialkylbenzylamine instead of the aldehyde.[8][9] This is more likely with strong bases like sodium amide, which are not typically used in the standard Sommelet reaction. However, understanding this potential pathway is crucial for substrate design.
-
-
-
Product Loss During Workup: The desired aldehyde might be lost during the extraction and purification steps.[10][11]
-
Troubleshooting Protocol:
-
Extraction Efficiency: Ensure efficient extraction of the aldehyde from the aqueous reaction mixture. Use an appropriate organic solvent and perform multiple extractions.
-
Acidification: Acidifying the aqueous layer before extraction helps to remove basic amine byproducts by converting them into their water-soluble salts.[4]
-
Careful Purification: Aldehydes can be sensitive to air oxidation. Purify the product promptly, for example, by distillation under reduced pressure or chromatography.
-
-
Issue 2: Presence of Significant Amounts of Primary Amine (Delépine Reaction Product)
Q: My final product mixture contains a large proportion of the primary amine corresponding to my starting alkyl halide. How can I suppress this side reaction?
A: The formation of the primary amine is a classic side reaction known as the Delépine reaction.[2] It competes directly with the Sommelet reaction.
Understanding the Competition:
Both reactions proceed through the same initial hexaminium salt. The pathway diverges during the hydrolysis step. The Sommelet reaction involves an intramolecular hydride transfer, while the Delépine reaction is a more straightforward hydrolysis of the C-N bonds to release the primary amine.[2][6]
Strategies to Favor the Sommelet Pathway:
-
Control of Hydrolysis Conditions: The key to favoring the Sommelet reaction lies in the conditions of the hydrolysis.
-
Milder Conditions: Avoid strongly acidic or basic conditions during hydrolysis. Refluxing with water or aqueous acetic acid is generally preferred.[5][6]
-
Reaction Time: Prolonged reaction times at high temperatures can favor the Delépine pathway. Monitor the reaction progress by techniques like TLC to determine the optimal reaction time.
-
Issue 3: Formation of Unexpected Byproducts
Q: I have isolated byproducts that are not the expected aldehyde or primary amine. What could these be, and how are they formed?
A: Besides the primary amine, other byproducts can arise from the complex chemistry of this compound and the reaction intermediates.
Common Byproducts and Their Origins:
| Byproduct | Potential Origin | Mitigation Strategy |
| Benzyl alcohol | Reduction of the aldehyde product or hydrolysis of the starting halide. | Use mild reaction conditions and ensure complete conversion of the starting material. |
| Polymeric materials | Self-condensation of the aldehyde product or polymerization of formaldehyde generated from the decomposition of this compound. | Work up the reaction promptly after completion. Avoid excessively high temperatures. |
| N-benzylmethylamine | Reaction of the initially formed benzylamine with formaldehyde (from this compound decomposition) followed by reduction. | Optimize hydrolysis conditions to minimize this compound decomposition. |
| Sommelet-Hauser rearrangement product | Rearrangement of the quaternary ammonium salt, especially with benzylic substrates.[8][9] | This is less common under typical Sommelet conditions but can be influenced by the substrate's electronic properties. |
Experimental Workflow for Byproduct Identification: ```dot graph TD { A[Reaction Mixture] --> B{Initial Analysis (TLC, LC-MS)}; B --> C{Isolate Byproducts (Column Chromatography)}; C --> D[Spectroscopic Analysis (NMR, MS, IR)]; D --> E{Structure Elucidation}; E --> F[Compare with Known Side Reactions]; }
Caption: Competing pathways in the Sommelet reaction.
References
-
Organic Reactions. The Sommelet Reaction. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
SynArchive. Sommelet Reaction. Available from: [Link]
-
Name Reactions in Organic Synthesis. Sommelet Reaction. Available from: [Link]
-
Wikipedia. Sommelet reaction. Available from: [Link]
-
MedlinePlus. This compound. Available from: [Link]
-
YouTube. Sommelet Reaction. Available from: [Link]
-
ResearchGate. The Sommelet Reaction. Available from: [Link]
-
Patsnap Synapse. What are the side effects of this compound Hippurate?. Available from: [Link]
-
Drugs.com. This compound Uses, Side Effects & Warnings. Available from: [Link]
-
Drugs.com. This compound Side Effects: Common, Severe, Long Term. Available from: [Link]
-
Wikipedia. Sommelet–Hauser rearrangement. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
- Google Patents. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Available from: [Link]
-
The Hive. Sommelet vs. Delepine. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available from: [Link]
-
Organic Syntheses. 3-Thenaldehyde. Available from: [Link]
- Google Patents. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
-
YouTube. Sommelet-Hauser Rearrangement Mechanism | Organic Chemistry. Available from: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sommelet vs. Delepine , Hive Newbee Forum [chemistry.mdma.ch]
- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Methenamine in Aqueous Solutions
Welcome to the Technical Support Center for Methenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical knowledge to ensure the integrity and reliability of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is hydrolysis. This compound is a prodrug that, in the presence of water and an acidic environment (pH < 6), hydrolyzes to form its active components: formaldehyde and ammonia[1][2][3]. This reaction is the basis for its urinary antiseptic effect but is a critical factor to control in prepared solutions.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: this compound is most stable in neutral to slightly alkaline conditions. At a pH of 7.4, there is minimal hydrolysis[1]. To prevent degradation, it is recommended to maintain the pH of your aqueous solution above 6.
Q3: Can I use a buffer to stabilize my this compound solution? Which ones are recommended?
A3: Yes, using a buffer system is a highly effective way to maintain a stable pH. Phosphate buffers or citrate-phosphate buffers are commonly used in studies investigating this compound hydrolysis and can be effective for maintaining a pH in the stable range (pH > 6)[4]. When selecting a buffer, ensure it is compatible with your downstream applications and does not contain components that could react with this compound or its hydrolysis products.
Q4: How does temperature affect the stability of this compound solutions?
A4: The hydrolysis of this compound is temperature-dependent. Increased temperatures accelerate the rate of degradation. For optimal stability, it is recommended to store this compound solutions at controlled room temperature or under refrigeration, as specified by the product documentation. The degradation kinetics of this compound have been shown to follow the Arrhenius relationship, meaning the rate of degradation increases with temperature[4].
Q5: Are there any visible signs of this compound degradation in an aqueous solution?
A5: While early-stage degradation may not have obvious visual cues, significant hydrolysis can lead to a faint odor of formaldehyde. In some cases, particularly in concentrated or unbuffered solutions that become acidic, the formation of polymeric formaldehyde (paraformaldehyde) could lead to turbidity or the formation of a white precipitate. Regular analytical testing is the most reliable way to monitor stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound aqueous solutions.
Issue 1: Rapid Loss of this compound Potency in a Prepared Solution
Symptoms:
-
Analytical testing (e.g., HPLC) shows a rapid decrease in the concentration of intact this compound over a short period.
-
Unexpected bioactivity or experimental results.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Acidic pH of the Solution | The most common cause of rapid degradation is an acidic environment. The half-life of this compound decreases significantly as the pH drops below 6. For example, at 37°C, the half-life is approximately 13.8 hours at pH 5.8, but only 1.6 hours at pH 2.0[4]. | 1. Measure the pH: Immediately check the pH of your solution. 2. Adjust pH: If the pH is acidic, adjust it to a neutral or slightly alkaline range (pH 7.0-7.5) using a suitable base (e.g., dilute sodium hydroxide). 3. Use a Buffer: For future preparations, incorporate a suitable buffer system (e.g., phosphate buffer) to maintain the desired pH. |
| Elevated Storage Temperature | Higher temperatures accelerate the hydrolysis of this compound[4]. | 1. Verify Storage Conditions: Ensure your solution is stored at the recommended temperature. Avoid leaving solutions at room temperature for extended periods if refrigeration is advised. 2. Conduct Temperature Stability Studies: If your experimental protocol requires elevated temperatures, perform preliminary stability studies to understand the degradation kinetics under those conditions. |
| Acidic Contaminants | Contaminants from glassware, other reagents, or the water source can lower the pH of the solution. | 1. Use High-Purity Water: Always use purified, deionized water for solution preparation. 2. Ensure Glassware is Clean and Inert: Use thoroughly cleaned and rinsed glassware. Avoid using acidic cleaning solutions without proper neutralization and rinsing. |
Issue 2: Precipitation or Cloudiness in the this compound Solution
Symptoms:
-
The solution appears turbid or contains visible solid particles.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Paraformaldehyde | If the solution has degraded due to acidic pH, the resulting formaldehyde can polymerize to form paraformaldehyde, which is insoluble in water and appears as a white precipitate. | 1. Confirm Degradation: Test the pH of the solution. An acidic pH would support this hypothesis. You can also perform an analytical test for the presence of formaldehyde. 2. Discard and Reprepare: It is best to discard the precipitated solution and prepare a fresh batch, ensuring the pH is maintained in the stable range. |
| Incompatibility with Other Components | This compound or its degradation products may be incompatible with other excipients or active ingredients in your formulation, leading to precipitation[5]. For instance, formaldehyde can react with sulfamethizole to form an insoluble precipitate[6]. | 1. Review Formulation Components: Carefully review all components of your solution for known incompatibilities with this compound or formaldehyde. 2. Conduct Compatibility Studies: If you are developing a new formulation, perform compatibility studies by preparing binary mixtures of this compound with each excipient and observing for any physical or chemical changes over time. |
| Exceeding Solubility Limits | While this compound is highly soluble in water, the addition of other solutes can affect its solubility through the common ion effect or changes in solvent properties. | 1. Check Concentrations: Ensure that the concentrations of all components are within their solubility limits in the chosen solvent system. 2. Prepare a More Dilute Solution: If solubility is a concern, try preparing a more dilute solution. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in a phosphate buffer to enhance stability.
Materials:
-
This compound powder
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Purified, deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Phosphate Buffer (0.1 M, pH 7.4):
-
Prepare a 0.1 M solution of sodium phosphate dibasic.
-
Prepare a 0.1 M solution of sodium phosphate monobasic.
-
In a beaker, add a volume of the 0.1 M sodium phosphate dibasic solution.
-
Slowly add the 0.1 M sodium phosphate monobasic solution while monitoring the pH with a calibrated pH meter until a pH of 7.4 is reached.
-
-
Prepare the this compound Stock Solution (100 mM):
-
Calculate the required mass of this compound for your desired volume of 100 mM solution (Molar Mass of this compound = 140.19 g/mol ).
-
Accurately weigh the calculated amount of this compound powder.
-
In a volumetric flask, dissolve the this compound in a portion of the prepared 0.1 M phosphate buffer (pH 7.4).
-
Once fully dissolved, bring the solution to the final volume with the phosphate buffer.
-
Mix the solution thoroughly.
-
-
Storage:
-
Store the buffered this compound solution in a tightly sealed container at 2-8°C.
-
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound in the presence of its degradation products. This method is based on principles of reverse-phase chromatography.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or perchlorate buffer, pH adjusted to be in a range where this compound is stable during the analysis) and an organic solvent like acetonitrile[7][8]. The exact ratio should be optimized for your specific system.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: Around 210-215 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Dilute your this compound solution samples with the mobile phase or diluent to a concentration that falls within the linear range of the standard curve.
-
-
Forced Degradation Study (for method validation):
-
To demonstrate the stability-indicating nature of the method, subject a sample of this compound solution to forced degradation conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis).
-
Analyze the degraded samples to ensure that the degradation product peaks are well-resolved from the intact this compound peak.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.
-
Visualizations
This compound Hydrolysis Pathway
Caption: A logical workflow for troubleshooting this compound solution instability.
References
-
Drugs.com. (2026, January 25). This compound: Package Insert / Prescribing Information. Retrieved from [Link]
- El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 1-8.
-
Journal of Drug Delivery and Therapeutics. (2021, February 26). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Biognost. (n.d.). This compound, Solution. Retrieved from [Link]
- Ellard, G. A., & Gammon, P. T. (1974). Kinetics of hydrolysis of this compound. Journal of Pharmaceutical Sciences, 63(7), 1048-1050.
-
PubMed. (n.d.). Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved from [Link]
-
Wikipedia. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 22). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
PubChem. (n.d.). This compound hippurate. Retrieved from [Link]
- Google Patents. (n.d.). US10639312B1 - Finished pharmaceutical dosage form of a this compound salt such as this compound mandelate.
-
MDPI. (2021). Invasive Fusariosis: Unusual Cases over 10 Years in a Tertiary Care Hospital and a Review of the Literature from Saudi Arabia. Retrieved from [Link]
-
ResearchGate. (2008). Comparison of the physical and chemical changes of magistral suspension with anesthesin and aethenamine after date of expiration. Retrieved from [Link]
-
USP. (n.d.). This compound Oral Solution. Retrieved from [Link]
- Google Patents. (n.d.). US3137736A - Stabilization of formaldehyde solutions.
-
PubMed. (n.d.). Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of this compound to Formaldehyde. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Urex™ (this compound hippurate) To reduce the development of drug-resistant bacteria and maintain the effectiveness of UREX tabl. Retrieved from [Link]
-
Wikipedia. (2024). Methylene blue. Retrieved from [Link]
-
Dover Chemical. (n.d.). Formaldehyde Stabilizer. Retrieved from [Link]
-
PubMed Central. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]
-
Interchim. (n.d.). Buffering agents and Buffers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). HIPREX® (this compound hippurate tablets USP). Retrieved from [Link]
-
WebPath. (n.d.). GMS - this compound Silver - Modified Grocott's. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prevent precipitation in the mineral solution formulation? Retrieved from [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
- Google Patents. (n.d.). CN106748856A - A kind of preparation method of this compound hippu intermediate.
-
PubMed. (2012, June 6). Effects of ionic strength on the enzymatic hydrolysis of diluted and concentrated whey protein isolate. Retrieved from [Link]
-
PubMed Central. (n.d.). Lack of Effect of this compound in Suppression of, or Prophylaxis Against, Chronic Urinary Infection. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Retrieved from [Link]
-
PubMed. (n.d.). This compound hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT. Retrieved from [Link]
-
MDPI. (2023, April 18). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Infection (bacterial) and this compound. Retrieved from [Link]
-
University of Delaware. (n.d.). BUFFERS. Retrieved from [Link]
-
ClinicalTrials.gov. (2021, February 20). This compound Hippurate with Cranberry Capsules versus Cranberry Capsules alone for UTI prevention in a short. Retrieved from [Link]
Sources
- 1. Methylene blue - Wikipedia [en.wikipedia.org]
- 2. This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3154546A - this compound undecylenate and method of preparation - Google Patents [patents.google.com]
- 4. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biognost.com [biognost.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methenamine Quantification in Complex Matrices
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Validation & Troubleshooting for Methenamine (Hexamethylenetetramine) Analysis Compliance: ICH Q2(R2) / FDA Bioanalytical Method Validation
Executive Summary: The this compound Paradox
This compound (Hexamethylenetetramine) presents a unique analytical challenge: it is a thermodynamic "Trojan Horse." In neutral or alkaline conditions, it is stable and polar. In acidic environments (pH < 6.0), it rapidly hydrolyzes into formaldehyde and ammonia.
This duality creates the central failure mode in most validation attempts: The sample preparation process often destroys the analyte before it reaches the detector.
This guide moves beyond standard protocols to address the specific physicochemical traps of this compound analysis in urine, plasma, and food matrices.
Module 1: Chromatographic Retention (The "No Peak" Issue)
User Query: "I am using a C18 column with 0.1% Formic Acid, but this compound elutes in the void volume or shows poor peak shape. How do I fix this?"
The Root Cause
This compound is highly polar (
The Solution: HILIC Mode
You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase, which provides three advantages:
-
Retention: The polar analyte partitions into the water-enriched layer on the silica surface.
-
Sensitivity: High organic content (Acetonitrile) enhances desolvation in ESI-MS.
-
Stability: HILIC mobile phases are typically less acidic than RPLC phases.
Recommended Protocol: HILIC Separation
-
Column: Amide-functionalized HILIC or Bare Silica (e.g., BEH HILIC or TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8 - 7.0). Do not use Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 80% B / 20% A (Adjust based on column dimensions).
Decision Logic: Column Selection
Figure 1: Chromatographic mode selection logic. Standard C18 approaches fail due to the extreme polarity of this compound.
Module 2: Sample Preparation & Stability (The "Disappearing Analyte")
User Query: "My recovery is inconsistent. The QC samples prepared in urine show 80% recovery immediately but drop to 40% after 4 hours in the autosampler."
The Root Cause
This is a classic hydrolysis issue.[1] Urine pH varies (pH 4.5 – 8.0). If your patient/animal urine is acidic, this compound converts to Formaldehyde.[2][3][4][5]
The Solution: pH Buffering
You cannot rely on the native matrix pH. You must force the matrix to a neutral/basic pH (pH > 7.0) immediately upon collection or thawing.
Protocol: Stability-Indicating Extraction
-
Aliquot: Transfer 50 µL of Plasma/Urine.
-
Buffer (Critical Step): Add 50 µL of 100 mM Ammonium Carbonate (pH ~9.0) or Ammonium Acetate (pH 7.5) .
-
Why? This neutralizes acidic urine and halts hydrolysis.
-
-
Protein Precipitation: Add 400 µL Acetonitrile containing Internal Standard.
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Supernatant: Inject directly (HILIC compatible).
Hydrolysis Kinetics Visualization
Figure 2: Degradation pathway. Acidic conditions and heat drive the equilibrium toward Formaldehyde, destroying the this compound signal.
Module 3: Mass Spectrometry & Matrix Effects
User Query: "I see a signal in solvent standards, but my sensitivity in milk/urine is 10x lower."
The Root Cause
This compound is a small molecule (
The Solution: Isotope Dilution
External calibration is insufficient for complex matrices. You must use a stable isotope-labeled internal standard (SIL-IS).
Recommended MS/MS Parameters
-
Ionization: ESI Positive Mode.
-
Precursor:
141.1 -
Product Ions:
-
Quantifier:
112.1 (Loss of ) -
Qualifier:
98.1
-
-
Internal Standard: this compound-
( 151.1 122.1).
Troubleshooting Matrix Effects Table
| Symptom | Probable Cause | Corrective Action |
| Signal Suppression > 50% | Co-eluting salts/phospholipids. | 1. Increase HILIC wash step.2. Use Divert Valve (waste first 1.0 min). |
| Retention Time Shift | Column equilibration issues. | HILIC requires longer equilibration than C18. Ensure 10-15 column volumes between injections. |
| Carryover | This compound sticking to injector. | Change needle wash to 50:50 ACN:Water (with no acid). |
Module 4: Validation Metrics (ICH Q2(R2) Compliance)
To validate this method for regulatory submission, you must demonstrate the following specific criteria, derived from ICH Q2(R2) guidelines.
Specificity & Selectivity
-
Requirement: Demonstrate that Formaldehyde (the breakdown product) does not interfere.
-
Experiment: Inject a high concentration Formaldehyde standard. Monitor the this compound transition (
).[2] There should be no peak .
Linearity & Range
-
Range: Typically 5 – 1000 ng/mL in biofluids.
-
Weighting: Use
weighting. This compound response is linear, but variance increases with concentration (heteroscedasticity).
Accuracy & Precision (Intra/Inter-day)
-
Acceptance: Mean recovery 85-115% (80-120% at LLOQ). CV < 15%.[2][6]
-
Matrix: Must use Matrix-Matched QC samples (e.g., this compound spiked into blank urine/milk) to account for extraction efficiency.
Stability (The Critical Parameter)
You must validate stability under three conditions:
-
Benchtop Stability: 4 hours at Room Temp (in pH buffered matrix).
-
Freeze/Thaw: 3 cycles (-20°C to RT).
-
Autosampler Stability: 24 hours at 10°C.
-
Note: If autosampler stability fails, verify the pH of the reconstituted sample. It may have drifted acidic.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link
-
Kim, D. et al. (2019). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Pharmaceutics, 11(12). Link
-
Strom, J.G.[2][3] & Jun, H.W. (1986).[2][3] Separation and quantitation of this compound in urine by ion-pair extraction.[2][3] Journal of Pharmaceutical Sciences, 75(4), 416-420.[3] Link
-
Musher, D.M.[2] & Griffith, D.P. (1974). Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect.[8][9] Antimicrobial Agents and Chemotherapy, 6(6), 708-711. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[10] Link
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound Hippurate | C15H21N5O3 | CID 21945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Addressing matrix effects in the analysis of Methenamine in biological fluids
Topic: Addressing matrix effects in the analysis of Methenamine (Hexamethylenetetramine) in biological fluids. Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists. Format: Interactive Troubleshooting & Technical Guide.
Executive Summary: The "Two-Faced" Matrix Effect
Analyzing this compound presents a unique dual challenge. Unlike typical small molecules where "matrix effect" refers solely to ionization suppression in the mass spectrometer source, this compound suffers from a Chemical Matrix Effect (hydrolytic instability driven by matrix pH) and a Chromatographic Matrix Effect (ion suppression due to poor retention of polar analytes).
This guide decouples these two phenomena, providing field-proven protocols to stabilize the analyte before it reaches the instrument and to separate it from interferences during analysis.
Module 1: The Stability Trap (Chemical Matrix Effects)
Q: Why do my recovery rates drop significantly in processed urine samples over time, even when stored cold?
Diagnosis: You are likely encountering Acid-Catalyzed Hydrolysis . this compound is a cage-like structure that is stable at physiological pH (7.4) but hydrolyzes rapidly into formaldehyde and ammonia in acidic environments (pH < 6.0). Many biological matrices, particularly urine from patients on this compound therapy (often prescribed as a urinary antiseptic), are naturally acidic or acidified to stabilize other metabolites.
The Mechanism:
The Fix: The "pH-Lock" Protocol Standard protein precipitation methods using Trichloroacetic Acid (TCA) or Perchloric Acid are forbidden for this compound. You must maintain a neutral-to-basic pH throughout extraction.
Protocol 1: Stability-Optimized Sample Preparation
-
Collection: Immediately measure sample pH. If pH < 7.0, buffer with 10% v/v 1M Ammonium Bicarbonate (pH 8.0).
-
Protein Precipitation (PPT):
-
Do not use acid.
-
Reagent: Acetonitrile (ACN) or Methanol (MeOH).[1]
-
Ratio: 1:4 (Sample:Solvent).
-
Internal Standard: Add [¹³C₆, ¹⁵N₄]-Methenamine (SIL-IS) directly to the precipitation solvent.
-
-
Supernatant Handling: Evaporate under nitrogen at moderate temperature (<40°C). Reconstitute in a high-organic solvent (e.g., 80% ACN) if using HILIC (see Module 2).
Technical Note: If you observe formaldehyde peaks in your background, it confirms on-column or in-vial hydrolysis. Ensure your LC mobile phase is not too acidic (pH > 3.5 is recommended).
Module 2: The Retention Challenge (Chromatographic Matrix Effects)
Q: I see severe signal suppression at the void volume. Why isn't my C18 column retaining this compound?
Diagnosis: Polarity Mismatch. this compound is highly polar (log Kow ≈ -2.18). On a standard C18 Reversed-Phase (RP) column, it elutes with the solvent front (void volume). This is the "Kill Zone" where salts, unretained proteins, and phospholipids also elute, causing massive ionization competition (suppression).
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar compounds using a water-rich layer on a polar stationary phase, eluting them after the void volume salts.
Protocol 2: HILIC LC-MS/MS Configuration
| Parameter | Recommended Setting | Rationale |
| Column | Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm) | Provides retention for polar amines; separates analyte from salts. |
| Mobile Phase A | 10 mM Ammonium Formate/Acetate (pH 3.5 - 5.0) | Provides ionic strength; pH must balance stability vs. ionization. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content required for HILIC retention. |
| Isocratic/Gradient | Gradient: Start 90% B, hold 1 min, ramp to 50% B. | High initial organic forces this compound into the stationary phase water layer. |
| Reconstitution | 80-90% Acetonitrile | CRITICAL: Injecting a high-water sample into HILIC destroys peak shape. |
Module 3: Quantification & Validation
Q: My internal standard response is inconsistent between patient samples. How do I correct this?
Diagnosis: Matrix-Dependent Ion Suppression. Even with HILIC, phospholipids can cause variable suppression. Using a chemical analog (like Amantadine) as an internal standard is insufficient because it does not co-elute perfectly with this compound, meaning it experiences different suppression at a different time point.
The Fix: Stable Isotope Dilution You must use a Stable Isotope Labeled Internal Standard (SIL-IS) such as [¹³C₆]-Methenamine or [¹⁵N₄]-Methenamine .
-
Why? The SIL-IS has identical chemical properties and retention time. It "sees" the exact same matrix suppression as the analyte.
-
Calculation:
If the matrix suppresses the analyte by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving accuracy.
Visual Troubleshooting Guides
Figure 1: The Hydrolysis Trap (Chemical Instability)
This diagram illustrates the critical pH-dependent degradation pathway that acts as a "hidden" matrix effect.
Caption: this compound degrades rapidly in acidic conditions. Maintaining neutral pH during sample preparation is critical to prevent "chemical" matrix effects.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to identify the root cause of poor sensitivity or reproducibility.
Caption: Step-by-step logic to distinguish between chromatographic retention failure, ionization suppression, and chemical instability.
References
-
Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Source: National Institutes of Health (PMC) [Link]
-
Simultaneous determination of this compound and formaldehyde in the urine of humans. Source: PubMed [Link]
-
Determination of this compound residues in edible animal tissues by HPLC-MS/MS using a modified QuEChERS method. Source: Food Control (via ResearchGate) [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Longdom Publishing [Link]
Sources
Improving the efficiency of Methenamine as a cross-linking agent
Current Status: Operational | Tier: Level 3 (Advanced Application Support)
Welcome to the Methenamine Optimization Hub. You are likely here because your cross-linking density is inconsistent, your cure cycles are inefficient, or your matrices are suffering from void formation (porosity). This compound (Hexamethylenetetramine/HMTA) is a latent curing agent—it requires specific thermal or chemical triggers to release its active formaldehyde species.
This guide moves beyond basic datasheets to address the physicochemical barriers limiting your efficiency.
Module 1: Reaction Kinetics & Activation
The Core Problem: HMTA is kinetically stable at neutral pH and moderate temperatures. Inefficiency often stems from a "lag phase" where decomposition is too slow, followed by a "snap cure" that traps volatiles.
The Mechanism of Action
HMTA does not cross-link directly.[1] It must hydrolyze or thermally decompose to generate the active electrophile (Formaldehyde/Methylene ions) and the byproduct (Ammonia).
Troubleshooting Kinetics
| Symptom | Diagnosis | Corrective Action |
| Slow Cure / Low Tg | High activation energy barrier. | Add an Acid Catalyst. Incorporate 1-3% Salicylic Acid or Benzoic Acid. This protonates the HMTA nitrogen, weakening the cage structure and lowering decomposition temp to ~110-120°C [1]. |
| Surface Blistering | "Skinning" effect (Surface cures before core). | Adjust Thermal Ramp. Slow the ramp rate (e.g., 2°C/min) to allow thermal equilibrium before the critical decomposition temperature (T_onset). |
| Incomplete Conversion | Steric hindrance or moisture inhibition. | Moisture Control. HMTA hydrolysis requires water, but excess water plasticizes the matrix. Maintain resin water content <1.5% for optimal kinetics. |
Module 2: Managing Porosity & Volatiles
The Core Problem: For every mole of HMTA that decomposes, ammonia gas is generated.[2] If the matrix gels (hardens) before this gas escapes, you get voids/porosity, leading to mechanical failure.
Q: How do I eliminate "Swiss Cheese" morphology in my resin?
A: You must decouple the "Gelation Point" from the "Volatilization Point."
The "Breathing" Protocol (For Molded Parts):
-
Stage 1 (Flow): Heat to 100°C. Viscosity drops; resin flows. HMTA is stable.
-
Stage 2 (Degas): Apply vacuum or "bump" the press (open/close) 3 times.
-
Stage 3 (Reaction): Ramp to 150°C. HMTA decomposes. Ammonia is released.[2][3]
-
Stage 4 (Pressure): Apply maximum pressure (>1000 psi for composites). This forces ammonia to remain dissolved in the matrix or flushes it out through vents, preventing bubble nucleation [2].
The Scavenger Approach: If pressure is not an option (e.g., coatings or hydrogels), use an Ammonia Scavenger . Integrating reactive anhydrides (e.g., Maleic Anhydride) can capture the evolved ammonia to form amide linkages, effectively "locking" the gas into the polymer backbone.
Module 3: Dispersion & Homogeneity
The Core Problem: HMTA is a crystalline solid.[4] Poor dispersion leads to "hot spots" (brittle, high cross-link density) and "dead zones" (uncured resin).
Optimization Strategy: Particle Size vs. Solubility
| Method | Pros | Cons | Best For |
| Dry Blending (Micronized) | Simple. | Risk of agglomeration.[1] Dust hazard. | Molding powders, friction materials. |
| Solution Dispersion | Perfect homogeneity. | Solvent removal required.[5] Recrystallization risk. | Coatings, impregnating papers. |
| HAP (Hexamine Adduct) | Gold Standard. HMTA is pre-reacted/crystallized onto the resin. | Higher cost/complexity.[5] | High-performance aerospace/automotive. |
Technical Tip: If dry blending, use Silica (SiO2) flow agents (0.5%) to prevent HMTA caking. Ensure HMTA particle size is <100 mesh (approx 150 microns) to minimize diffusion distances [3].
Module 4: Master Protocols (Validation)
Trust, but verify. Use these protocols to validate your efficiency improvements.
Protocol A: DSC Analysis for Cure Optimization
Use this to determine the exact temperature your HMTA activates.
-
Preparation: Mix Resin + HMTA (standard ratio 90:10).
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Method: Dynamic scan from 30°C to 250°C at 10°C/min.
-
Analysis:
-
Identify the Exothermic Peak (
). This is your max reaction rate. -
Calculate Enthalpy of Reaction (
). Higher = Higher Cross-linking density. -
Optimization: If
is >160°C, your system is sluggish. Add catalyst until shifts to ~140°C [4].
-
Protocol B: Free Formaldehyde Determination (Titration)
Use this to ensure safety and reaction completeness in drug delivery/hydrogels.
-
Extraction: Crush cured sample; extract in water (40°C, 1 hour).
-
Reagent: Add hydroxylamine hydrochloride (NH2OH·HCl).
-
Reaction:
-
-
Titration: The reaction releases HCl. Titrate the liberated acid with 0.1N NaOH using Bromophenol Blue indicator.
-
Calculation:
.-
Target: <0.1% free formaldehyde for medical applications [5].
-
Troubleshooting Logic Tree
References
-
Catalysis of Novolac Curing: Method for accelerating cure of resole type phenolic resins.[3][6] (US Patent 4426484A). Explains the use of acidic catalysts (salicylic acid) to protonate HMTA and accelerate cross-linking.
-
Porosity Management: Predicting Porosity Formation in Phenolic Resins for RTM Manufacturing. (ResearchGate, 2025). Details the mechanism of volatile release and the necessity of degassing/pressure.
-
Particle Size Effects: The effect of particle size on cross-linking efficiency. (University of the Basque Country). Discusses how particle size influences film formation and void reduction.[7]
-
DSC Analysis Protocol: Curing behavior of a novolac-type phenolic resin analyzed by differential scanning calorimetry. (Journal of Applied Polymer Science). Provides the methodology for using DSC to determine activation energy and cure kinetics.[8]
-
Formaldehyde Quantification: Study of the Hexamethylenetetramine, Ammonia, and Formaldehyde System. (Core.ac.uk). Detailed analytical chemistry for quantifying decomposition products.
Sources
- 1. US3106547A - Producing fast-curing novolac resins - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4426484A - Method for accelerating cure of resole type phenolic resins - Google Patents [patents.google.com]
- 7. addi.ehu.es [addi.ehu.es]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methenamine (Hexamine) in Polymer Synthesis
Welcome to the technical support center for the advanced use of methenamine in polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocols. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and behavior of this compound in polymerization reactions.
Q1: What is the primary function of this compound in polymer synthesis?
This compound, also known as hexamine or hexamethylenetetramine (HMTA), primarily serves as a hardening agent, acting as a solid, slow-release source of formaldehyde.[1][2] It is most commonly used in the production of thermosetting phenolic resins (specifically novolacs) and other condensation polymers.[3][4] Upon heating, it decomposes to yield formaldehyde, the cross-linking agent, and ammonia.[1] This process transforms pliable prepolymers into rigid, heat-resistant, three-dimensional networks.
Q2: What is the chemical mechanism of this compound-induced cross-linking?
The cross-linking process is a two-stage thermal decomposition and reaction mechanism.
-
Decomposition: When heated, the cage-like structure of this compound breaks down to release six molecules of formaldehyde (CH₂O) and four molecules of ammonia (NH₃).[1]
-
Cross-linking (Curing): The liberated formaldehyde, being highly reactive, forms methylene bridges (-CH₂-) between the polymer chains (e.g., phenol rings in a novolac resin). The ammonia can act as a catalyst in this process.
Below is a diagram illustrating this fundamental mechanism.
Caption: Mechanism of this compound in Polymer Curing.
Q3: What are the advantages of using this compound over aqueous formaldehyde?
This compound is often preferred for several reasons:
-
Solid Form: As a crystalline solid, it is easier to handle, weigh, and dispense accurately compared to formaldehyde solutions, which have a pungent odor and are classified as carcinogenic.[3][5][6]
-
No Water Release: The cross-linking reaction using this compound does not produce water as a byproduct, unlike reactions with formaldehyde itself. This is critical for preventing voids and ensuring dimensional stability in the final cured product.[7]
-
Controlled Reaction: The gradual release of formaldehyde upon heating allows for a more controlled curing process, which can be crucial for managing the reaction exotherm and achieving uniform cross-linking.
Q4: How does pH influence the efficacy of this compound?
The decomposition rate of this compound into formaldehyde is highly dependent on pH. Acidic conditions (pH < 6) significantly accelerate this hydrolysis.[8][9] In many resin systems, residual acidic catalysts from the prepolymer synthesis stage are sufficient to promote this breakdown during thermal curing. For certain applications, the pH may need to be adjusted to control the onset and rate of the curing reaction.[10]
Troubleshooting Guide for this compound-Based Synthesis
This guide provides solutions to common problems encountered during polymerization and curing with this compound.
| Problem/Symptom | Potential Root Cause | Scientific Explanation & Recommended Solution |
| Incomplete Curing or Low Hardness | 1. Insufficient Curing Temperature/Time | Explanation: The decomposition of this compound is a thermally activated process. If the temperature is too low or the curing time too short, an insufficient amount of formaldehyde will be released to achieve the target cross-link density.[1] Solution: Increase the curing temperature in increments of 5-10°C or extend the curing time. Use Differential Scanning Calorimetry (DSC) to determine the optimal curing temperature, identified by the peak of the exothermic curing curve.[11] |
| 2. Incorrect Stoichiometry | Explanation: The ratio of this compound to the prepolymer is critical. Too little this compound results in a low concentration of formaldehyde, leading to an under-cross-linked, softer material.[12] Solution: Carefully recalculate the required molar ratio. For novolac resins, a common starting point is 8-15% this compound by weight of the resin. Verify the purity of your starting materials, as impurities can affect the active concentration.[12] | |
| Brittle Final Polymer | 1. Excessive Cross-linking | Explanation: While cross-linking increases rigidity, an excessively high density of methylene bridges can restrict polymer chain mobility to the point of brittleness.[13] Solution: Systematically decrease the concentration of this compound in your formulation by 1-2% increments. This will create a less constrained network with improved toughness. |
| 2. Rapid, Uncontrolled Curing | Explanation: A rapid, highly exothermic reaction can build internal stresses into the polymer network as it solidifies, leading to a brittle material. This can be caused by too high a temperature or excessive catalyst activity.[14] Solution: Implement a staged curing protocol. Start at a lower temperature to initiate a slow cross-linking process, then gradually ramp up to the final curing temperature to complete the reaction. This allows stresses to relax. | |
| Voids or Bubbles in Cured Polymer | 1. Trapped Ammonia Byproduct | Explanation: The decomposition of this compound liberates ammonia gas.[1] If this gas cannot escape the viscous polymer matrix before it solidifies, it will form voids. Solution: If using compression molding, apply sufficient pressure during the cure cycle to keep the ammonia dissolved or prevent bubble formation. For other casting methods, consider a post-curing step under vacuum at a temperature where the polymer is still slightly pliable, allowing the gas to be removed. |
| Inconsistent Batch-to-Batch Results | 1. Variable Monomer Purity | Explanation: Impurities in the prepolymer or this compound can interfere with the reaction, acting as plasticizers or chain terminators, leading to variable mechanical and thermal properties.[12] Solution: Ensure consistent purity of all reactants. Use analytical techniques like ¹H NMR or FTIR to qualify incoming batches of materials and ensure they meet specifications.[11][15] |
| 2. Poor Mixing/Dispersion | Explanation: As a solid, this compound must be uniformly dispersed throughout the polymer resin to ensure homogeneous cross-linking. Poor dispersion leads to areas of high and low cross-link density, resulting in inconsistent properties. Solution: For liquid resins, use high-shear mixing to disperse the powdered this compound. For solid resins, consider ball milling or melt blending to achieve a homogeneous mixture before the final cure. |
Experimental Protocols and Workflows
Protocol: Curing a Novolac Phenolic Resin with this compound
This protocol outlines a standard procedure for curing a solid novolac resin.
-
Preparation: Dry the novolac resin flakes in a vacuum oven at 60°C for 4 hours to remove any absorbed moisture.
-
Milling: Combine the dried novolac resin with 12% by weight of powdered this compound. Mill the two components together using a ball mill or a mortar and pestle until a fine, homogeneous powder is obtained.
-
Molding: Place the powdered mixture into a pre-heated steel mold.
-
Curing Cycle:
-
Place the mold in a compression press pre-heated to 150°C.
-
Apply a pressure of 20 MPa.
-
Hold at 150°C for 10 minutes to allow the resin to melt and flow.
-
Ramp the temperature to 175°C over 5 minutes.
-
Hold at 175°C for 20 minutes to complete the cure.
-
-
Demolding: Cool the mold under pressure to below 80°C before demolding the final part.
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing issues in your synthesis.
Sources
- 1. Hexamine: The Multifunctional Solid for Resins and Fuel Tablets [decachem.com]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. byjus.com [byjus.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. emerald.com [emerald.com]
- 6. Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bakelite.com [bakelite.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 10. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. measurlabs.com [measurlabs.com]
Enhancing the corrosion inhibition efficiency of Methenamine derivatives
Technical Support Center: Methenamine Derivative Corrosion Inhibitors Subject: Optimization, Troubleshooting, and Mechanistic Validation of this compound-Based Inhibitors in Acidic Media.
User Guide Overview
Welcome, Researcher. You are likely working with this compound (Hexamethylenetetramine) derivatives to protect mild steel or alloys in aggressive acidic environments (HCl, H₂SO₄). While this compound is a classic inhibitor, its hydrolytic instability and desorption at high temperatures often compromise long-term efficiency.
This guide moves beyond basic protocols. It addresses the "Hydrolysis Paradox" , solves electrochemical noise issues, and provides a self-validating workflow to ensure your inhibition efficiency (
Module 1: Synthesis & Stability Optimization
The Core Challenge: this compound hydrolyzes in strong acids (pH < 2) to form formaldehyde and ammonia. Your derivative must stabilize the core nitrogen density or create a barrier film faster than it degrades.
Q1: My inhibitor efficiency drops significantly after 6 hours in 1M HCl. Is my compound degrading? Diagnosis: Likely, yes. This is the classic "this compound Hydrolysis" signature. Troubleshooting Protocol:
-
UV-Vis Monitoring: Perform a time-dependent UV-Vis scan of the inhibitor in the acid solution (without metal). Disappearance of the characteristic
or bands (typically 250–350 nm) indicates hydrolysis. -
Structure Modification: If you are synthesizing Schiff bases, ensure the imine bond (-C=N-) is stabilized.
-
Solution: Incorporate electron-donating groups (e.g., -OCH₃, -OH) on the aromatic ring attached to the imine. This increases electron density and resistance to nucleophilic attack by water.
-
-
Synergistic Additives: Add halide ions (KI or KBr). Iodide ions (
) specifically adsorb on the metal surface, creating a negative bridge that enhances the electrostatic attraction of the cationic this compound derivative (protonated in acid).
Q2: My derivative is insoluble in 1M HCl. Can I use a co-solvent? Answer: Yes, but with strict limits.
-
Recommended: Ethanol or Acetone (Max 5-10% v/v).
-
Critical Warning: High concentrations of organic solvents alter the dielectric constant of the medium and the double-layer capacitance (
), invalidating electrochemical impedance comparisons. Always run a "Blank + Co-solvent" control to normalize data.
Module 2: Electrochemical Measurements (EIS & PDP)
The Core Challenge: Distinguishing between actual inhibition and experimental artifacts (noise, drift).
Q3: In Electrochemical Impedance Spectroscopy (EIS), my Nyquist plot shows an "Inductive Loop" at low frequencies. Is this an error? Analysis: Not necessarily. In corrosion inhibition, an inductive loop often indicates:
-
Adsorption/Desorption Relaxation: The inhibitor molecule is slowly adsorbing or desorbing at the surface.
-
Redissolution: The protective film is unstable. Action Plan:
-
Verify Stability: Run the OCP (Open Circuit Potential) for at least 30–60 minutes before EIS. If OCP drifts >10mV, the surface is not stable.
-
Circuit Fitting: Do not force a simple Randles circuit (
). Use a circuit with an Inductor ( ) and Resistance ( ) in parallel to the charge transfer resistance to model this relaxation.
Q4: My Tafel plots (PDP) are asymmetric, and the anodic slope (
-
Validation: If
compared to the blank, it is a mixed-type inhibitor. -
Troubleshooting: If the anodic slope is identical to the blank, your inhibitor is not affecting the metal dissolution mechanism (anodic reaction) but is purely blocking cathodic hydrogen evolution. This is a valid finding, not an error.
Module 3: Quantitative & Mechanistic Validation
The Core Challenge: Proving the mechanism (Physisorption vs. Chemisorption).
Q5: How do I definitively prove Chemisorption?
Protocol: You must calculate the Standard Free Energy of Adsorption (
-
Data Required: Surface coverage (
) at different concentrations ( ) and temperatures. -
Isotherm Fitting: Fit data to the Langmuir Isotherm:
. -
Calculation:
.-
Thresholds:
- : Physisorption (Electrostatic).
- : Chemisorption (Coordinate bond formation).
-
This compound Derivatives usually fall in the -30 to -35 kJ/mol range (Mixed Mode).
-
Q6: My weight loss data contradicts my EIS data. Which one do I trust? Resolution:
-
Weight Loss: Measures cumulative corrosion over days (Long-term stability).
-
EIS/PDP: Measures instantaneous corrosion rate (Short-term kinetics).
-
Discrepancy Cause: If Weight Loss
< EIS , your inhibitor is degrading (hydrolyzing) over time. Refer back to Module 1 .
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating a this compound derivative, including decision nodes for troubleshooting instability.
Caption: Figure 1: Step-by-step validation workflow for this compound derivatives, highlighting critical stability checks and electrochemical decision points.
Summary of Key Parameters
| Parameter | Symbol | Ideal Trend for Inhibitor | Physical Meaning |
| Charge Transfer Resistance | Increases with Conc. | Formation of a protective barrier film.[1][2] | |
| Double Layer Capacitance | Decreases with Conc. | Displacement of water molecules by inhibitor (lower dielectric constant). | |
| Inhibition Efficiency | Increases | Percentage of corrosion rate reduction. | |
| Free Energy of Adsorption | Negative | Spontaneity of the adsorption process. | |
| HOMO Energy (DFT) | High | Ability to donate electrons to the metal surface. |
References
-
Al-Sabagh, A. M., et al. (2013). Structure effect of some amine derivatives on corrosion inhibition efficiency for carbon steel in acidic media. Egyptian Journal of Petroleum.
-
Verma, C., et al. (2018). Molecular level insights for the corrosion inhibition effectiveness of amine derivatives. Surfaces and Interfaces.
-
Strom, J. G., & Jun, H. W. (1980). Kinetics of Hydrolysis of this compound. Journal of Pharmaceutical Sciences.
-
Gamry Instruments. (2023). EIS for Corrosion & Coatings: Troubleshooting & Experimental Issues.
-
Fouda, A. S., et al. (2021). Melamine derivatives as effective corrosion inhibitors for mild steel in acidic solution: Chemical, electrochemical, surface and DFT studies.[3] Journal of Molecular Structure.
Sources
Modifying reaction conditions to control Methenamine hydrolysis rate
Welcome to the technical support center for methodologies involving methenamine (also known as hexamine or urotropine). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to precisely control its hydrolysis to formaldehyde and ammonia. Here, you will find answers to common experimental challenges, troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrolysis is proceeding too quickly (or too slowly). What is the primary factor I should adjust?
A1: The single most critical factor governing the rate of this compound hydrolysis is the pH of the solution . This compound is stable in neutral to alkaline conditions but undergoes acid-catalyzed hydrolysis to release formaldehyde and ammonia.[1][2] The rate of this reaction is directly proportional to the hydronium ion (H₃O⁺) concentration.
-
To accelerate hydrolysis: Decrease the pH of your reaction medium. The reaction half-life dramatically shortens as the pH drops. For instance, at 37.5°C, the half-life decreases from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0.[3]
-
To decelerate hydrolysis: Increase the pH of the solution. Maintaining a pH above 6.0 will significantly slow the conversion to formaldehyde.[4] The half-life can extend to approximately 400 hours at a pH of 6.5.[4]
This pH-dependent behavior is fundamental to this compound's application as a urinary antiseptic, where the acidic environment of the urinary tract facilitates the release of the active agent, formaldehyde.[1][5][6]
Q2: How does temperature affect the rate of this compound hydrolysis?
A2: Temperature is another crucial parameter for controlling the hydrolysis rate. The decomposition of this compound follows the Arrhenius relationship, meaning the rate constant increases exponentially with temperature.[3]
-
Higher Temperatures: Increasing the temperature will accelerate the hydrolysis at any given pH.[7] For example, kinetic studies have been performed at temperatures ranging from 37.5°C to 67°C, showing a predictable increase in the degradation rate.[3]
-
Lower Temperatures: Conversely, lowering the temperature will slow down the reaction. At room temperature, the decomposition is slow.[7]
It is important to note that the activation energy for the reaction can also be pH-dependent. At pH 2.0, the activation energy has been calculated to be 23.5 kcal/mole, while at pH 5.1, it is 12.0 kcal/mole.[3] This indicates that the effect of temperature is more pronounced at very low pH.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible hydrolysis rates in my experiments.
This is a common issue that can often be traced back to subtle variations in experimental conditions. Here’s a checklist to diagnose the problem:
-
Buffer Capacity and Stability:
-
Is your buffer system robust enough? In an unbuffered or weakly buffered solution, the production of ammonia (a weak base) during hydrolysis can cause the pH to rise, leading to a self-limiting reaction. Ensure you are using a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Citrate-phosphate buffers are commonly used for these studies.[3]
-
-
Accurate Temperature Control:
-
Is your reaction vessel properly thermostatted? Small fluctuations in temperature can lead to significant changes in the reaction rate. Use a calibrated water bath or reaction block to maintain a constant temperature.
-
-
Purity of Reagents:
-
Are you using high-purity this compound and reagents? Impurities could potentially catalyze or inhibit the reaction.
-
-
Ionic Strength:
-
Is the ionic strength of your buffers consistent across experiments? Kinetic studies have shown that the pH-dependent hydrolysis is observed in buffers of constant ionic strength.[3] Variations in ionic strength can affect reaction kinetics.
-
Issue 2: My analytical results for formaldehyde concentration are lower than expected.
If you are confident that your hydrolysis conditions (pH, temperature) are correct, consider these possibilities:
-
Formaldehyde Reactivity:
-
Is formaldehyde being consumed in side reactions? Formaldehyde is a highly reactive molecule. It can react with other components in your medium, including buffer species (e.g., Tris), proteins, or other nucleophiles. This is the basis of its antimicrobial action, as it denatures proteins and nucleic acids.[5][6]
-
-
Analytical Method Limitations:
-
Are you using an appropriate analytical method? Some methods for quantifying formaldehyde can be prone to interference. A common spectrophotometric method involves a color reaction with tryptophan, sulfuric acid, and ferric chloride.[8] It is crucial to precipitate unreacted this compound (e.g., with mercuric chloride) before analysis to avoid its hydrolysis during the assay, which would give a false positive.[8] High-Performance Liquid Chromatography (HPLC) is another reliable method for quantifying this compound.[9]
-
Data & Visualizations
Table 1: Effect of pH on this compound Hydrolysis Half-Life
This table summarizes the relationship between pH and the time required for 50% of the this compound to hydrolyze at a physiologically relevant temperature.
| pH | Half-Life (t½) at 37°C (approx.) | Source |
| 2.0 | 1.6 hours | [3] |
| 5.0 | 20 hours | [4] |
| 5.8 | 13.8 hours | [3] |
| 6.0 | ~28 hours (inferred) | [4] |
| 6.5 | 400 hours | [4] |
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
This diagram illustrates the overall reaction where this compound decomposes in an acidic aqueous environment to yield its constituent products.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis Rate by pH Modification
This protocol provides a step-by-step method to study the effect of pH on the rate of this compound hydrolysis by quantifying the remaining this compound over time using HPLC.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Citrate-phosphate buffer solutions (e.g., pH 4.0, 5.0, and 6.0) of constant ionic strength
-
Deionized water
-
Thermostatic water bath
-
HPLC system with a UV detector[9]
-
Ion-exchange column (e.g., Zorbax SCX-300)[9]
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate monohydrate
2. Procedure:
-
Prepare Buffer Solutions: Prepare a series of citrate-phosphate buffers at the desired pH values (e.g., 4.0, 5.0, 6.0). Ensure the ionic strength is consistent across all buffers.
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in deionized water to create a concentrated stock solution.
-
Initiate Hydrolysis Reactions:
-
For each pH value, pipette a known volume of the this compound stock solution into a larger volume of the corresponding pre-heated buffer in a sealed container. This will be your time zero (t=0) sample.
-
Immediately place the reaction vessels in a thermostatic water bath set to the desired temperature (e.g., 37°C).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a basic solution or placing it on ice to prevent further hydrolysis before analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of unhydrolyzed this compound in each sample using a validated HPLC method. A suitable method might use a mobile phase of acetonitrile and 0.1M sodium perchlorate (pH 5.8) with UV detection at 212 nm.[9]
-
Generate a calibration curve using this compound standards of known concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate constant (k) and the half-life (t½) for the hydrolysis at each pH by fitting the data to a first-order decay model. The hydrolysis follows apparent first-order kinetics.[4]
-
Workflow Diagram: Kinetic Analysis of this compound Hydrolysis
This diagram outlines the experimental workflow for studying the kinetics of this compound hydrolysis.
Caption: Experimental workflow for kinetic analysis.
References
-
Title: Kinetics of Hydrolysis of this compound Source: PubMed URL: [Link]
-
Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Formation of the antibacterial agent formaldehyde from this compound predrug at acidic pH. Source: ResearchGate URL: [Link]
-
Title: Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of this compound to Formaldehyde Source: PubMed URL: [Link]
-
Title: What is the mechanism of action of this compound? Source: Dr.Oracle URL: [Link]
-
Title: Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC Source: PubMed URL: [Link]
-
Title: Simultaneous determination of this compound and formaldehyde in the urine of humans after... Source: PubMed URL: [Link]
-
Title: What is the mechanism of this compound Hippurate? Source: Patsnap Synapse URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]
- 3. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. droracle.ai [droracle.ai]
- 7. Page loading... [guidechem.com]
- 8. Simultaneous determination of this compound and formaldehyde in the urine of humans after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methenamine Hippurate and Methenamine Mandelate for Urinary Tract Infection Prophylaxis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the two primary salt formulations of methenamine—hippurate and mandelate—used in the prevention of recurrent urinary tract infections (UTIs). Moving beyond a simple list of features, this document delves into the fundamental mechanism of action, critiques the available clinical evidence, and presents detailed experimental protocols for researchers seeking to evaluate these compounds. Our analysis is grounded in established scientific principles to provide a comprehensive resource for the scientific community.
The Core Mechanism: A Pro-Drug Approach to Urinary Antisepsis
This compound's efficacy is not inherent to the parent molecule but rather to its in-vivo conversion into formaldehyde, a potent, non-specific bactericidal agent. This biotransformation is the cornerstone of its clinical utility and its primary advantage over traditional antibiotics.
The Hydrolysis Pathway: Both this compound hippurate and this compound mandelate act as pro-drugs. Upon oral administration, they are absorbed from the gastrointestinal tract and excreted into the urine.[1] The critical step occurs within the urinary bladder: in an acidic environment, this compound hydrolyzes to form formaldehyde and ammonia.[2] Formaldehyde exerts its broad-spectrum antimicrobial activity by denaturing bacterial proteins and nucleic acids, a mechanism that is not prone to the development of microbial resistance.[1][3]
The acidic salts—hippuric acid and mandelic acid—are not inert bystanders. They contribute to maintaining the necessary acidic urinary pH, which is crucial for the hydrolysis of this compound.[1] Optimal conversion to formaldehyde requires a urinary pH of less than 6.0, with maximum efficacy observed at a pH of 5.5 or lower.[1][3] This pH-dependent activation is a self-validating system; if the urinary environment is not sufficiently acidic, the active agent is not generated, minimizing systemic exposure and off-target effects.
Caption: this compound's pH-dependent mechanism of action.
Comparative Analysis: Hippurate vs. Mandelate
While sharing an identical active component, the choice between this compound hippurate and mandelate is dictated by differences in their salt form, which influences their dosing regimen and potentially their real-world effectiveness.[4][5]
| Feature | This compound Hippurate | This compound Mandelate | Rationale & Implications |
| Salt Form | This compound combined with hippuric acid.[4] | This compound combined with mandelic acid.[4] | The acid moiety assists in maintaining an acidic urine, crucial for the activation of this compound.[1] |
| Dosing Regimen | 1 gram, twice daily (q12h).[3][6] | 1 gram, four times daily (q6h).[3][6] | The twice-daily regimen of the hippurate salt is a significant clinical advantage, likely leading to better patient adherence compared to the more frequent dosing of the mandelate salt.[7] |
| Formulation | Typically available without an enteric coating.[7] | Often formulated with an enteric coating to reduce hydrolysis by gastric acid.[1] | The enteric coating on mandelate aims to maximize the amount of intact this compound reaching the urine. |
| Pharmacokinetics | Half-life: ~4.3 hours.[6] Over 90% is excreted in urine within 24 hours.[5] | Similar pharmacokinetic profile for the this compound component. Mandelic acid is also excreted in the urine.[1] | Both forms achieve therapeutic concentrations of this compound in the urine. The key differentiator is the dosing frequency required to maintain these levels. |
Clinical Efficacy: A Synthesis of the Evidence
Direct, large-scale, head-to-head clinical trials comparing the efficacy of this compound hippurate and mandelate are limited.[4] However, a substantial body of evidence from systematic reviews, meta-analyses, and trials against antibiotics or placebos allows for a robust evaluation of their role in UTI prophylaxis.
Key Findings:
-
Non-Inferiority to Antibiotics: Recent high-quality trials, such as the ALTAR study, have demonstrated that this compound hippurate is non-inferior to daily low-dose antibiotics for preventing recurrent UTIs in women.[7][8] The incidence of symptomatic, antibiotic-treated UTIs was comparable between the this compound hippurate and antibiotic groups (1.38 vs. 0.89 episodes per person-year, respectively), meeting the non-inferiority threshold.[9]
-
Reduced Antibiotic Resistance: A critical advantage of this compound is the lack of resistance development.[1] In clinical trials, patients on prophylactic antibiotics showed significantly higher rates of antibiotic resistance in urinary E. coli isolates compared to those in the this compound hippurate arm.[7][9]
-
Efficacy Trends: Several meta-analyses have shown a consistent, though not always statistically significant, trend towards the benefit of this compound hippurate for preventing UTIs compared to both placebo and antibiotics.[10][11][12]
-
Use in Specific Populations: this compound salts are effective for the prevention of recurrent UTIs, particularly in patients with normal urinary tract anatomy.[4][13] They are not recommended for patients with long-term indwelling catheters.[4][14]
While both salts are considered effective, the more convenient twice-daily dosing of this compound hippurate makes it the more commonly used and studied formulation in recent clinical trials.[7]
Experimental Protocols for Comparative Evaluation
For researchers aiming to conduct head-to-head comparisons or to evaluate new formulations, the following protocols provide a validated framework.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of formaldehyde required to inhibit the growth of uropathogens, providing a baseline for susceptibility.
Objective: To quantify the in vitro susceptibility of uropathogenic bacterial strains to formaldehyde.
Methodology:
-
Prepare Simulated Urine Medium: Create a sterile, synthetic urine medium adjusted to a pH of 5.5 to mimic the acidic environment of the bladder during therapy.
-
Prepare Formaldehyde Stock: Create a sterile, high-concentration stock solution of formaldehyde.
-
Serial Dilutions: Perform a two-fold serial dilution of the formaldehyde stock solution in 96-well microtiter plates using the simulated urine medium. The final concentration range should typically span from >50 µg/ml down to <1 µg/ml.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test uropathogen (e.g., E. coli, K. pneumoniae) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the plates and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of formaldehyde that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Dynamic Bladder Infection Model
This advanced workflow simulates the pharmacodynamics within the urinary tract, providing a more clinically relevant assessment of this compound salt efficacy.
Objective: To compare the bactericidal activity of this compound hippurate and this compound mandelate over time under conditions that mimic the human bladder.
Caption: Experimental workflow for the dynamic bladder model.
Methodology:
-
Model Setup: A chemostat or bioreactor is filled with sterile synthetic urine (pH 5.5) and maintained at 37°C. A continuous flow of fresh medium is established to simulate urine production and voiding.
-
Establish Infection: The model is inoculated with a known concentration of a uropathogenic strain and allowed to stabilize.
-
Introduce Test Article: A clinically relevant concentration of either this compound hippurate or this compound mandelate is introduced into the bioreactor.
-
Time-Course Sampling: Samples are aseptically removed from the bioreactor at regular intervals (e.g., every hour for 24 hours).
-
Analysis: Each sample is analyzed for:
-
Viable Bacterial Count: Using serial dilution and plating to determine CFU/mL.
-
Formaldehyde Concentration: Quantified using a validated colorimetric assay (e.g., with Nash reagent).
-
pH: To ensure the environment remains acidic.
-
-
Comparative Efficacy: The rate and extent of bacterial killing are compared between the two this compound salts.
Conclusions and Future Directions
Both this compound hippurate and this compound mandelate are effective prophylactic agents for recurrent UTIs, operating through an identical pH-dependent conversion to formaldehyde.[13] Their primary advantage is the circumvention of antibiotic resistance, a growing global health concern.[7]
The principal difference between the two salts lies in their dosing schedules. This compound hippurate , with its twice-daily regimen, offers a significant advantage in patient adherence over the four-times-daily requirement for This compound mandelate .[3][4] This practical consideration, combined with robust data from recent non-inferiority trials against antibiotics, positions this compound hippurate as a preferred option in clinical practice.
Future research should focus on large-scale, direct comparative trials to definitively establish any subtle efficacy differences. Furthermore, investigation into the long-term impact of this compound therapy on the urinary microbiome represents a promising avenue for understanding its broader effects on urinary tract health.
References
-
This compound Mandelate and this compound Hippurate. (n.d.). ResearchGate. Retrieved from [Link]
-
Gleckman, R., Alvarez, S., Joubert, D. W., & Matthews, S. J. (1979). Drug therapy reviews: this compound mandelate and this compound hippurate. American Journal of Hospital Pharmacy, 36(11), 1509–1512. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the difference between Hiprex (this compound hippurate) and Mandelamine (this compound mandelate)?. Retrieved from [Link]
-
BuzzRx. (2023). How Does this compound (Hiprex) Prevent a UTI?. Retrieved from [Link]
-
Horst, K. W., & Mulloy, E. (2019). Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987532. Retrieved from [Link]
-
Medscape. (n.d.). Hiprex, Mandelamine (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the types of urinary antiseptics?. Retrieved from [Link]
-
GoodRx. (n.d.). This compound Hippurate (Hiprex) and this compound Mandelate: Uses, Side Effects, Alternatives & More. Retrieved from [Link]
-
Gleckman, R., Alvarez, S., Joubert, D. W., & Matthews, S. J. (1979). Drug therapy reviews: this compound mandelate and this compound hippurate. American Journal of Health-System Pharmacy, 36(11), 1509–1512. Retrieved from [Link]
-
Al-Badr, A., & Al-Shaikh, G. (2013). Use of this compound hippurate to prevent urinary tract infections in community adult women: a systematic review and meta-analysis. BJGP Open, 3(3). Retrieved from [Link]
-
Shen, Z., & Bergman, J. (2023). An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections. PLOS Pathogens, 19(6), e1011433. Retrieved from [Link]
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Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
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NICE. (2024). Evidence review for the effectiveness of this compound hippurate in the prevention of recurrent urinary tract infections (UTIs). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Does this compound hippurate decrease urinary tract symptoms in community adult women: a systematic review and meta-analysis. Retrieved from [Link]
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CiplaMed. (2025). This compound hippurate vs Antibiotics for Prevention of Urinary Tract Infections in Adult Women. Retrieved from [Link]
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MDEdge. (2013). Have you tried these innovative alternatives to antibiotics for UTI prevention?. Retrieved from [Link]
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CiplaMed. (2025). Efficacy of this compound Hippurate vs. Low-Dose Antibiotics Prophylaxis in Women with Recurrent UTIs. Retrieved from [Link]
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Trémolières, F., et al. (2021). This compound as an Alternative Treatment of Neisseria gonorrhoeae Urethritis? An In Vitro and In Vivo Study in Galleria mellonella. Microorganisms, 9(11), 2286. Retrieved from [Link]
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Johns Hopkins ABX Guide. (2024). This compound. Retrieved from [Link]
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Harding, C., et al. (2022). Plain English summary - this compound hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women. NIHR Journals Library. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). This compound Hippurate As Good As Antibiotic Prophylaxis For Recurrent UTI. Retrieved from [Link]
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A Systematic Review and Meta-Analysis of Methenamine for UTI Prevention
Publish Comparison Guide
Executive Summary
The global crisis of antimicrobial resistance (AMR) has necessitated a re-evaluation of non-antibiotic prophylactics for recurrent urinary tract infections (rUTIs). This guide presents a systematic review and technical comparison of Methenamine Hippurate against standard-of-care antibiotic prophylaxis (Nitrofurantoin, Trimethoprim, Cephalexin).
The Verdict: Recent high-quality randomized controlled trials (notably the ALTAR trial) and 2025 meta-analyses confirm that this compound Hippurate is non-inferior to daily low-dose antibiotics for preventing symptomatic rUTIs in women with normal renal tract anatomy. Crucially, this compound demonstrates a superior stewardship profile, exerting zero selection pressure for multidrug-resistant (MDR) organisms, whereas antibiotic prophylaxis significantly increases MDR colonization.
Methodological Framework
To ensure the integrity of this comparison, we synthesized data using a "virtual" systematic review framework based on PRISMA principles, prioritizing Level 1b evidence (Individual RCTs with narrow confidence intervals) and Level 1a evidence (Systematic reviews of RCTs).
Inclusion Criteria:
-
Population: Adult women (>18 years) with recurrent UTI (≥3 episodes/year or ≥2/6 months).[1][2]
-
Intervention: this compound Hippurate (1g BID).[1]
-
Comparator: Low-dose antibiotic prophylaxis (Nitrofurantoin 50/100mg, Trimethoprim 100mg, or Cefalexin 250mg).[1]
-
Primary Outcome: Incidence of symptomatic UTI episodes per person-year.[1][2]
Mechanism of Action: The Hydrolysis Kinetics
Unlike antibiotics which target specific bacterial metabolic pathways (e.g., cell wall synthesis, DNA replication), this compound acts as a prodrug for formaldehyde, a non-specific denaturant. This mechanism renders the development of bacterial resistance virtually impossible.
3.1 Pharmacokinetics & Hydrolysis
This compound is rapidly absorbed from the gastrointestinal tract and excreted unchanged in the urine. The conversion to its active form, formaldehyde, is strictly pH-dependent.
-
Systemic Phase: At physiological blood pH (7.4), this compound is stable and inactive.
-
Urinary Phase: In the bladder, provided the urine pH is acidic (< 6.0), the molecule undergoes hydrolysis.
-
The Hippurate Advantage: The hippurate salt moiety acts to acidify the urine, facilitating the hydrolysis reaction without the strict need for additional acidifiers (e.g., Vitamin C), although efficacy drops significantly if urine pH rises above 6.0 (e.g., due to Proteus species infection).
3.2 Mechanistic Pathway Diagram
Figure 1: Pharmacokinetic pathway of this compound Hippurate, highlighting the critical pH-dependent hydrolysis step in the bladder.
Comparative Efficacy Analysis
The following data synthesis relies heavily on the ALTAR trial (Harding et al., BMJ 2022) and the 2025 Meta-analysis by Hobaica et al. , which represent the most authoritative current evidence.
4.1 Efficacy Data Summary
| Outcome Measure | This compound Hippurate (1g BID) | Antibiotic Prophylaxis (Standard of Care) | Statistical Significance |
| Symptomatic UTI Incidence (Episodes/Person-Year) | 1.38 | 0.89 | Non-Inferior (Absolute diff: 0.49; 90% CI 0.15 to 0.[1]84) |
| Microbiologically Confirmed UTI (Episodes/Person-Year) | 0.53 | 0.41 | Non-Inferior |
| Asymptomatic Bacteriuria | Higher Rate | Lower Rate | Antibiotics suppress colonization more effectively |
| Treatment Satisfaction | High | High | Comparable |
Technical Interpretation: While the absolute incidence of UTIs was numerically slightly higher in the this compound group (1.38 vs 0.89), the difference fell well within the pre-defined non-inferiority margin of 1 episode per year.[1][2] This confirms that for the majority of patients, this compound provides adequate protection without the systemic risks of antibiotics.
4.2 Resistance Profile (The Differentiator)
This is the critical parameter for drug developers and stewardship officers.
-
Antibiotic Group: Participants showed a higher prevalence of antibiotic-resistant E. coli in urine and perineal swabs during treatment.
-
This compound Group: No increase in resistance rates.[3] The mechanism (formaldehyde denaturation) does not select for resistant mutants.
Safety and Tolerability Profile
Both interventions are generally well-tolerated, but the adverse event (AE) profiles differ in nature.
| Adverse Event Category | This compound Hippurate | Nitrofurantoin / Antibiotics |
| Overall AE Rate | ~28% | ~24% |
| Gastrointestinal | Nausea, dyspepsia (Common) | Nausea, diarrhea (Common) |
| Urinary | Dysuria, bladder irritation (Due to formaldehyde) | Rare |
| Systemic Toxicity | Minimal (Safe in pregnancy) | Pulmonary fibrosis (Long-term Nitrofurantoin), Hepatotoxicity |
| Contraindications | Renal impairment (eGFR < 50 mL/min), Gout | Renal impairment (Nitrofurantoin ineffective if eGFR < 30-60) |
Key Insight: this compound's safety profile is superior for long-term use regarding systemic organ toxicity, provided renal function is intact. The bladder irritation is dose-dependent and often manageable.
Clinical Protocol Recommendations
For researchers designing trials or clinicians establishing protocols, the following workflow ensures optimal this compound efficacy.
6.1 Patient Selection Logic
Figure 2: Clinical decision matrix for selecting this compound Hippurate versus Antibiotics.
6.2 Dosing & Optimization
-
Standard Dose: 1g orally twice daily (BID).
-
Acidification: While this compound Hippurate contains acidifying hippuric acid, clinical efficacy is maximized if urine pH is monitored. If pH > 6.0, consider dietary modification or Vitamin C supplementation (though evidence for Vitamin C solely for acidification is mixed, it aids the this compound mechanism).
-
Fluid Intake: Excessive hydration may dilute the formaldehyde concentration below bactericidal levels. Patients should maintain normal, not excessive, hydration.
Conclusion
This compound Hippurate represents a validated, non-inferior alternative to antibiotic prophylaxis for recurrent UTIs in women with normal renal tracts.[4] Its primary value proposition lies in Antimicrobial Stewardship : it breaks the cycle of resistance that plagues long-term antibiotic maintenance.
For drug development professionals and clinicians, this compound should be considered the first-line prophylactic for eligible patients to preserve the efficacy of essential antibiotics for acute treatment.
References
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Harding, C., et al. (2022).[5] Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial (ALTAR).[2] The BMJ. Link
-
Hobaica, P.B., et al. (2025).[6][7] Effectiveness of this compound hippurate in preventing urinary tract infections: an updated systematic review, meta-analysis and trial sequential analysis of randomized controlled trials.[6][7][8] BMC Urology.[6] Link[6]
-
Lee, B.S., et al. (2012). This compound hippurate for preventing urinary tract infections.[1][3][6][9][10][11][12][13][14][15][16] Cochrane Database of Systematic Reviews.[6][12] Link
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Lo, T.S., et al. (2024). This compound for urinary tract infection prophylaxis: A systematic review. Pharmacotherapy.[1][5][6][10][11][13][14][17] Link
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National Institute for Health and Care Research (NIHR). (2022). This compound is as good as antibiotics at preventing urinary tract infections.[3] NIHR Evidence. Link
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A Researcher's Guide to Correlating In Vitro Formaldehyde Release with In Vivo Antibacterial Activity of Methenamine
Methenamine stands as a unique urinary antiseptic, a prodrug whose efficacy hinges on its conversion to the active bactericidal agent, formaldehyde, within the acidic environment of the urinary tract.[1][2][3] For researchers and drug development professionals, understanding the quantitative relationship between the rate of formaldehyde release under controlled laboratory conditions (in vitro) and the actual antibacterial effect in a living organism (in vivo) is paramount. This correlation is the cornerstone for predicting clinical efficacy, optimizing drug formulations, and developing next-generation urinary antiseptics.
This guide provides a comprehensive framework for establishing this critical link. We will move beyond theoretical discussions to detail robust experimental protocols, explain the causality behind methodological choices, and present a clear pathway for data interpretation and correlation.
The Core Principle: pH-Dependent Activation
This compound's mechanism of action is deceptively simple: in an acidic medium (pH < 6), it undergoes hydrolysis to produce formaldehyde and ammonia.[3][4] Formaldehyde is a non-specific antimicrobial agent that denatures bacterial proteins and nucleic acids, a mechanism to which bacteria do not readily develop resistance.[2][3][5] Consequently, the efficacy of this compound is critically dependent on achieving and maintaining an acidic urinary pH.[6][7][8] Our experimental design must therefore be built around this central variable.
Caption: Workflow for quantifying in vitro formaldehyde release.
Data Presentation: Expected In Vitro Results
The experiment should yield data clearly demonstrating the pH- and time-dependent nature of formaldehyde release.
| Time (minutes) | Formaldehyde (µg/mL) at pH 5.0 | Formaldehyde (µg/mL) at pH 5.5 | Formaldehyde (µg/mL) at pH 6.0 | Formaldehyde (µg/mL) at pH 6.5 |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 30 | 15.2 | 8.1 | 2.5 | 0.5 |
| 60 | 28.5 | 15.5 | 4.8 | 1.0 |
| 120 | 51.0 | 27.8 | 8.9 | 1.9 |
| 240 | 85.3 | 49.6 | 16.2 | 3.5 |
This table represents hypothetical data based on principles described in the literature. A bacteriostatic concentration is considered to be ≥25 µg/mL.[6][7][9]
Part 2: Assessing In Vivo Antibacterial Activity
With a solid in vitro dataset, the next phase is to determine if these release dynamics translate to bacterial killing in a relevant animal model.
Causality in Experimental Design
The murine model of ascending urinary tract infection is the gold standard for this research. [10][11]It effectively mimics human UTIs, where bacteria travel from the urethra to the bladder. The key is to establish a reproducible infection and then treat with this compound, controlling for the critical variable of urinary pH. Co-administration of an acidifying agent like ascorbic acid is often necessary to lower the naturally alkaline urine of mice into the therapeutic range. [4]
Experimental Protocol: Murine Model of UTI
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate female mice (e.g., C57BL/6 strain) for one week prior to the experiment.
-
Infection Induction:
-
Anesthetize the mice.
-
Introduce a specific inoculum (e.g., 10⁸ CFU) of a uropathogenic E. coli (UPEC) strain into the bladder via transurethral catheterization. [10]3. Treatment Groups: At 24 hours post-infection, randomize mice into treatment groups:
-
Group A: Vehicle Control (sterile water)
-
Group B: this compound
-
Group C: this compound + Ascorbic Acid
-
Group D: Ascorbic Acid only
-
-
Drug Administration: Administer treatments orally (gavage) twice daily for 3 days.
-
Sample Collection: At the end of the treatment period, humanely euthanize the animals. Aseptically collect urine, bladder, and kidneys. [12]6. Quantification of Bacterial Load:
-
Homogenize the bladder and kidney tissues in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the urine and tissue homogenates.
-
Plate the dilutions onto appropriate agar (e.g., MacConkey agar).
-
Incubate for 18-24 hours at 37°C and count the colonies to determine the Colony Forming Units (CFU) per mL of urine or gram of tissue.
-
Caption: Workflow for assessing in vivo antibacterial activity.
Data Presentation: Expected In Vivo Results
The results should demonstrate a significant reduction in bacterial load only in the group where urine is sufficiently acidified to allow formaldehyde release.
| Treatment Group | Mean Bladder Bacterial Load (log₁₀ CFU/g) | Mean Kidney Bacterial Load (log₁₀ CFU/g) | Mean Urine pH |
| A: Vehicle Control | 7.2 | 5.8 | 6.8 |
| B: this compound | 6.9 | 5.5 | 6.7 |
| C: this compound + Ascorbic Acid | 3.1 | 2.5 | 5.6 |
| D: Ascorbic Acid Only | 7.1 | 5.7 | 5.7 |
This table represents hypothetical data. The key finding is the significant CFU reduction in Group C, where the combination of the prodrug and an acidic environment leads to bacterial killing.
Part 3: The Correlative Framework
The final and most critical step is to synthesize the data from the in vitro and in vivo experiments to establish a predictive correlation.
Bridging the Data
The link between the two datasets is urinary pH. The average urine pH measured in the in vivo treatment group (Group C, pH 5.6) provides the specific condition under which we should evaluate our in vitro release data.
-
From In Vitro to In Vivo: From our in vitro table, we can interpolate the amount of formaldehyde released at pH 5.6 over a relevant time period (e.g., 4 hours, representing the time between doses). This gives us a quantitative measure of the potential formaldehyde exposure in the bladder.
-
Plotting the Correlation: The ultimate goal is to create a plot where the Y-axis is the in vivo bacterial reduction (log₁₀ CFU reduction compared to control) and the X-axis is the in vitro formaldehyde concentration (µg/mL) generated at the corresponding in vivo urine pH.
-
Interpreting the Correlation: A strong positive correlation demonstrates that the in vitro assay is a reliable predictor of in vivo performance. It would validate that achieving a certain threshold of formaldehyde release in vitro (e.g., >25 µg/mL) is necessary for significant antibacterial activity in vivo. [1][7]This model can then be used to screen new this compound formulations or salts, predicting their potential efficacy before committing to costly and time-consuming animal studies.
Caption: Logical framework for correlating in vitro and in vivo data.
Conclusion
Establishing a robust correlation between in vitro formaldehyde release and in vivo antibacterial activity is not merely an academic exercise; it is a critical tool in the rational design and development of urinary antiseptics. By meticulously controlling for urinary pH in both experimental arms, researchers can create a powerful predictive model. This approach validates the mechanism of action, allows for the efficient screening of new formulations, and ultimately provides a higher degree of confidence that a compound's performance in the laboratory will translate to meaningful therapeutic outcomes. This self-validating system, grounded in the fundamental chemistry of this compound, ensures both scientific rigor and practical applicability for the next wave of anti-infective development.
References
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Benchmarking Methenamine's Corrosion Inhibition Performance Against Industry Standards: A Comparative Guide
In the ever-evolving field of materials science and asset integrity, the selection of an effective corrosion inhibitor is paramount to extending the lifespan of metallic components. This guide provides an in-depth, objective comparison of Methenamine's performance as a corrosion inhibitor against established industry standards, namely imidazolines, benzotriazole, and tolyltriazole. This analysis is tailored for researchers, scientists, and professionals in drug development and other fields where corrosion mitigation is a critical concern.
Introduction: The Quest for Optimal Corrosion Mitigation
Corrosion is a relentless electrochemical process that degrades metals, leading to significant economic losses and safety hazards. The oil and gas industry, for instance, faces immense challenges in protecting its vast infrastructure of pipelines and processing equipment from the corrosive effects of aqueous environments containing dissolved gases like CO2 and H2S.[1][2] Similarly, in cooling water systems and various chemical processes, the integrity of steel and aluminum components is constantly under threat.
Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] Industry standards have long relied on compounds like imidazolines for the protection of steel in acidic and CO2-rich environments, while benzotriazole and tolyltriazole are the go-to solutions for copper and its alloys, as well as aluminum.[4][5][6]
This compound (hexamethylenetetramine), a heterocyclic organic compound, has emerged as a potential corrosion inhibitor. Its unique chemical structure and reactivity warrant a thorough investigation of its performance relative to these established standards. This guide will delve into the mechanistic principles, present comparative experimental data, and provide standardized protocols for evaluating the efficacy of these corrosion inhibitors.
Mechanisms of Corrosion Inhibition: A Tale of Four Molecules
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to interact with the metal surface. Each of the inhibitors discussed herein employs a distinct yet effective mechanism to stifle the corrosion process.
This compound: The Role of In-Situ Formaldehyde Generation
This compound's primary mechanism of action as a corrosion inhibitor is believed to be analogous to its well-documented role as a urinary antiseptic: the in-situ hydrolysis to formaldehyde in an acidic medium.[7] This formaldehyde then adsorbs onto the metal surface, forming a protective film.
The lone pair of electrons on the nitrogen atoms in the this compound molecule can also directly participate in the adsorption process, further enhancing the formation of a protective barrier on the metal surface.[8]
Imidazolines: Film-Forming Powerhouses
Imidazoline-based corrosion inhibitors are widely used in the oil and gas industry, particularly for protecting carbon steel from CO2 corrosion.[9] Their molecular structure typically consists of a polar imidazoline ring and a long, non-polar hydrocarbon tail.
The polar head adsorbs onto the metal surface through the nitrogen atoms, while the hydrophobic tails orient themselves away from the surface, creating a dense, water-repellent film that acts as a barrier to corrosive species.[5]
Benzotriazole and Tolyltriazole: Masters of Surface Complexation
Benzotriazole (BTA) and its derivative, tolyltriazole (TTA), are highly effective corrosion inhibitors, particularly for copper and its alloys, and are also used for aluminum and steel.[2][3] Their mechanism involves the formation of a stable, polymeric complex with the metal ions on the surface.
This thin, yet robust, protective layer passivates the metal surface, preventing both anodic and cathodic reactions from occurring.[2]
Experimental Benchmarking: A Comparative Performance Analysis
To provide an objective comparison, this guide synthesizes data from studies that have evaluated the performance of these inhibitors under standardized conditions, primarily referencing methodologies outlined by ASTM and NACE.
Standardized Testing Protocols
The following standard practices are crucial for the reliable evaluation of corrosion inhibitor performance:
-
ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals: This standard provides a framework for conducting weight loss tests to determine the general corrosion rate of a metal in a specific environment.
-
ASTM G170: Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory: This guide outlines various methodologies, including electrochemical techniques, for assessing the performance of inhibitors under simulated field conditions.[1][4][10]
-
NACE TM0169: Standard Test Method for Laboratory Corrosion Testing of Metals: This standard offers detailed procedures for conducting immersion corrosion tests.
Experimental Workflow for Inhibitor Evaluation
Comparative Performance Data
The following tables summarize the inhibition efficiencies of this compound and the industry-standard inhibitors on steel and aluminum in acidic environments, based on available literature. It is important to note that direct comparative studies are limited, and thus, this data is compiled from various sources employing similar testing methodologies.
Table 1: Corrosion Inhibition Efficiency on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| This compound | 1000 | ~85% | [8] |
| Imidazoline Derivative | 300 | >93% | [11] |
| Benzotriazole | 1000 | ~90% | [12] |
Table 2: Corrosion Inhibition Efficiency on Aluminum in 0.5M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| This compound | 1000 | ~75% | [13] |
| Benzotriazole | 500 | ~92% | [2] |
| Tolyltriazole | 500 | ~95% | [4] |
Note: The inhibition efficiencies can vary significantly depending on the specific experimental conditions (e.g., temperature, exposure time, and alloy composition).
Discussion and Field-Proven Insights
The experimental data, while not from a single head-to-head study, provides valuable insights into the relative performance of this compound.
-
Performance on Steel: Imidazoline derivatives generally exhibit superior performance on steel in acidic environments compared to this compound. This is likely due to the strong film-forming capabilities of the long hydrocarbon chains in imidazolines, which create a more robust barrier against corrosive species.[5] this compound's performance, while significant, appears to be slightly lower than that of established imidazolines and benzotriazole.
-
Performance on Aluminum: For aluminum protection in acidic chloride media, benzotriazole and tolyltriazole demonstrate higher inhibition efficiencies than this compound. The strong complexing ability of the triazole ring with aluminum ions leads to the formation of a highly stable and protective surface layer.[2]
-
Causality Behind Experimental Choices: The selection of 1M HCl as a common corrosive medium in many studies is to simulate aggressive industrial environments, such as those found in acid pickling and chemical cleaning processes. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are favored as they provide rapid and detailed information about the corrosion kinetics and the inhibitor's mode of action (anodic, cathodic, or mixed-type).
Conclusion and Future Directions
Based on the available evidence, this compound demonstrates moderate to good corrosion inhibition properties for both steel and aluminum in acidic environments. However, its performance is generally surpassed by industry-standard inhibitors such as imidazolines for steel and benzotriazole/tolyltriazole for aluminum under the studied conditions.
The primary advantage of this compound may lie in its potential as a more environmentally friendly or cost-effective alternative in specific, less aggressive applications. Further research is warranted to conduct direct, side-by-side comparative studies of this compound against a wider range of industry-standard inhibitors under various corrosive conditions, including CO2 and H2S environments. Investigating synergistic effects of this compound with other compounds could also unlock its full potential as a versatile corrosion inhibitor.
References
- ASTM G170-06(2020)
- Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. International Journal of Corrosion and Scale Inhibition, 9(3), 1142-1168.
- El-Haddad, M. M. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience, 11(4), 4233-4248.
- ASTM International. (n.d.).
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- Verma, C., et al. (2021). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Journal of Molecular Liquids, 329, 115500.
- A.S. Fouda, A.A. Al-Sarawy, E.E.
- Shams, A., Barker, R., Hua, Y., Barmatov, E., Hughes, T. L., & Neville, A. (2018). Impact of corrosion products on performance of imidazoline corrosion inhibitor on X65 carbon steel in CO₂ environments. Corrosion Science, 145, 13-26.
- Moussa, M. H., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC advances, 10(40), 23833-23847.
- BenchChem. (2025).
- You, Z., et al. (2021). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy.
- Moyer, M. I., & Hersh, J. M. (1950). U.S. Patent No. 2,496,594. Washington, DC: U.S.
- Hegazy, M. A., et al. (2021). Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide. Journal of Bio- and Tribo-Corrosion, 7(1), 1-14.
- Husaini, M., et al. (2023). Phenylamine as Inhibitor for the Corrosion of Aluminum in Acidic Medium. Journal of Applied Science and Environmental Studies, 6(4), 320-333.
- Solomon, M. M., et al. (2019). Myristic acid based imidazoline derivative as effective corrosion inhibitor for steel in 15% HCl medium. Journal of colloid and interface science, 552, 53-64.
- Abd El-Maksoud, S. A. (2021). Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. International Journal of Molecular Sciences, 22(16), 8854.
- Chen, Y., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 189, 109594.
- Abd El-Lateef, H. M., et al. (2020). Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review. Arabian Journal of Chemistry, 13(1), 2664-2696.
- Wang, Y., et al. (2023). Comparative Study of Corrosion Inhibition Properties of Q345 Steel by Chitosan MOF and Chitosan Schiff Base.
- Rajendran, S., et al. (2010). Hexamine as inhibitor for the corrosion of mild steel in acid medium. Portugaliae Electrochimica Acta, 28(2), 97-106.
- Sharma, M. K. (2017). Metal Corrosion Inhibitors. Research & Reviews: Journal of Chemistry, 6(1).
- Onyeachu, I. B., & Obot, I. B. (2021). Electrochemical studies on the corrosion protection of aluminum metal in acid media by unsubstituted and 4-tetranitro substitute. Journal of Molecular Structure, 1228, 129759.
- Odoemelam, S. A., et al. (2019). Comparative Study of Corrosion Inhibition of Mild Steel Using Bitter Leaf (Vernonia amygdalina) and Banana Stem (Musa Acuminata). IOSR Journal of Engineering, 9(7), 69-80.
- El-Haddad, M. M. (2021). Performance of the novel corrosion inhibitor based on Cetamine to protect mild steel in surface water solution. Journal of Molecular Liquids, 337, 116452.
Sources
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- 2. ijcsi.pro [ijcsi.pro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Myristic acid based imidazoline derivative as effective corrosion inhibitor for steel in 15% HCl medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Methenamine with other antimicrobial agents
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Interference & Optimization in Methenamine (Hexamethylenetetramine) Analysis
Welcome to the Technical Support Hub
You are likely here because your standard curves are non-linear, your blanks are showing high absorbance, or your tablet formulations are yielding inconsistent recovery rates. This compound is chemically unique—a cage-like tertiary amine that hydrolyzes to formaldehyde in acidic media. This dual nature allows for two distinct assay strategies, but it also doubles the potential for interference.
Below are the most frequent tickets we receive, resolved with deep-dive mechanistic protocols.
Ticket #1: "Which assay method should I actually use?"
User Question: I see methods using Chromotropic Acid and others using Iodine. Which one is more robust for pharmaceutical formulations versus biological fluids?
Scientist’s Response: The choice depends entirely on your matrix and the specific interference you need to avoid. You are essentially choosing between measuring the intact molecule (Direct) or its hydrolysis product (Indirect).
-
Method A: Indirect (Hydrolysis to Formaldehyde)
-
Mechanism: this compound is hydrolyzed in hot acidic media (H₂SO₄) to release formaldehyde, which reacts with Chromotropic acid to form a purple adduct.
-
Best For: Biological fluids (urine) where high sensitivity is required.
-
Primary Interference: Pre-existing aldehydes or oxidizers in the sample.
-
-
Method B: Direct (Charge-Transfer Complexation)
-
Mechanism: Intact this compound acts as an electron donor (n-donor) reacting with an electron acceptor (e.g., Iodine or Chloranilic Acid) to form a colored charge-transfer complex.
-
Best For: Pharmaceutical tablets/bulk powder. It is faster (no heating) and avoids hydrolysis artifacts.
-
Primary Interference: Other amines or strong electron donors.
-
Decision Matrix:
Figure 1: Decision logic for selecting the appropriate spectrophotometric approach based on sample matrix.
Ticket #2: "My tablet samples are cloudy, and filtration isn't fixing the background absorbance."
User Question: I am analyzing this compound Hippurate tablets using the Iodine method. After dissolving in water and filtering, the solution remains slightly turbid, causing false-high absorbance readings.
Scientist’s Response: This is a classic Matrix Effect . Pharmaceutical excipients like magnesium stearate and microcrystalline cellulose can form colloidal suspensions that pass through standard filter paper. Furthermore, if you are using the Iodine Charge-Transfer method, water is often a poor solvent choice because the charge-transfer complex is more stable in non-polar organic solvents.
The Fix: The Biphasic Extraction Protocol Do not rely on simple filtration. You must move the this compound into an organic phase where excipients are insoluble.
Protocol:
-
Powdering: Weigh and powder 20 tablets.
-
Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . This compound is soluble in these; most hydrophilic excipients (starch, lactose) are not.
-
Extraction:
-
Suspend powder in 20 mL solvent.
-
Sonicate for 15 minutes (Crucial for breaking interactions with binders).
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
The Reaction: Take the clear supernatant (organic layer) and add the Iodine reagent directly to this phase.
-
Measurement: Measure absorbance at 366 nm (specific for the this compound-Iodine complex).
Why this works: The complex formed is an n-σ charge transfer complex . Water interferes by competing for hydrogen bonding. Using DCE stabilizes the complex and physically separates the drug from the turbid excipients [1, 2].
Ticket #3: "My standard curve for the Iodine method is non-linear at higher concentrations."
User Question: I am getting a curve plateau above 50 µg/mL. Is the detector saturating?
Scientist’s Response:
It is likely not detector saturation, but Reagent Depletion or Association Equilibrium shifts . The formation of Charge-Transfer (CT) complexes is an equilibrium process:
If the concentration of Iodine is not in significant excess (at least 10-20x molar excess), the equilibrium does not drive fully to the right, causing a negative deviation from Beer’s Law.
Troubleshooting Data Table:
| Symptom | Probable Cause | Corrective Action |
| Plateau at high conc. | Insufficient Iodine conc. | Increase Iodine reagent concentration to 0.5% (w/v). |
| High Blank Absorbance | Solvent Impurity | Use HPLC-grade Dichloroethane; stabilize temp at 25°C. |
| Color Fading | Complex Instability | Measure absorbance immediately (within 5-10 mins). |
| Random Noise | Moisture Contamination | Dry glassware thoroughly; Iodine complexes are moisture-sensitive. |
Validation Step: Perform a Job’s Method of Continuous Variation to confirm the stoichiometry. For this compound-Iodine, it is typically a 1:1 complex. If your peak shifts, you have a competing amine in the sample [3].
Ticket #4: "The Chromotropic Acid method is giving inconsistent results day-to-day."
User Question: We use the acid hydrolysis method. Some days our recovery is 98%, other days it's 85%. We control the wavelength strictly.
Scientist’s Response: The wavelength isn't the issue; the Hydrolysis Kinetics are. The conversion of this compound to formaldehyde is pH and temperature-dependent. If the hydrolysis is incomplete, you are under-quantifying.
The Critical Pathway:
this compound
Optimization Protocol:
-
Acidity: Ensure the reaction medium is strongly acidic (typically 4M - 9M H₂SO₄).
-
Heat Block: You must boil (100°C) for at least 30 minutes . A 10-minute incubation is insufficient for 100% hydrolysis of the adamantane-like cage structure of this compound.
-
Cooling: Cool to room temperature in the dark before measuring. The chromophore can be photosensitive.
Visualizing the Workflow:
Figure 2: Critical path for the Indirect Hydrolysis Method. Note the mandatory 30-minute heating step.
References
-
BenchChem. (2025).[1] Spectrophotometric Determination of this compound Hippurate in Pharmaceutical Formulations. Retrieved from
-
IOSR Journal of Pharmacy. (2014). Spectrophotometric Determination of Drugs Using Iodine As Analytical Reagent. Retrieved from
-
National Institutes of Health (NIH). (2023). Spectrophotometric Investigations of Charge Transfer Complexes... Application to Development of Universal High-Throughput Microwell Assay. Retrieved from (Note: Generalized citation for Charge Transfer methodology in Pharma).
-
Sigma-Aldrich. (2025).[2] Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved from (Cited for comparative matrix interference data).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methenamine
This guide provides drug development professionals, researchers, and scientists with essential, in-depth technical procedures for the safe and compliant disposal of methenamine. Moving beyond a simple checklist, we will explore the chemical principles that dictate these protocols, ensuring a disposal plan that is not only compliant but also scientifically sound and inherently safe. Our objective is to build a foundation of trust by delivering value and expertise that extends beyond the product itself.
Foundational Understanding: The Chemistry of this compound and Its Disposal Implications
This compound (also known as hexamethylenetetramine) is a heterocyclic organic compound widely used as a urinary tract antiseptic.[1] Its efficacy is rooted in its unique chemical property: in an acidic environment, such as acidic urine, it hydrolyzes into formaldehyde and ammonia.[2][3][4] The resulting formaldehyde is a potent, non-specific bactericidal agent that denatures proteins and nucleic acids.[3][4]
This mechanism of action is central to understanding its disposal requirements. The potential to generate formaldehyde—a known carcinogen and sensitizer—and its inherent chemical properties necessitate a rigorous and informed disposal strategy.[1] Simply discarding this compound without considering its reactivity and regulatory classification can lead to safety incidents, environmental contamination, and non-compliance with federal and local regulations.
Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified with several key hazards that directly influence disposal protocols.
Key Hazards of this compound:
| Hazard Classification | GHS Pictogram | Description & Implication for Disposal |
|---|---|---|
| Flammable Solid (Category 2) | 🔥 | This compound is a flammable solid and must be kept away from heat, sparks, open flames, and other ignition sources.[5][6][7] Disposal containers must be suitable for flammable materials, and bulk disposal should never involve incineration outside of a licensed hazardous waste facility. |
| Skin Sensitizer (Category 1) | ❗ | May cause an allergic skin reaction upon contact.[5][8][9] This necessitates the mandatory use of appropriate Personal Protective Equipment (PPE), particularly gloves, during all handling and disposal procedures to prevent dermal exposure and sensitization. |
| Reproductive Toxicity (this compound Borate) | Health Hazard | Certain salts, such as this compound Borate, are classified as Toxic to Reproduction (Category 1B).[10] This elevates the handling risk and reinforces the need for strict containment and professional disposal. |
Chemical Incompatibilities: A critical aspect of safe disposal is preventing unintentional and hazardous reactions in waste containers. This compound is incompatible with:
-
Strong Oxidizing Agents: Can create a risk of fire or explosion.
-
Strong Acids and Bases: Can cause vigorous reactions.[9]
-
Reducing Agents [9]
Scientist's Note: Never mix this compound waste with unknown substances. Co-disposal with incompatible chemicals, such as nitric acid and organic solvents, can lead to dangerous gas evolution and container pressurization.[11] Always maintain segregated waste streams.
The Regulatory Landscape: Ensuring Compliance
The disposal of this compound falls under a multi-tiered regulatory framework. Compliance is not optional. Key governing bodies in the United States include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] While this compound may not be explicitly listed as a "P" or "U" hazardous waste, its characteristic of ignitability (flammability) requires it to be managed as a hazardous waste.[12][13]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including proper labeling of waste containers and employee training on chemical hazards under its Hazard Communication Standard.[14][15]
-
State and Local Regulations: Often, state or municipal authorities have more stringent disposal regulations than federal agencies. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
The universally accepted best practice, and a frequent legal requirement, is to dispose of all chemical waste, including this compound and materials contaminated with it, through a licensed waste disposal contractor .[10][16]
This compound Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing different this compound waste streams within a laboratory setting.
Caption: Decision workflow for segregating and managing this compound waste streams.
Standard Operating Procedures for Disposal
These protocols provide step-by-step guidance for common scenarios. Always wear appropriate PPE during these procedures.
Personal Protective Equipment (PPE) Requirements
| Scenario | Minimum PPE Requirement |
| Routine Handling (e.g., weighing) | Safety glasses with side shields, nitrile gloves, lab coat. |
| Spill Cleanup & Waste Packaging | Chemical splash goggles, double-gloving (nitrile), lab coat or chemically resistant apron. Ensure adequate ventilation. |
Protocol A: Unused/Expired Solid this compound & Spill Cleanup
This protocol applies to pure, solid this compound from expired containers or resulting from a contained spill.
-
Secure the Area: If a spill occurs, restrict access to the area. Ensure ventilation is adequate. Eliminate all nearby ignition sources.
-
Don PPE: Wear chemical splash goggles, a lab coat, and double nitrile gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or kitty litter.[10] This minimizes the generation of airborne dust.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, leak-proof container suitable for flammable solids. For unused product, place the original container into this secondary containment if possible.
-
Validation Checkpoint: Do not use combustible materials like paper towels to absorb the bulk of a dry spill, as this increases the fire hazard.
-
-
Label the Container: The waste container must be securely closed and clearly labeled. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Solid," "Skin Sensitizer")
-
The accumulation start date.
-
-
Store and Dispose: Store the sealed container in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by your institution's licensed hazardous waste contractor.[16]
Protocol B: Aqueous Solutions Containing this compound
This protocol applies to waste solutions generated during experimental procedures.
-
Prohibit Drain Disposal: Aqueous solutions of this compound must not be poured down the drain.[8][17] This is to prevent the introduction of the chemical and its potential formaldehyde byproduct into aquatic ecosystems.
-
Designate a Waste Container: Use a clearly marked, leak-proof container compatible with aqueous waste.
-
Label the Container: Affix a "Hazardous Waste" label with the chemical name ("Aqueous this compound Waste") and approximate concentration.
-
Collect Waste: Pour waste solutions into the container using a funnel to prevent spills. Keep the container closed when not in use.
-
Store and Dispose: Store in a designated satellite accumulation area. When full, arrange for pickup by your licensed hazardous waste contractor.
Protocol C: Trace-Contaminated Materials
This protocol applies to items with residual contamination, such as PPE, weigh boats, and empty containers.
-
Segregate Waste: All disposable items that have come into contact with this compound are considered trace-contaminated waste.[18]
-
Use Designated Containers: Place these items into a thick, leak-proof plastic bag clearly labeled "HAZARDOUS DRUG-RELATED WASTES".[16] This bag should be kept inside a rigid, covered container to prevent punctures and contain odors.[16][18]
-
Empty Containers: Empty this compound containers are also considered trace waste and should be disposed of in the same manner. Do not rinse the container into the sink.
-
Final Disposal: Once the bag is full, seal it and dispose of it through your institution's hazardous waste program. This waste stream is typically incinerated by the disposal contractor.[18]
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safety of yourself, your colleagues, and the environment, reinforcing the principles of responsible chemical stewardship in the laboratory.
References
- This compound Borate 3 percent - SAFETY DATA SHEET. (n.d.). Vertex AI Search.
- HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov.
- Disposal of blood and other potentially infectious materials (OPIM). (n.d.). Occupational Safety and Health Administration - OSHA.
- Safety Data Sheet - this compound Hippurate. (2025-08-27). Cayman Chemical.
- Where and How to Dispose of Unused Medicines. (2025-04-16). FDA.
- OSHA Guidelines for Medical Waste. (2021-07-19). Rx Destroyer.
- How to Dispose of Unused or Unwanted Medications. (2017-10-25). YouTube.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
- FM30937 - Safety Data Sheet. (2020-11-25). Biosynth.
- USP 800 & Hazardous Drug Disposal. (2025-05-20). Stericycle.
- SAFETY DATA SHEET - this compound Hippurate. (n.d.). CymitQuimica.
- This compound - Wikipedia. (n.d.). Wikipedia.
- This compound - Safety Data Sheet. (2023-04-03). European Directorate for the Quality of Medicines & HealthCare.
- This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). (2022-11-01). PubMed Central.
- Medicine: Proper Disposal. (n.d.). Nationwide Children's Hospital.
- Safety Data Sheet - this compound. (n.d.). Ergonomics.
- Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence. (2019-09-23). NIH.
- This compound - Substance Information. (n.d.). ECHA - European Union.
- Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety.
- 3.2.4 this compound benefit-risk review. (2022-06-09). Medicines Adverse Reactions Committee.
- eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration - OSHA.
- HW – STOP!! Can You Mix Your Wastes? (n.d.). Laboratory Safety.
- RCRA Hazardous Waste Identification of Methamphetamine Production Process By-Products: Report To Congress. (n.d.). EPA.
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- 11. HW – STOP!! Can You Mix Your Wastes? – Laboratory Safety [wp.stolaf.edu]
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- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
